2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-7-5-9-11(17)8-3-1-2-4-10(8)18-13(9)16-12(7)15/h1-5H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITYIVNLFRQWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C(=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346995 | |
| Record name | 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-81-5 | |
| Record name | 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Abstract
The chromeno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a specific derivative, this compound, providing a comprehensive framework for its synthesis, characterization, and physicochemical profiling. While direct experimental data for this exact molecule is sparse in peer-reviewed literature, this document consolidates information from closely related analogs to propose a robust scientific workflow for its investigation. We will delve into the causality behind experimental choices, from a proposed multicomponent synthesis to the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising heterocyclic compound.
Introduction: The Significance of the Chromeno[2,3-b]pyridine Core
The fusion of chromene and pyridine rings creates the chromeno[2,3-b]pyridine system, a heterocyclic scaffold of significant interest in drug discovery.[2][3] These compounds are recognized for their diverse pharmacological profiles, which stem from their rigid, planar structure that can effectively interact with various biological targets.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including the inhibition of inflammatory kinases like TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in obesity and other metabolic diseases.[5][6][7] The general class of chromenopyridines has also shown potential as antibacterial, antiasthmatic, and anticancer agents.[1][3]
The subject of this guide, this compound, combines the core scaffold with key functional groups—an amino group, a carbonyl (oxo) group, and a nitrile—that are expected to influence its physicochemical properties and biological activity. This document serves as a foundational resource for its synthesis and characterization.
Proposed Synthesis Pathway: A Multicomponent Approach
Multicomponent reactions (MCRs) are a cornerstone of green and efficient organic synthesis, valued for their high atom economy and ability to generate molecular complexity in a single step.[8] The synthesis of the chromeno[2,3-b]pyridine scaffold is frequently achieved through a one-pot, three-component reaction.[2][3] Based on established protocols for analogous structures, a plausible and efficient synthesis for this compound is proposed.
Conceptual Workflow
The proposed reaction involves the condensation of a salicylaldehyde derivative, malononitrile, and cyanoacetamide. The mechanism likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic system.
Caption: Proposed multicomponent reaction workflow for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds and would require optimization.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde (1.0 eq), malononitrile (1.0 eq), and 2-cyanoacetamide (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent system, such as an ethanol/pyridine mixture (e.g., 3:1 v/v). Pyridine often serves as both a solvent and a basic catalyst to facilitate the condensation steps.[1][10]
-
Reaction Conditions: Stir the mixture at room temperature for an initial period (e.g., 1 hour) to allow for the formation of intermediates, then heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is often a solid that precipitates from the solution. Collect the crude solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent, such as chilled ethanol, to remove unreacted starting materials and soluble impurities.[11] If necessary, further purify the product by recrystallization from a suitable solvent (e.g., DMSO/water or ethanol) to yield the pure this compound.
Physicochemical Properties: Characterization and Data
While specific experimental data for the target compound is not widely published, this section outlines the critical physicochemical properties and the standard methodologies for their determination. Predicted values and data from closely related analogs are provided for context.
Structural and Physical Properties
This table summarizes key identifiers and expected physical properties. For comparison, data for Amlexanox, a structurally related and well-studied derivative, is included.[9]
| Property | This compound | Reference Analog: Amlexanox |
| Molecular Formula | C₁₃H₇N₃O₂[12] | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 237.22 g/mol | 298.29 g/mol |
| Appearance | Expected to be a yellowish or white solid[1][11] | White solid |
| Melting Point (°C) | Predicted >300 °C (with decomposition) | >300 °C[9] |
| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in polar protic solvents like methanol/ethanol; likely insoluble in water and non-polar solvents like ether.[9][13] | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol; insoluble in water.[9] |
Methodologies for Physicochemical Characterization
The structural confirmation and purity assessment of the synthesized compound are paramount. The following protocols represent a self-validating system for characterization.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise molecular structure by mapping the carbon-hydrogen framework.
-
Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra. Two-dimensional techniques (COSY, HSQC, HMBC) should be employed to confirm connectivity.
-
Expected ¹H NMR Signals: Aromatic protons (chromene and pyridine rings), a distinct signal for the amino (-NH₂) protons, and a singlet for the proton at position 4.
-
Expected ¹³C NMR Signals: Signals for the nitrile carbon (CN), carbonyl carbon (C=O), and distinct signals for the aromatic and heterocyclic carbons.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Protocol: Analyze the sample using high-resolution mass spectrometry (HRMS), such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Result: The measured mass should correspond to the calculated exact mass of the compound (C₁₃H₇N₃O₂). For example, the [M+H]⁺ ion would be expected at m/z 238.0611.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Protocol: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3400-3200: N-H stretching (amino group)
-
~2220-2200: C≡N stretching (nitrile group)[11]
-
~1700-1650: C=O stretching (oxo group)
-
~1620-1580: C=C and C=N stretching (aromatic rings)
-
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. calpaclab.com [calpaclab.com]
- 13. solubilityofthings.com [solubilityofthings.com]
spectral analysis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives
An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Derivatives
Authored by a Senior Application Scientist
Foreword: The Structural Elucidation Imperative
The this compound scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] For researchers in drug discovery and development, the unambiguous confirmation of the molecular structure of newly synthesized derivatives is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted results.
This technical guide provides a comprehensive framework for the spectral analysis of this important class of heterocyclic compounds. It moves beyond a simple recitation of techniques, offering insights into the causality behind experimental choices and a logical workflow for integrating data from multiple spectroscopic sources. Our objective is to empower researchers to confidently and accurately characterize their target molecules, ensuring the scientific integrity of their work.
The Analytical Workflow: A Multi-Technique Approach
The structural elucidation of complex organic molecules is rarely achieved with a single analytical technique. Instead, it requires the synergistic application of several spectroscopic methods, each providing a unique piece of the structural puzzle. The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy forms the bedrock of modern organic analysis.[4]
Caption: The core this compound scaffold.
Key Structural Features for Analysis:
-
Amino Group (-NH₂): Will produce characteristic stretches in the IR spectrum and a broad, exchangeable signal in the ¹H NMR spectrum.
-
Carbonyl Group (C=O): A strong, sharp absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.
-
Nitrile Group (-C≡N): A sharp, moderate-intensity absorption in the IR spectrum.
-
Chromene & Pyridine Rings: A complex set of signals in the aromatic region of both ¹H and ¹³C NMR spectra.
-
Chiral Center (C5): The proton at this position (H5) is a key diagnostic signal in the ¹H NMR spectrum.
Mass Spectrometry (MS): The Molecular Blueprint
Principle: Mass spectrometry provides the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). The fragmentation pattern can also offer clues about the molecule's substructures. [4]
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for these compounds due to its soft ionization nature, which typically preserves the molecular ion. Electron Impact (EI) can also be used, though it may lead to more extensive fragmentation. [5][6]3. Data Acquisition: Acquire the spectrum in positive ion mode. The resulting spectrum will plot relative intensity versus m/z.
-
Analysis: Identify the molecular ion peak [M+H]⁺ (for ESI) or M⁺• (for EI). The m/z value of this peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
Data Interpretation
The primary goal is to confirm the molecular weight. For example, in the mass spectrum of a derivative, a molecular ion peak at m/z 442 confirmed the expected molecular formula. [7]The presence of fragment ions can also be informative; for instance, the loss of a known substituent from the parent molecule can be observed.
| Feature | Expected Observation | Significance |
| Molecular Ion Peak | [M+H]⁺ or M⁺• | Confirms the molecular weight of the synthesized derivative. |
| Isotope Pattern | Presence of M+1, M+2 peaks | Can help confirm the elemental formula, especially for compounds containing chlorine or bromine. |
| Fragmentation | Loss of small, stable molecules or radicals | Provides corroborating evidence for specific functional groups or substituents. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. [4]
Experimental Protocol
-
Sample Preparation: The most common and reliable method for these solid compounds is using a Potassium Bromide (KBr) pellet.
-
Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press. Causality: Using a transparent pellet minimizes light scattering and ensures a flat baseline, which is critical for identifying weaker signals.
-
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum provides a quick and definitive fingerprint of the key functional groups present in the chromenopyridine core.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance | Source |
| Amino (-NH₂) Group | N-H Stretch | 3470 - 3200 | Two or more sharp to medium bands | [5][6] |
| Nitrile (-C≡N) Group | C≡N Stretch | 2225 - 2200 | Sharp, medium-intensity band | [5][6][8] |
| Carbonyl (C=O) Group | C=O Stretch | 1665 - 1635 | Strong, sharp band | [5][9] |
| Aromatic C=C | C=C Stretch | 1600 - 1560 | Multiple sharp bands of varying intensity | [5][6] |
For example, the FTIR spectrum of 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile showed characteristic bands at 3466/3337 cm⁻¹ (NH₂), 2205 cm⁻¹ (CN), and multiple peaks around 1600 cm⁻¹ for the aromatic rings. [6]The absence or presence of these key bands provides immediate validation of the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Framework
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), revealing how atoms are connected and their chemical environment. [4][10]Two-dimensional (2D) NMR techniques are often essential for unambiguous structural confirmation of these complex heterocycles. [11]
Experimental Protocol
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for these derivatives. Causality: DMSO-d₆ is highly polar, ensuring good solubility for the often poorly soluble chromenopyridine derivatives. Its residual proton signal appears around 2.50 ppm, which typically does not overlap with key analyte signals. Furthermore, the acidic protons of the -NH₂ group are observable and can be exchanged with D₂O for confirmation. [6][9]2. Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if needed): If the 1D spectra are complex or ambiguous, acquire 2D spectra like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to establish connectivity. [11]
-
Data Interpretation: ¹H NMR
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Features & Notes | Source |
| -NH₂ | 6.4 - 8.2 | Broad singlet | Signal is D₂O exchangeable. Position can vary. | [8][9] |
| Aromatic Protons | 6.4 - 8.0 | Doublets, Triplets, Multiplets | Complex region showing signals from both the chromene and pyridine rings. | [9] |
| Pyran-H (H5) | 4.7 - 5.5 | Singlet or Doublet | A key diagnostic singlet. Its position is influenced by the C5 substituent. | [9] |
| Substituent Protons | Varies | Varies | Signals corresponding to any alkyl or aryl substituents on the core structure. | [9] |
Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Features & Notes | Source | | :--- | :--- | :--- | :--- | :--- | | C=O (Carbonyl) | 196 - 170 | Downfield singlet, often weaker. | [8][9]| | Aromatic/Olefinic Carbons | 165 - 110 | Multiple signals corresponding to the fused ring system. | [9]| | -C≡N (Nitrile) | 118 - 115 | Sharp signal. | [9]| | Saturated Carbons (e.g., C5) | 60 - 30 | Signal for the C5 carbon and any aliphatic substituents. | [9]|
The combination of ¹H and ¹³C NMR data allows for a complete mapping of the molecule's carbon skeleton and proton arrangement. For example, in one derivative, the C=O was assigned to a signal at 196.19 ppm, the nitrile carbon at 115.07 ppm, and the key C5 carbon at a much higher field. [9]
UV-Visible Spectroscopy: Electronic Transitions
While not a primary tool for structural elucidation, UV-Vis spectroscopy provides information about the electronic conjugation within the chromophore system. The extended π-system of the chromeno[2,3-b]pyridine core results in characteristic absorption bands.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum, typically from 200 to 600 nm, using a quartz cuvette.
Data Interpretation
The spectrum will typically show multiple absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the conjugated system. These values can be useful for comparing different derivatives and for quantitative analysis (e.g., using the Beer-Lambert law). For related furo[2,3-b]pyridine derivatives, absorption peaks have been noted, which are influenced by the solvent environment. [12]
Conclusion: Synthesizing Data for Unambiguous Confirmation
The structural elucidation of this compound derivatives is a systematic process of data integration. No single spectrum tells the whole story. The process involves:
-
Confirming the molecular weight and formula with Mass Spectrometry.
-
Identifying all key functional groups (NH₂, C=O, C≡N) with IR Spectroscopy.
-
Assembling the complete carbon-hydrogen framework and confirming connectivity with ¹H and ¹³C NMR.
By following this multi-technique, self-validating workflow, researchers and drug development professionals can ensure the foundational integrity of their chemical entities, paving the way for reliable and reproducible downstream research.
References
-
Elinson, M. N., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Various Authors. (2024). Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. ResearchGate. [Link]
-
Abdelmawgoud, A. H., et al. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. Semantic Scholar. [Link]
-
Elinson, M. N., et al. (2021). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Elgemeie, G. H., et al. (2023). Crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile–dimethylformamide–water (1/1/1). IUCr Journals. [Link]
-
Siziani, D., et al. (2023). 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. National Institutes of Health (NIH). [Link]
-
Vereshchagin, A. N., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de]n[5][13]aphthyridines, Their NMR Study and Computer Evaluation as Material for LED. National Institutes of Health (NIH). [Link]
-
Wang, L., et al. (2024). Diversity-Oriented Synthesis of Spiro[chromeno[2,3- b]pyridine-3,4'-pyrazole] Derivatives via Pseudo-Three-Component Reactions. PubMed. [Link]
-
Varala, R., et al. (2024). RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. Farmacia. [Link]
-
Elinson, M. N., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ProQuest. [Link]
-
Various Authors. (n.d.). 2-Amino-7-ethyl-5-oxo-chromeno[2,3-b]pyridine-3-carbonitrile. SpectraBase. [Link]
-
Elinson, M. N., et al. (2020). Bioactive molecules with chromeno[2,3-b]pyridine fragment. ResearchGate. [Link]
-
Elinson, M. N., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. [Link]
-
Kamal, A., et al. (2015). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. National Institutes of Health (NIH). [Link]
-
Vereshchagin, A. N., et al. (2022). Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. [Link]
-
Oli. (n.d.). How do you use combined spectroscopic data to determine a compound's structure? Save My Exams. [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Anonymous. (2025). Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. ResearchGate. [Link]
-
Aly, A. A., & Bräse, S. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. HETEROCYCLES. [Link]
-
Various Authors. (n.d.). C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5. a. ResearchGate. [Link]
-
Various Authors. (2023). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
Khalaj, M., et al. (2021). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles. New Journal of Chemistry. [Link]
-
Mobley, D. L., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). [Link]
-
Dotsenko, V. V., et al. (2022). First Synthesis of 2-Amino-5-hydroxy-4H-chromene-3-carbonitriles from 4-(2-Pyridylazo)resorcinol. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile and its Analogs as Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibition
The 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a potent ability to modulate key signaling pathways involved in inflammation and cellular metabolism. While extensive research has been conducted on derivatives of this core structure, particularly those with a C-3 carboxylic acid moiety such as the drug Amlexanox, the fundamental mechanism of action is rooted in the inherent properties of the tricyclic core. This guide will provide an in-depth exploration of the mechanism of action of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, drawing upon the comprehensive studies of its close analogs to illuminate its function as a potent and selective kinase inhibitor. The primary focus will be on its interaction with the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are pivotal regulators of the innate immune response.
Core Mechanism of Action: Targeting the TBK1/IKKε Kinase Axis
The central mechanism of action for the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine scaffold is the direct inhibition of the serine/threonine kinases TBK1 and IKKε.[1][2] These kinases are key nodes in signaling pathways that respond to pathogenic threats and cellular stress, leading to the production of type I interferons and other inflammatory mediators. Dysregulation of TBK1 and IKKε has been implicated in a range of diseases, including autoimmune disorders, metabolic diseases like obesity, and certain cancers.
Molecular Interaction: A Canonical Type 1 Kinase Inhibitor
Compounds based on the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine core, including the well-studied analog Amlexanox, function as ATP-competitive, type 1 kinase inhibitors. X-ray crystallography studies of Amlexanox in complex with TBK1 have revealed the precise binding mode.[1]
-
Hinge Binding: The aminopyridine moiety of the scaffold forms canonical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many type 1 kinase inhibitors and is crucial for anchoring the molecule.
-
DFG-in Conformation: The inhibitor binds to the active conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is in the "in" position. This signifies that it competes directly with endogenous ATP for binding.
-
Role of the C-3 Substituent: In the case of the carboxylic acid derivatives, the C-3 carboxyl group forms an important interaction with Thr156 in the active site of TBK1.[1] While the carbonitrile group at the same position in this compound is not a carboxylic acid, it is a polar group that can potentially engage in hydrogen bonding or other electrostatic interactions within the active site, contributing to the overall binding affinity.
The following diagram illustrates the general binding mode of the chromeno[2,3-b]pyridine scaffold within the ATP-binding pocket of TBK1.
Caption: Binding of the chromeno[2,3-b]pyridine scaffold to the TBK1 kinase domain.
Downstream Signaling Consequences of TBK1/IKKε Inhibition
By inhibiting TBK1 and IKKε, this compound and its analogs can modulate a variety of downstream signaling events. The primary consequence is the suppression of the type I interferon response.
The signaling pathway leading from pathogen recognition to interferon production is depicted below:
Caption: Inhibition of the TBK1/IKKε signaling pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for the carbonitrile derivative are not extensively published, the research on carboxylic acid analogs provides valuable insights that are likely applicable to the broader scaffold.[1][2]
| Modification Position | Impact on Activity | Rationale |
| C-7 and C-8 (A-ring) | Substitutions can significantly modulate potency and selectivity for TBK1 vs. IKKε. For example, a cyclohexyl group at R7 can enhance cellular activity. | These positions are solvent-exposed and allow for the introduction of various functional groups to optimize pharmacokinetic and pharmacodynamic properties. |
| C-3 (C-ring) | The nature of the substituent is critical for interaction with the kinase active site. Carboxylic acids and their bioisosteres have shown high potency. | This position directly influences interactions with key residues like Thr156, affecting binding affinity. |
Experimental Protocols for Mechanistic Elucidation
The following protocols are foundational for characterizing the inhibitory activity of compounds like this compound against TBK1 and IKKε.
In Vitro Kinase Inhibition Assay (TBK1/IKKε)
This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC50) of a test compound.
Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate peptide (e.g., a generic kinase substrate or a specific peptide for TBK1/IKKε)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).
-
Enzyme Addition: Add the recombinant TBK1 or IKKε enzyme to all wells except the negative control.
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Target Engagement Assay
To confirm that the compound interacts with its target in a cellular context, a target engagement assay can be employed.
Principle: A technique like the NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.
Step-by-Step Procedure:
-
Cell Culture: Culture cells (e.g., HEK293) transiently expressing the NanoLuc®-TBK1 or NanoLuc®-IKKε fusion protein.
-
Assay Setup: Harvest and resuspend the cells in assay medium. Add the fluorescent probe to the cell suspension.
-
Compound Addition: Dispense the cell-probe mixture into a multi-well plate containing serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours).
-
Detection: Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value, reflecting target engagement.
Conclusion and Future Directions
This compound belongs to a class of compounds with a well-defined mechanism of action centered on the inhibition of the inflammatory kinases TBK1 and IKKε. Based on extensive studies of its close analogs, it is predicted to act as a type 1, ATP-competitive inhibitor, binding to the active site of these kinases and preventing the phosphorylation of their downstream substrates. This inhibitory action disrupts the signaling cascade that leads to the production of type I interferons, making this compound and its derivatives promising candidates for the development of therapeutics for inflammatory and autoimmune diseases.
Future research should focus on directly confirming the inhibitory activity and binding mode of the 3-carbonitrile derivative to provide a complete mechanistic profile. Further exploration of the structure-activity relationship, particularly at the C-7 and C-8 positions, could lead to the development of even more potent and selective inhibitors with improved drug-like properties.
References
-
Beyett, T. S., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
-
Reilly, S. M., et al. (2013). An inhibitor of the protein kinases TBK1 and IKK-ε improves obesity-related metabolic dysfunction in mice. Nature Medicine, 19(3), 313-321. [Link]
Sources
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Authored by a Senior Application Scientist
Introduction
The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Derivatives of this structure have demonstrated a remarkable spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[1][2] Notably, substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives have been identified as inhibitors of the non-canonical IκB kinases TBK1 and IKKε, which are pivotal in regulating innate immunity and have been implicated in obesity and other inflammatory diseases.[3][4] Other related chromene structures have shown significant cytotoxic effects against various cancer cell lines, potentially through mechanisms like microtubule disruption.[5][6]
This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro evaluation of the specific compound, 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. As a senior application scientist, the objective is not merely to present protocols but to articulate a logical, tiered screening cascade. This approach, beginning with broad assessments of cytotoxicity and progressing to more nuanced functional and mechanistic assays, ensures an efficient and scientifically rigorous characterization of the compound's biological potential. Every experimental choice is rationalized to provide a self-validating workflow for researchers in drug discovery and development.
Section 1: Foundational Prerequisites for Biological Screening
Before commencing any biological evaluation, two foundational steps are critical to ensure the integrity and reproducibility of all subsequent data.
-
Structural Verification and Purity Assessment: The exact chemical structure and purity of the synthesized compound must be unequivocally confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural elucidation.[7][8] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity, which should ideally be >95% for biological screening.
-
Solubility Determination: The compound's solubility in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO), is a critical parameter.[9] A stock solution, typically at a high concentration (e.g., 10-50 mM) in 100% DMSO, is prepared. Subsequent dilutions into aqueous cell culture media must be carefully managed to avoid precipitation, ensuring the compound remains in solution at its final test concentrations. The final DMSO concentration in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Section 2: A Tiered Strategy for In Vitro Evaluation
A hierarchical screening approach is the most resource-efficient strategy for characterizing a novel compound. This workflow prioritizes broad, cost-effective assays to gain initial insights, which then guide the selection of more complex and targeted experiments.
Section 3: Tier 1 - Primary Screening: Cytotoxicity Profiling
Causality: The initial and most fundamental question is whether the compound affects cell viability. This primary screen serves a dual purpose: 1) to identify potential cytotoxic agents for applications like oncology, and 2) to establish a non-toxic concentration range for subsequent functional assays where cell death would be a confounding factor. The MTT assay is a robust, colorimetric method widely used for this purpose.[10][11] It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[12]
Featured Protocol: MTT Cell Viability Assay
This protocol is synthesized from established methodologies to ensure reliability.[11][13][14]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[11] The amount of formazan, quantified by spectrophotometry after solubilization, correlates with the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10][14]
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate cell culture medium. A typical concentration range for an initial screen might be 0.1, 1, 10, 50, and 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.[10]
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Aseptically add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[13][14]
-
Formazan Development: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11][14]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13][14] Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear table, allowing for easy comparison of the compound's potency across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HDF | Normal Human Dermal Fibroblasts | Experimental Value |
Note: Including a normal, non-cancerous cell line (like HDF) is crucial for assessing selectivity.
Section 4: Tier 2 - Secondary Screening: Functional Assays
Based on the IC₅₀ values from the primary screen, a non-toxic concentration range is selected to investigate specific functional effects. Given the known activities of the chromene scaffold, assessing anticancer and antioxidant properties are logical next steps.
Anticancer Potential: Cell Migration Assay
Causality: The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis.[15] The wound healing, or scratch, assay is a simple and effective method to evaluate a compound's effect on collective cell migration in vitro.[16] It models the process of cells moving to close a gap, mimicking wound repair or cell invasion.
Featured Protocol: Wound Healing (Scratch) Assay
This protocol is based on standard, widely-accepted methodologies.[16][17]
Principle: A confluent monolayer of cells is mechanically "wounded" with a sterile pipette tip, creating a cell-free gap. The rate at which cells migrate to close this gap is monitored over time via microscopy. An effective anti-migration agent will slow this closure rate compared to a control.
Step-by-Step Methodology:
-
Create a Confluent Monolayer: Seed cells in a 12- or 24-well plate at a density that will result in 95-100% confluence within 24-48 hours.[16]
-
Create the "Wound": Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free area.[17]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test compound at a non-toxic concentration (e.g., IC₅₀/4) and a vehicle control.
-
Image Acquisition (Time 0): Immediately place the plate on a microscope stage and capture the first image (T=0) of the scratch in predefined locations for each well.[16]
-
Monitoring: Incubate the plate and capture subsequent images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
Data Presentation: Anti-Migration Effects
| Treatment | Time (hours) | Wound Closure (%) |
| Vehicle Control | 0 | 0 |
| 12 | Experimental Value | |
| 24 | Experimental Value | |
| Test Compound (X µM) | 0 | 0 |
| 12 | Experimental Value | |
| 24 | Experimental Value |
Antioxidant Potential: DPPH Assay
Causality: Many heterocyclic compounds can act as antioxidants by scavenging free radicals, which are implicated in numerous diseases, including cancer and inflammation.[18] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method to assess the radical scavenging activity of a compound.[18][19]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to a non-radical, yellow-colored form. The degree of discoloration, measured by the decrease in absorbance at ~517 nm, is proportional to the scavenging activity of the compound.[18]
Section 5: Tier 3 - Preliminary Mechanism of Action (MoA) Investigation
Should the primary and secondary screens yield promising results (e.g., potent and selective cytotoxicity against cancer cells), the next logical step is to investigate the potential mechanism of action. Based on published data for closely related analogs, two hypotheses are particularly compelling.
Hypothesis 1: Inhibition of TBK1/IKKε Inflammatory Kinases
Rationale: The 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine core is present in amlexanox and its derivatives, which are known inhibitors of TBK1 and IKKε.[3][4][9] These kinases are central to the signaling pathway that leads to the production of type I interferons and other inflammatory cytokines. Inhibition of this pathway is a validated therapeutic strategy for certain inflammatory conditions.
Preliminary Evaluation: This can be tested using a commercially available cell-free kinase assay kit for TBK1 or IKKε. Such an assay directly measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the recombinant enzyme.
Hypothesis 2: Microtubule Disruption
Rationale: Several classes of pyran and chromene derivatives exert their anticancer effects by interfering with microtubule dynamics.[5][6] Microtubules are essential for cell division (forming the mitotic spindle), and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Preliminary Evaluation: A straightforward method to test this hypothesis is through immunofluorescence microscopy. Cancer cells (e.g., 518A2 melanoma cells as used for related compounds[5]) would be treated with the compound for several hours. The cells are then fixed, permeabilized, and stained with an antibody against α-tubulin. Disruption of the normal filamentous microtubule network, mitotic spindle defects, or cell cycle arrest in the G2/M phase would provide strong evidence for this mechanism.[5]
Conclusion
The preliminary in vitro evaluation of this compound should be a systematic and logical process. By employing a tiered approach—starting with broad cytotoxicity profiling, proceeding to targeted functional assays based on the scaffold's known potential, and culminating in preliminary mechanistic studies—researchers can efficiently and rigorously characterize its biological activity. The insights gained from this workflow provide the critical foundation for any subsequent lead optimization, advanced preclinical modeling, and drug development efforts.
References
-
MTT assay protocol. Abcam.
-
Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. PubMed Central (PMC).
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
-
MTT Proliferation Assay Protocol. ResearchGate.
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central (PMC).
-
In vitro wound-healing assay also known as the scratch assay. Moodle@Units.
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed.
-
Wound healing assay. Abcam.
-
Scratch Assay protocol. University of Minnesota.
-
Overview of the wound healing assay preparation protocols. (A)... ResearchGate.
-
New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. ResearchGate.
-
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate.
-
Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds. PubMed.
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate.
-
2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. EPub Bayreuth.
-
Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PubMed Central (PMC).
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PubMed Central (PMC).
-
Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate.
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.
-
Synthesis and in-vitro antimicrobial evaluation of 2,4-diamino-8,8-dimethyl-6-oxo-5-(heteroaryl)-6,7,8,9-tetrahydro-5H-chromeno[2,3-b] pyridine-3-carbonitrile. ResearchGate.
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate.
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central (PMC).
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing.
-
Discovery of Novel Chromenopyridine Derivatives as Readthrough-Inducing Drugs. Chemical and Pharmaceutical Bulletin.
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. PubMed Central (PMC).
-
Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae). MDPI.
-
An In-depth Technical Guide to the Chemical Properties of 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide. Benchchem.
-
Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry.
Sources
- 1. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. clyte.tech [clyte.tech]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Computational Compass: A Technical Guide to Docking and In Silico Analysis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Abstract
The unique scaffold of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile has emerged as a promising foundation for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive, in-depth framework for the computational and molecular docking studies of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating research workflow. We will navigate the essential steps from target identification and preparation to molecular docking, in silico ADMET prediction, and the dynamic insights offered by molecular dynamics simulations. This guide is intended to serve as a practical and authoritative resource for elucidating the therapeutic potential of this important chemical entity.
Introduction: The Therapeutic Promise of a Chromenopyridine Scaffold
The this compound core is a key pharmacophore found in a class of molecules with significant biological activity. Notably, derivatives of this scaffold have been identified as potent inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1] These kinases are crucial signaling nodes in the innate immune response and have been implicated in a range of pathologies, including inflammatory diseases and certain cancers.[2][3] The ability to modulate the activity of TBK1 and IKKε with small molecules presents a compelling therapeutic strategy.
Computational modeling and molecular docking are indispensable tools in modern drug discovery, offering atomic-level insights into the interactions between a small molecule and its protein target.[4] This in silico approach allows for the rational design and optimization of lead compounds, significantly accelerating the drug development pipeline. This guide will provide a detailed roadmap for conducting a thorough computational investigation of this compound, with a focus on its interactions with TBK1 and IKKε.
Part 1: Target Identification and Structural Preparation
The foundation of any meaningful docking study is the accurate representation of the biological target. For our compound of interest, the primary targets are TBK1 and IKKε.
Sourcing Target Structures
The Protein Data Bank (PDB) is the definitive repository for three-dimensional structural data of large biological molecules.[5][6] When selecting a PDB structure for docking, it is crucial to consider the following:
-
Resolution: Higher resolution structures (ideally < 2.5 Å) provide more accurate atomic coordinates.
-
Co-crystallized Ligands: Structures with a bound inhibitor are invaluable. They not only define the binding pocket but also allow for the validation of the docking protocol by "re-docking" the known ligand.
-
Conformational State: Kinases can exist in active and inactive conformations. The choice of conformation should align with the intended mechanism of inhibition.
Recommended PDB Structures:
| Target | PDB ID | Resolution | Notes |
| TBK1 | 4IM2 | 2.61 Å | Bound to an inhibitor, providing a well-defined active site.[7] |
| TBK1 | 6CQ0 | 3.19 Å | In complex with a dimethyl amino analog of amlexanox, a known chromenopyridine inhibitor.[5] |
| IKKβ | 4KIK | 2.83 Å | Human IKKβ in a partially phosphorylated state, bound to a staurosporine analog.[6] |
Protein Preparation Protocol
Raw PDB files require careful preparation before they can be used for docking. This process typically involves:
-
Removal of Non-essential Molecules: Water molecules, ions, and co-solvents not critical to the binding interaction should be removed.
-
Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are essential for accurate hydrogen bond calculations.
-
Assignment of Charges and Atom Types: A force field (e.g., CHARMM36) is used to assign partial charges and atom types to the protein residues.
-
Handling Missing Residues and Loops: Some PDB structures may have missing residues or loops. These can sometimes be modeled using homology modeling servers, though for docking, it is often sufficient to ensure the integrity of the binding site.
This preparation can be accomplished using software suites such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Chimera.
Part 2: Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Here, we outline a robust workflow using the widely adopted AutoDock Vina software.
Ligand Preparation
The 3D structure of this compound must be generated and optimized.
Protocol:
-
2D to 3D Conversion: Use software like Avogadro or ChemDraw to create the 2D structure and then generate a 3D conformation.
-
Energy Minimization: Employ a force field (e.g., MMFF94) to minimize the energy of the 3D structure. This ensures a low-energy, stable starting conformation.
-
File Format Conversion: Convert the optimized ligand structure to the PDBQT format required by AutoDock Vina. This step assigns Gasteiger charges and defines rotatable bonds.
Grid Box Generation
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.
Protocol:
-
Identify the Binding Site: If using a PDB structure with a co-crystallized ligand, the grid box should be centered on this ligand.
-
Define Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large as to unnecessarily increase computation time. A margin of 10-15 Å around the co-crystallized ligand is a good starting point.
-
Save Grid Parameters: The coordinates and dimensions of the grid box are saved in a configuration file.
Running AutoDock Vina
AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
Execution:
A simple command-line execution points AutoDock Vina to the prepared protein and ligand PDBQT files, along with the grid configuration file.
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
Docking Validation and Result Analysis
A critical step is to validate the docking protocol. This is achieved by docking the co-crystallized ligand back into its binding site. A successful docking is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.
Analysis of Results:
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Analysis: The output file will contain multiple binding poses. These should be visually inspected to assess their plausibility and interactions with key active site residues.
-
Interaction Analysis: Tools like LigPlot+ or Discovery Studio Visualizer can be used to generate 2D diagrams of the protein-ligand interactions, highlighting hydrogen bonds and hydrophobic contacts.
Key Interacting Residues in TBK1/IKKβ:
| Target | Key Residues for Inhibitor Binding | Interaction Type |
| TBK1 | Cys89, Glu87, Thr156, Met86 (gatekeeper) | Hydrogen bonding, hydrophobic interactions[2] |
| IKKβ | Cys99, Glu61, Glu97, Tyr98, Asp166 | Hydrogen bonding, electrostatic interactions[4] |
Part 3: In Silico ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[8] Web-based tools like SwissADME provide rapid and reliable predictions.[7][9][10]
ADMET Prediction Protocol using SwissADME
-
Input: The canonical SMILES string of this compound is submitted to the SwissADME web server.
-
Analysis: The server calculates a wide range of physicochemical and pharmacokinetic properties.
-
Interpretation: The results are evaluated against established criteria for drug-likeness.
Key Parameters to Evaluate:
| Property | Desirable Range/Value | Significance |
| Lipinski's Rule of Five | No more than one violation | Predicts oral bioavailability |
| GI Absorption | High | Indicates good absorption from the gastrointestinal tract |
| BBB Permeant | No | For peripherally acting drugs, prevents CNS side effects |
| CYP Inhibition | No | Reduces the likelihood of drug-drug interactions |
| Bioavailability Score | > 0.5 | A composite score indicating the probability of the compound having good pharmacokinetic properties |
| PAINS | 0 alerts | Alerts for Pan-Assay Interference Compounds, which are known to be frequent false positives in high-throughput screens |
Part 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[11] GROMACS is a powerful and widely used software package for performing MD simulations.
MD Simulation Workflow
-
System Preparation: The best-ranked docking pose is used as the starting structure. The complex is placed in a periodic box and solvated with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production MD: The simulation is run for a specified period (e.g., 100 ns), during which the trajectory (atomic coordinates over time) is saved.
-
Analysis: The trajectory is analyzed to assess the stability of the complex.
Post-MD Analysis
-
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to the starting structure is calculated. A stable RMSD indicates that the complex has reached equilibrium.
-
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the protein and ligand over the course of the simulation is analyzed.
Part 5: Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories.[12][13] These methods provide a more accurate estimation of binding affinity than docking scores alone.
Calculation Protocol:
The g_mmpbsa tool, an extension for GROMACS, can be used to perform these calculations. The tool extracts snapshots from the production MD trajectory and calculates the binding free energy as the sum of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.
Conclusion
The computational workflow detailed in this guide provides a robust framework for investigating the therapeutic potential of this compound. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain a deep understanding of its interactions with key kinase targets like TBK1 and IKKε. This multi-faceted in silico approach is not merely a predictive exercise but a critical component of modern, rational drug design, enabling the prioritization of promising candidates and guiding further experimental validation. The principles and protocols outlined herein are designed to be adaptable, empowering scientists to rigorously and efficiently explore the vast potential of this and other promising chemical scaffolds.
References
-
Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. (n.d.). PubMed. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
-
In-Silico ADMET predictions using SwissADME and PreADMET software. (n.d.). ResearchGate. Retrieved from [Link]
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand–protein interaction diagrams for drug discovery.
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). PubMed. Retrieved from [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex Use of Mineral Resources. Retrieved from [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
- Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free.
-
The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]
-
Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity. (n.d.). PubMed Central. Retrieved from [Link]
-
ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? (2020, April 9). ResearchGate. Retrieved from [Link]
-
Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. (2024). Frontiers. Retrieved from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed. Retrieved from [Link]
-
LigPlot+ v.2.3 - ligand-protein interaction diagrams. (2012, July 13). EMBL-EBI. Retrieved from [Link]
-
6CQ0: TBK1 in Complex with Dimethyl Amino Analog of Amlexanox. (2018). RCSB PDB. Retrieved from [Link]
-
Structure and ubiquitination-dependent activation of Tank-Binding Kinase 1. (2014). PubMed Central. Retrieved from [Link]
-
LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. (2025, May 4). YouTube. Retrieved from [Link]
-
Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
4KIK: Human IkB kinase beta. (2013). RCSB PDB. Retrieved from [Link]
-
Steps in Molecular Docking Using AutoDock Tools. (n.d.). Scribd. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]
-
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a small-molecule inhibitor targeting NEMO/IKKβ to suppress colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. GROMACS Tutorials [mdtutorials.com]
- 12. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 13. peng-lab.org [peng-lab.org]
Methodological & Application
Application Notes and Protocols for the Multicomponent Synthesis of Chromeno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of multicomponent reactions (MCRs) for the efficient synthesis of chromeno[2,3-b]pyridines. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2][3] The protocols detailed herein are designed to be robust and reproducible, offering a practical resource for researchers in both academic and industrial settings.
Introduction: The Power of Multicomponent Reactions
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, represent a cornerstone of modern green chemistry.[4] These reactions are characterized by their high atom, pot, and step economy (PASE), minimizing waste and simplifying purification processes.[4][5] For the synthesis of complex heterocyclic systems like chromeno[2,3-b]pyridines, MCRs offer a highly efficient and versatile approach.[1][6]
The chromeno[2,3-b]pyridine core is a privileged scaffold in drug discovery, and its derivatives have shown promise as glucocorticoid receptor agonists, anti-proliferative agents, and hypotensive compounds.[7] This guide will focus on practical, well-established MCRs for the synthesis of this important heterocyclic system.
Visualizing the General Synthetic Workflow
The multicomponent synthesis of chromeno[2,3-b]pyridines typically follows a convergent pathway where the starting materials are combined in a one-pot fashion. The general workflow can be visualized as follows:
Caption: General workflow for the multicomponent synthesis of chromeno[2,3-b]pyridines.
Protocol 1: Three-Component Synthesis of 2-Amino-4-(aryl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles using a Nanocatalyst
This protocol describes an environmentally benign approach for the synthesis of chromeno[2,3-b]pyridine derivatives using a magnetic nanocatalyst (Fe3O4@SiO2–NH2) in an aqueous ethanol medium.[1] This method offers several advantages, including high yields, short reaction times, and easy catalyst recovery.[1]
Mechanistic Rationale
The reaction is proposed to proceed through a cascade of reactions initiated by a Knoevenagel condensation between salicylaldehyde and malononitrile. This is followed by a Michael addition of the thiol to the activated double bond and subsequent intramolecular cyclization and tautomerization to afford the final product. The nanocatalyst plays a crucial role in activating the reactants and facilitating the key bond-forming steps.
Caption: Proposed mechanistic pathway for the nanocatalyst-mediated synthesis.
Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Thiol (e.g., thiophenol) (1.0 mmol)
-
Fe3O4@SiO2–NH2 nanocatalyst (0.02 g)
-
Ethanol (5 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), thiol (1.0 mmol), and the Fe3O4@SiO2–NH2 nanocatalyst (0.02 g).
-
Add a mixture of ethanol (5 mL) and water (2 mL) to the flask.
-
Stir the reaction mixture at reflux for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chromeno[2,3-b]pyridine derivative.
Data Summary
| Entry | Salicylaldehyde | Thiol | Time (min) | Yield (%) |
| 1 | Salicylaldehyde | Thiophenol | 30 | 95 |
| 2 | 5-Bromosalicylaldehyde | Thiophenol | 35 | 92 |
| 3 | 5-Nitrosalicylaldehyde | 4-Chlorothiophenol | 40 | 90 |
| 4 | Salicylaldehyde | 4-Methylthiophenol | 30 | 94 |
Table 1: Synthesis of various chromeno[2,3-b]pyridine derivatives using the nanocatalyst protocol.
Protocol 2: Four-Component Synthesis of 5-Substituted Chromeno[2,3-b]pyridines
This protocol details a one-pot, four-component reaction for the synthesis of 2,4-diamino-5-substituted-5H-chromeno[2,3-b]pyridine-3-carbonitriles. This method utilizes salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), and a C-H acid (e.g., a pyrazolinone) in the presence of a base catalyst like triethylamine or pyridine.[1][6]
Mechanistic Rationale
The reaction is initiated by the Knoevenagel condensation of salicylaldehyde with the malononitrile dimer. This is followed by the Michael addition of the deprotonated C-H acid to the newly formed chromene intermediate. The final step involves an intramolecular cyclization to construct the pyridine ring. The choice of base and solvent can influence the reaction rate and yield.
Caption: Proposed mechanism for the four-component synthesis of 5-substituted chromeno[2,3-b]pyridines.
Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 mmol)
-
2-Aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (1.0 mmol)
-
2-Pyrazolin-5-one derivative (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) (1.0 mmol)
-
Triethylamine (0.2 mmol)
-
Propanol (5 mL)
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 mmol) in propanol (5 mL), add the 2-pyrazolin-5-one derivative (1.0 mmol).
-
Add triethylamine (0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The product will precipitate from the reaction mixture.
-
Filter the solid product, wash with cold ethanol, and dry in a vacuum oven.
-
The product is often pure enough for characterization; however, recrystallization from a suitable solvent like DMF/water can be performed if necessary.
Data Summary
| Entry | Salicylaldehyde | 2-Pyrazolin-5-one | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 2 | 92 |
| 2 | 5-Bromosalicylaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 2.5 | 88 |
| 3 | 5-Nitrosalicylaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 3 | 85 |
| 4 | Salicylaldehyde | 3-Trifluoromethyl-2-pyrazolin-5-one | 2 | 90 |
Table 2: Synthesis of various 5-(pyrazol-4-yl)-5H-chromeno[2,3-b]pyridines.[1]
Protocol 3: One-Pot, Two-Step Synthesis of 5-Alkoxy-5H-chromeno[2,3-b]pyridines
This protocol describes a solvent-involved reaction where an alcohol acts as both the solvent and a reactant to synthesize 5-alkoxy-substituted chromeno[2,3-b]pyridines.[5][8] This method is an excellent example of atom and component economy in green synthesis.[5]
Mechanistic Rationale
The reaction proceeds in a two-step, one-pot manner.[5] Initially, salicylaldehyde and malononitrile dimer react at room temperature to form a chromene intermediate, which often precipitates.[5] In the second step, the addition of more alcohol and heating to reflux facilitates the nucleophilic addition of the alcohol to the chromene, followed by intramolecular cyclization to yield the 5-alkoxy-substituted product.[5]
Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Malononitrile dimer (1.0 mmol, 132 mg)
-
Alcohol (e.g., methanol, ethanol) (30 mL total)
Procedure:
-
In a 50 mL flask, stir salicylaldehyde (1.0 mmol) and malononitrile dimer (1.0 mmol) in the alcohol (10 mL) for 1 hour at room temperature. A thick yellowish precipitate should form.[5]
-
Add another portion of the alcohol (20 mL) to the precipitate with stirring.[5]
-
Heat the reaction mixture to reflux for 30 minutes.[5]
-
After the reaction is complete (monitored by TLC), allow the flask to cool to room temperature and let it stand for 3 hours to crystallize the final product.[5]
-
Filter the crystalline product, wash with a small amount of cold alcohol, and dry under vacuum.
Data Summary
| Entry | Salicylaldehyde | Alcohol | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Methanol | 1.5 | 93 |
| 2 | 5-Bromosalicylaldehyde | Methanol | 1.5 | 88 |
| 3 | Salicylaldehyde | Ethanol | 1.5 | 90 |
| 4 | 5-Chlorosalicylaldehyde | Ethanol | 1.5 | 85 |
Table 3: Synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines.[5]
Conclusion
The multicomponent synthesis of chromeno[2,3-b]pyridines offers a powerful and efficient platform for accessing a diverse range of derivatives with significant potential in drug discovery and materials science.[1][9] The protocols outlined in this guide provide researchers with robust and reproducible methods that adhere to the principles of green chemistry. By understanding the underlying reaction mechanisms and the influence of various reaction parameters, scientists can further innovate and expand the library of these valuable heterocyclic compounds.
References
-
A Review on the Syntheses and Applications of the 5H-chromeno[2,3- b]pyridines. (URL: [Link])
- Gan, H.-F., et al. (2014). Efficient synthesis of chromenopyridine and chromene via MCRs. Chinese Chemical Letters, 25(8), 1149-1153. (URL: Not Available)
-
Bioactive molecules with chromeno[2,3-b]pyridine fragment. (URL: [Link])
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 2024. (URL: [Link])
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 2020. (URL: [Link])
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 2024. (URL: [Link])
-
Synthesis of chromeno [2,3-b]pyridines from salicylaldehyde, thiophenol, and two equivalents of malononitrile. (URL: [Link])
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. (URL: [Link])
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. (URL: [Link])
-
Suggested mechanism for the synthesis of chromeno[2,3‐b]pyridine catalyzed by GO/N‐Ligand‐Cu. (URL: [Link])
-
Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione. Synthetic Communications, 2023. (URL: [Link])
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. Chemistry of Heterocyclic Compounds, 2024. (URL: [Link])
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 2024. (URL: [Link])
-
Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. (URL: [Link])
-
Convenient Synthesis of 2,4-Disubstituted Chromeno[4,3-b]Pyridine by Microwave Assisted One Pot Three Component Protocol. Letters in Organic Chemistry, 2020. (URL: [Link])
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega, 2021. (URL: [Link])
-
Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines [mdpi.com]
Application Notes and Protocols for the Evaluation of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile as a Potential Anticancer Agent
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Chromeno[2,3-b]pyridine Scaffold: A Versatile Platform for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The chromeno[2,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a unique framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the applications of chromeno[2,3-b]pyridine derivatives, complete with detailed synthetic and biological evaluation protocols to empower researchers in the field of drug discovery.
Therapeutic Potential of Chromeno[2,3-b]pyridines: A Multi-faceted Scaffold
Chromeno[2,3-b]pyridine derivatives have demonstrated significant potential across several therapeutic areas, primarily due to the diverse substitution patterns that can be introduced around the core structure. This allows for the fine-tuning of their pharmacological properties to achieve desired activity and selectivity.
Anticancer Activity
A significant body of research has focused on the anticancer properties of chromeno[2,3-b]pyridines. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, and liver cancer.[1][2][3]
The proposed mechanisms of action are varied and often depend on the specific substitutions on the chromenopyridine ring. For instance, certain derivatives have been found to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit microtubule destabilization.[2][4] One notable compound, "chromene 3f," has demonstrated a promising drug profile by inhibiting cell growth and proliferation and inducing cell cycle arrest in the G2/M phase.[2][4]
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of many diseases. Chromeno[2,3-b]pyridine derivatives have shown promise as anti-inflammatory agents.[5][6][7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5][7] Some synthetic derivatives have exhibited more potent inhibition of tumor necrosis factor-α (TNF-α)-induced nitric oxide production than the natural antioxidant quercetin.[5][6][7] The well-known anti-inflammatory drug amlexanox features the chromeno[2,3-b]pyridine scaffold, highlighting its clinical relevance.[8]
Antimicrobial and Other Activities
Beyond cancer and inflammation, the chromeno[2,3-b]pyridine scaffold has been explored for other therapeutic applications. Various derivatives have been reported to possess antimicrobial, antibacterial, and antifungal properties.[9][10][11] Additionally, some compounds have shown antioxidant activity.[9] The diverse biological activities make this scaffold a highly attractive starting point for the development of new therapeutic agents.
Synthesis of Chromeno[2,3-b]pyridine Derivatives: A Protocol for a One-Pot, Three-Component Reaction
The synthesis of the chromeno[2,3-b]pyridine core can be efficiently achieved through multicomponent reactions (MCRs), which offer advantages such as high atom economy, reduced reaction times, and simplified work-up procedures.[10][12][13] The following protocol details a green and efficient one-pot synthesis of chromeno[2,3-b]pyridine derivatives.
Principle
This protocol utilizes a one-pot, three-component reaction of a salicylaldehyde, malononitrile, and a C-H activated compound (e.g., dimedone) under solvent-free conditions, catalyzed by magnetite nanoparticles modified with thiourea dioxide.[9] This method represents an environmentally friendly approach to generating a library of chromeno[2,3-b]pyridine derivatives.
Materials
-
Substituted salicylaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
γ-Fe2O3@HAp-HMDI-TUD (catalyst) (0.03 g)
-
Ethanol (for recrystallization)
-
Mortar and pestle
-
Heating apparatus (e.g., oil bath)
-
Magnetic stirrer
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry mortar, combine the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the catalyst (0.03 g).
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for the time specified by reaction monitoring (e.g., using Thin Layer Chromatography).
-
Reaction: Transfer the ground mixture to a round-bottom flask and heat in an oil bath at 80 °C for the appropriate time (typically 30-60 minutes), with continuous stirring.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Purification: Add hot ethanol to the reaction mixture and stir for 5 minutes. Filter the hot solution to remove the catalyst. The catalyst can be washed with hot ethanol, dried, and reused.
-
Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.
-
Isolation: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Biological Evaluation Protocols
The following protocols provide standardized methods for evaluating the anticancer and anti-inflammatory activities of synthesized chromeno[2,3-b]pyridine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer agents.[14][15][16]
-
Synthesized chromeno[2,3-b]pyridine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute the stock solutions with the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[17][18]
-
Synthesized chromeno[2,3-b]pyridine derivatives
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically a two-part solution: A - 1% sulfanilamide in 5% phosphoric acid, and B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of the chromeno[2,3-b]pyridine derivatives (or a vehicle control) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of selected chromeno[2,3-b]pyridine derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromene 3d | MCF-7 (Breast) | 4.55 ± 0.88 | [2] |
| Chromene 3d | MDA-MB-231 (Breast) | 9.87 ± 0.89 | [2] |
| Chromene 4.13 | Hs578t (Triple Negative Breast) | 9.08 ± 0.10 | [1] |
| Chromene 4.25 | Hs578t (Triple Negative Breast) | 4.50 ± 0.29 | [1] |
| Chromene 8 | Hs578t (Triple Negative Breast) | 8.63 ± 0.04 | [1] |
| 5-indolyl-bearing analog 6c | MCF-7 (Breast) | 4.83–11.3 | [19] |
| 5-indolyl-bearing analog 6c | HCT116 (Colon) | 4.83–11.3 | [19] |
| 5-indolyl-bearing analog 6c | SK-OV-3 (Ovarian) | 4.83–11.3 | [19] |
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation.
Caption: Inhibition of Inflammatory Pathways.
Conclusion and Future Directions
The chromeno[2,3-b]pyridine scaffold is a highly versatile and promising platform in medicinal chemistry. The synthetic accessibility, coupled with the wide range of biological activities, makes it an attractive target for further investigation. Future research should focus on expanding the chemical diversity of chromeno[2,3-b]pyridine libraries and exploring their potential in other therapeutic areas. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in designing next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Dawood, D. H., Srour, A. M., Saleh, D. O., Huff, K. J., Greco, F., & Osborn, H. M. I. (2021). New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. RSC Advances, 11(50), 31639-31653. [Link]
-
Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione. (2023). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives. (n.d.). ProQuest. Retrieved January 15, 2026, from [Link]
- Chung, S. T., Huang, W. H., Chen, Y. H., Lee, A. R., & Hsiao, C. A. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
-
Keshavarz, R., Farahi, M., & Karami, B. (2021). Efficient and Facile Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives Catalyzed by Sodium Carbonate. Acta Chimica Slovenica, 68(2), 332-340. [Link]
-
Diversity-Oriented Synthesis of Spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] Derivatives via Pseudo-Three-Component Reactions. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Bioactive molecules with chromeno[2,3-b]pyridine fragment. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ghoneim, A. A., El-Farargy, A. F., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of new s-nucleosides of chromeno[2,3-B]pyridine derivatives and C-nucleosides of[1][2][9]triazolo[1,5-a]quinoline derivatives. Nucleosides, Nucleotides & Nucleic Acids, 33(9), 583-596. [Link]
-
Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. (2016). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. (2023). University of Malta. Retrieved January 15, 2026, from [Link]
-
Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
IC50 values expressed in (µg/ml) of target compounds against the cell... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04758B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. researchgate.net [researchgate.net]
In Vitro Cytotoxicity Profiling of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
An Application Guide for Researchers
Introduction: The Therapeutic Potential and Toxicological Imperative
The 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile scaffold represents a privileged heterocyclic structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antioxidant, antifungal, and antimicrobial properties.[1][2][3] Notably, specific analogues have been synthesized and evaluated as potent inhibitors of inflammatory kinases like TBK1 and IKKε, suggesting therapeutic potential for metabolic diseases such as obesity.[4][5] Furthermore, related chromene-based structures have been investigated for their anticancer activities, showing promise in disrupting critical cellular processes in tumor cells.[6][7]
Given this promising bioactivity, a rigorous evaluation of the cytotoxic profile of any novel this compound derivative is a critical and foundational step in the drug discovery and development process. Cytotoxicity data is essential not only for identifying potential anticancer agents but also for establishing a therapeutic window for non-cancer indications by flagging potential off-target toxicities.
This guide provides a comprehensive, multi-faceted strategy for assessing the in vitro cytotoxicity of this compound class. We move beyond a single-endpoint assay to advocate for a holistic approach, employing a panel of assays to interrogate different mechanisms of cell death. This strategy ensures a more complete and mechanistically informative toxicological profile, empowering researchers to make confident, data-driven decisions.
Core Principle: A Multi-Assay Approach for Comprehensive Profiling
This protocol details a strategic three-assay panel designed to provide a comprehensive overview of a compound's cytotoxic effects:
-
MTT Assay: To assess metabolic activity as a proxy for cell viability.
-
LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activation of key executioner caspases, providing a definitive marker for apoptosis.
Caption: Overall workflow for cytotoxicity profiling.
Protocol 1: MTT Assay for Metabolic Viability
Principle of the Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[10][11]
Caption: Principle of the MTT cytotoxicity assay.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7, A549) or normal cell line (e.g., 3T3)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound Stock: this compound dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS), filter-sterilized and stored protected from light.[10]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution with 10% Sodium Dodecyl Sulfate (SDS)
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate reader
Experimental Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Scientist's Note: The seeding density is critical. Cells should be in the exponential growth phase and not over-confluent at the end of the assay, as this can affect metabolic rates and lead to inaccurate results.[8]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Scientist's Note: Serum-free medium is recommended during MTT incubation as serum components can interfere with the reduction of MTT and affect results.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Abs_Blank refers to the absorbance of wells with medium only (no cells).
-
-
Determine IC₅₀:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle of the Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme present in all eukaryotic cells.[13][14] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the extracellular space. The assay involves a two-step enzymatic reaction: released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH.[14] In the second step, a catalyst (diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[14] The amount of color produced is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13]
Materials and Reagents
-
Cell Line and Culture Reagents: As described for the MTT assay.
-
Test Compound Stock: As described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit: (e.g., from Promega, Thermo Fisher, Abcam). These kits typically provide:
-
LDH Substrate Mix
-
Assay Buffer
-
Lysis Buffer (for Maximum LDH Release control)
-
Stop Solution
-
-
Equipment: 96-well flat-bottom plates, CO₂ incubator, microplate reader.
Experimental Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
It is crucial to set up the following controls on the same plate:
-
Untreated Control (Spontaneous Release): Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Maximum Release Control: Untreated cells that will be lysed with Lysis Buffer before the final step. This represents 100% cytotoxicity.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a fresh 96-well plate. Do not disturb the cell monolayer.
-
Scientist's Note: This method allows for multiplexing; the cells remaining in the original plate can be used for another assay, such as the MTT or Caspase-Glo assay.[15]
-
-
LDH Reaction:
-
To the Maximum Release Control wells in the original plate, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C. After incubation, centrifuge the plate and transfer 50 µL of supernatant to the new plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis and Interpretation
-
Correct Absorbance Values:
-
Subtract the Medium Background Control absorbance from all other readings.
-
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Abs_Spontaneous refers to the absorbance of the untreated or vehicle control.
-
Abs_Maximum refers to the absorbance of the lysed cell control.
-
-
Determine EC₅₀:
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ (the concentration causing 50% of maximal LDH release).
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle of the Assay
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for detecting apoptosis.[16] A key feature of apoptosis is the activation of caspases, a family of cysteine-aspartic acid-specific proteases.[17] Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates, which ultimately leads to cell disassembly.[17][18][19] The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[17][18] In the presence of active caspase-3 or -7, the substrate is cleaved, liberating aminoluciferin. This free aminoluciferin is then consumed by a thermostable luciferase enzyme, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[16]
Sources
- 1. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - ProQuest [proquest.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Application Note: High-Throughput Screening of Chromeno[2,3-b]pyridine Libraries for Kinase Inhibitor Discovery
Abstract
The chromeno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators of inflammatory signaling pathways.[1][2] High-throughput screening (HTS) provides a robust platform for the rapid identification of novel and potent kinase inhibitors from large chemical libraries.[3] This guide provides a comprehensive framework for designing and executing an HTS campaign for chromeno[2,3-b]pyridine libraries, focusing on biochemical kinase assays. We will detail the critical steps from library preparation and assay development to data analysis and hit validation, ensuring a scientifically rigorous and efficient screening cascade.
Introduction: The Therapeutic Potential of Chromeno[2,3-b]pyridines
The 5H-chromeno[2,3-b]pyridine core is a key pharmacophore found in several biologically active molecules.[4][5] Notably, derivatives of this scaffold have been identified as inhibitors of the non-canonical IκB kinases, TBK1 and IKKε.[1] These kinases are central to the innate immune response, mediating signaling pathways that lead to the production of type I interferons and other inflammatory cytokines.[1][4] Dysregulation of these pathways is implicated in a range of conditions, from autoimmune diseases to certain cancers, making TBK1 and IKKε attractive therapeutic targets.[2][6]
The goal of an HTS campaign in this context is to systematically screen a library of diverse chromeno[2,3-b]pyridine derivatives to identify "hits"—compounds that exhibit significant inhibitory activity against a target kinase. This process accelerates the discovery of lead compounds for further optimization in drug development programs.[3]
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution. The workflow is designed to maximize efficiency and data quality while minimizing false positives and negatives.
Caption: High-Throughput Screening (HTS) Workflow.
Phase 1: Library Preparation and Assay Development
Chromeno[2,3-b]pyridine Library Preparation
The quality of the screening library is paramount for the success of any HTS campaign.[7]
-
Synthesis and Purity: Chromeno[2,3-b]pyridine libraries can be synthesized through various multi-component reactions.[8][9][10] Each compound must be purified to a high degree (typically >95%) and its identity confirmed by analytical methods such as LC-MS and ¹H NMR.
-
Solubility Testing: Poor aqueous solubility is a major cause of false positives in HTS, often due to compound aggregation.[11][12] It is crucial to determine the kinetic solubility of each compound in the assay buffer.[12] Nephelometry is a high-throughput method suitable for this purpose.[12] Compounds with solubility below the screening concentration should be flagged or excluded.
-
Plate Management: Compounds are typically dissolved in 100% DMSO to create high-concentration stock plates (e.g., 10 mM).[6] From these "mother plates," "daughter plates" are prepared at a lower concentration for screening.[13] The use of acoustic liquid handlers, like the Labcyte Echo 550, allows for the precise transfer of nanoliter volumes, minimizing DMSO concentration in the final assay.[14]
Assay Selection and Development: The Cornerstone of HTS
For kinase inhibitor screening, homogeneous "mix-and-read" assays are preferred due to their compatibility with automation.[15] Technologies like TR-FRET and AlphaScreen are highly suitable.[16][17]
Rationale for Technology Choice: AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that is highly sensitive and robust for HTS.[18][19] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into proximity, generating a chemiluminescent signal.[18][20] For a kinase assay, this proximity is achieved when a phosphorylated, biotinylated substrate bridges a streptavidin-coated donor bead and an anti-phospho-antibody-coated acceptor bead.[20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. blog.truegeometry.com [blog.truegeometry.com]
- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Characterization of Chromeno[2,3-b]pyridines: A Detailed Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive overview of the essential analytical techniques for the structural characterization and purity assessment of chromeno[2,3-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science, necessitating robust and reliable analytical methodologies for their unambiguous identification and quantification. This guide is structured to provide not only step-by-step protocols but also the underlying principles and practical insights to empower researchers in their drug discovery and development endeavors.
Introduction to Chromeno[2,3-b]pyridines and the Imperative of Thorough Characterization
Chromeno[2,3-b]pyridines are a family of fused heterocyclic compounds that integrate a chromene and a pyridine ring system. This structural amalgamation gives rise to a diverse range of pharmacological activities, making them privileged scaffolds in the design of novel therapeutic agents.[1][2] The biological efficacy and safety of these compounds are intrinsically linked to their precise chemical structure and purity. Therefore, the application of a suite of orthogonal analytical techniques is not merely a procedural formality but a cornerstone of scientific rigor in the development of chromeno[2,3-b]pyridine-based entities.
This guide will delve into the practical application of several key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive elucidation of the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and quantification.
-
Single-Crystal X-ray Diffraction: The gold standard for unambiguous three-dimensional structural determination.
-
Vibrational and Electronic Spectroscopy (FT-IR and UV-Vis): For functional group identification and characterization of electronic properties.
The following sections will provide detailed application notes and protocols for each of these techniques, tailored to the specific nuances of the chromeno[2,3-b]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Architecture
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including chromeno[2,3-b]pyridines. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution patterns of the molecule.[3]
Key Considerations for NMR Analysis of Chromeno[2,3-b]pyridines
-
Solubility: Chromeno[2,3-b]pyridines are often soluble in common deuterated solvents such as deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂, -OH).
-
Typical Chemical Shifts: The aromatic protons of the chromeno[2,3-b]pyridine core typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings.[1][4][5] The chemical shifts of the pyridine ring protons are generally found at a lower field compared to those of the benzene ring.[6] The ¹³C NMR signals for the aromatic carbons appear in the range of δ 100-160 ppm.[3][7][8]
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the chromeno[2,3-b]pyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.
-
-
Instrument Setup:
-
Select a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), relaxation delay (d1, usually 1-2 seconds), and spectral width.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Protocol for ¹³C NMR and 2D NMR Spectroscopy
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework.[3]
-
Data Interpretation: A Hypothetical Example
For a hypothetical 2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one, one would expect to see:
-
Singlet signals for the two methyl groups in the ¹H NMR spectrum.
-
A series of aromatic proton signals with characteristic coupling patterns.
-
In the ¹³C NMR spectrum, distinct signals for the methyl carbons, the carbonyl carbon (downfield), and the aromatic carbons.
-
HMBC correlations would confirm the connectivity, for instance, from the methyl protons to the quaternary carbons of the aromatic rings.[4]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of chromeno[2,3-b]pyridines and for gaining structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used soft ionization techniques that typically produce the protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight.
Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the chromeno[2,3-b]pyridine sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation.
-
-
Instrument Setup:
-
Use an ESI-equipped mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain fragmentation information, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Vary the collision energy to observe a range of fragment ions.
-
Interpretation of Fragmentation Patterns
The fragmentation of fused nitrogen-containing heterocycles in the gas phase can be complex but often involves characteristic losses.[9][10][11] For chromeno[2,3-b]pyridines, common fragmentation pathways may include:
-
Loss of small neutral molecules: Such as CO, HCN, or radicals like H• or CH₃• from substituted derivatives.
-
Ring cleavage: The pyridine or pyran ring may undergo cleavage, leading to characteristic fragment ions.
-
Retro-Diels-Alder (RDA) reactions: If the chromene ring is not fully aromatic, an RDA reaction can occur.
The fragmentation pattern provides a fingerprint of the molecule and can be used to distinguish between isomers.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse technique for determining the purity of chromeno[2,3-b]pyridine samples and for quantitative analysis in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these non-polar to moderately polar compounds.
Protocol for RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh the chromeno[2,3-b]pyridine sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Further dilute the stock solution with the mobile phase to an appropriate working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of water (A) and acetonitrile or methanol (B) is typically used. A small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) is often added to improve peak shape for the basic pyridine nitrogen.
-
Elution: A gradient elution (e.g., starting with a higher percentage of A and increasing the percentage of B over time) is often used to separate impurities with a wide range of polarities. An isocratic elution (constant mobile phase composition) can be used for simpler samples.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Room temperature is often sufficient, but controlling the temperature (e.g., 30-40 °C) can improve reproducibility.
-
Detector: A UV detector is commonly used. The detection wavelength should be set at the λmax of the chromeno[2,3-b]pyridine to ensure maximum sensitivity. A photodiode array (PDA) detector can be used to acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
-
-
Data Analysis:
-
The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of known concentrations.
-
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule with atomic-level precision.[12][13][14] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Purification: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Methods:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled.
-
-
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The instrument automatically determines the unit cell parameters and collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected data is processed to obtain the reflection intensities.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data until a good fit is achieved.
-
-
Data Visualization and Interpretation:
-
The final structure is visualized using software like Mercury or ORTEP to analyze the molecular geometry, packing, and intermolecular interactions.
-
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The spectrum is then recorded.
-
Characteristic Absorptions:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the chromeno[2,3-b]pyridine core.
-
Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) is prepared, and the absorbance is measured as a function of wavelength.
-
Interpretation: Chromeno[2,3-b]pyridines typically exhibit multiple absorption bands in the UV-Vis region (200-400 nm) corresponding to π→π* and n→π* transitions. The position of the absorption maxima (λmax) is sensitive to the substitution pattern and the solvent polarity.[18]
Data Summary and Reporting
For comprehensive characterization, the data from all analytical techniques should be compiled and reported. The following table provides an example of how key analytical data for a novel chromeno[2,3-b]pyridine derivative could be summarized.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | e.g., 8.51 (d, 1H), 7.85 (m, 2H), ... |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | e.g., 158.2, 149.5, 136.7, ... |
| Mass Spectrometry (ESI+) | [M+H]⁺ (m/z) | e.g., 250.1234 (calculated for C₁₅H₁₂N₂O₂) |
| HPLC (C18, gradient) | Purity (%) | >99% |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | e.g., 3050, 1680, 1600, 1250 |
| UV-Vis (Ethanol) | λmax (nm) | e.g., 254, 320 |
Conclusion
The thorough characterization of chromeno[2,2-b]pyridines using a combination of modern analytical techniques is paramount for advancing their development as potential therapeutic agents and functional materials. This guide provides a framework of detailed protocols and expert insights to aid researchers in this critical endeavor. By adhering to these methodologies, scientists can ensure the structural integrity and purity of their compounds, thereby building a solid foundation for subsequent biological and material science investigations.
Visualizations
Workflow for Structural Elucidation and Purity Analysis
Figure 1. A logical workflow for the comprehensive analytical characterization of chromeno[2,3-b]pyridines.
References
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]
-
Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][9][13]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC - NIH. Available at: [Link]
-
Modern X-ray Analysis on Single Crystals. A Practical Guide. | Request PDF - ResearchGate. Available at: [Link]
-
Practical Aspects of Single Crystal X-ray Crystallography - TU Graz. Available at: [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog. Available at: [Link]
-
Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. Available at: [Link]
-
Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines - OSTI.GOV. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available at: [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS - ResearchGate. Available at: [Link]
-
CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR - Semantic Scholar. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
The UV-Vis absorption spectra of III in different solvents - ResearchGate. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Bioactive molecules with chromeno[2,3-b]pyridine fragment - ResearchGate. Available at: [Link]
-
Figure S18. IR spectrum of 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione... - ResearchGate. Available at: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System | ACS Omega - ACS Publications. Available at: [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available at: [Link]
-
Ultrasound promoted synthesis of chromeno[2,3-b]pyridines and their evaluation as lipid peroxidation inhibitors - Arkivoc. Available at: [Link]
-
FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon - ResearchGate. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. Available at: [Link]
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]
-
FT-IR analysis of pyrone and chromene structures in activated carbon - ResearchGate. Available at: [Link]_chromene_structures_in_activated_carbon)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 13. neutrons.ornl.gov [neutrons.ornl.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile as an Inflammatory Kinase Inhibitor
Authored by: A Senior Application Scientist
Abstract
Chronic inflammatory diseases represent a significant global health challenge, driving the urgent need for novel therapeutic agents. Protein kinases, as key regulators of inflammatory signaling cascades, have emerged as a major class of therapeutic targets.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile , a promising scaffold for the inhibition of key inflammatory kinases. We delve into the synthesis of this compound, its mechanism of action with a focus on the TBK1/IKKε signaling axis, and provide detailed, field-proven protocols for its evaluation. These methodologies include in vitro kinase inhibition assays, cell-based functional assays to measure anti-inflammatory activity, and essential cytotoxicity assessments to establish a therapeutic window.
Introduction: Targeting Kinases in Inflammation
Inflammation is a complex biological response orchestrated by a network of signaling pathways. While essential for host defense, dysregulated signaling leads to chronic inflammatory conditions.[3] Key signaling pathways, including those mediated by Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinases/Signal Transducers and Activators of Transcription (JAK/STAT), are controlled by a series of phosphorylation events catalyzed by protein kinases.[4][5][6][7][8][9] Consequently, inhibiting these kinases is a validated strategy for developing anti-inflammatory therapeutics.[1][10][11]
The chromeno[2,3-b]pyridine core structure has been identified as a "privileged medicinal scaffold."[12] Specifically, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine have been shown to be potent inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[13][14][15][16][17] These kinases are critical nodes in the innate immune response, making the title compound, this compound, an attractive candidate for development.
Synthesis and Characterization
A robust and efficient synthesis is paramount for generating sufficient quantities of the compound for screening and lead optimization. The following protocol outlines a one-pot multicomponent reaction, which is favored for its atom economy and operational simplicity.[12]
Protocol 2.1: One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of related chromeno[2,3-b]pyridine derivatives.[18]
Objective: To synthesize this compound.
Materials:
-
Salicylaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Catalyst: Add 5-10 drops of glacial acetic acid as a catalyst.
-
Scientist's Note: The reaction proceeds through a series of condensations and cyclizations. Acetic acid catalyzes the initial Knoevenagel condensation between salicylaldehyde and malononitrile.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected product is a crystalline solid.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for the target compound.
Mechanism of Action: Inhibition of Inflammatory Kinase Pathways
The anti-inflammatory effects of this compound class are rooted in their ability to inhibit specific protein kinases. The primary targets identified for the parent scaffold are TBK1 and IKKε.[14][16]
The TBK1/IKKε Signaling Pathway
TBK1 and IKKε are crucial kinases in the innate immune system. They are activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) via pattern recognition receptors (PRRs). Their activation leads to the phosphorylation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7, which then dimerize, translocate to the nucleus, and induce the expression of type I interferons (IFN-α/β). This pathway is a cornerstone of antiviral defense and also contributes significantly to broader inflammatory responses. By inhibiting TBK1/IKKε, the compound can effectively block a key upstream event in the inflammatory cascade.[16]
Caption: Inhibition of the TBK1/IKKε signaling pathway.
Downstream Effects on NF-κB and MAPK Pathways
While direct inhibition of TBK1/IKKε is the primary mechanism, this action has cascading effects on other major inflammatory pathways.
-
NF-κB Pathway: The NF-κB pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][9][19] While TBK1/IKKε are considered part of the "non-canonical" IKK family, there is significant crosstalk. Inhibition of these kinases can modulate NF-κB activity, contributing to a broader anti-inflammatory profile.
-
MAPK Pathways: The MAPK family (including p38, JNK, and ERK) regulates the production of inflammatory mediators like TNF-α and IL-6.[4][10][20] Crosstalk between TBK1/IKKε and MAPK signaling exists, suggesting that inhibition of the former can dampen the activity of these critical downstream pathways.[7]
Sources
- 1. Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation-activated protein kinases as targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 13. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Chromeno[2,3-b]pyridine Derivatives
Introduction: The Therapeutic Promise of Chromeno[2,3-b]pyridines
The escalating threat of antimicrobial resistance has created an urgent need for the discovery and development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry. Among these, the chromeno[2,3-b]pyridine core structure has garnered significant attention due to its diverse pharmacological properties, including notable antimicrobial and antifungal activities.[1] This class of compounds, formed by the fusion of a chromene and a pyridine ring, presents a unique three-dimensional architecture that can be strategically functionalized to enhance its interaction with microbial targets.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of chromeno[2,3-b]pyridine derivatives as potential antimicrobial and antifungal agents. We will delve into the putative mechanisms of action, provide detailed, field-proven protocols for assessing their efficacy, and offer guidance on data interpretation and presentation.
Pillar 1: Unraveling the Mechanism of Action
Understanding the mechanism by which a compound exerts its antimicrobial effect is fundamental to its development as a therapeutic agent. For chromeno[2,3-b]pyridine derivatives, evidence suggests distinct mechanisms for their antibacterial and antifungal activities.
Antibacterial Mechanism: Targeting DNA Gyrase
A compelling body of research points towards the inhibition of bacterial DNA gyrase as a primary mechanism of antibacterial action for certain chromeno[2,3-b]pyridine derivatives.[3] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[4][5] By inhibiting this enzyme, chromeno[2,3-b]pyridines can effectively halt these vital cellular processes, leading to bacterial cell death.
The proposed interaction involves the binding of the chromeno[2,3-b]pyridine molecule to a specific pocket on the DNA gyrase enzyme, distinct from the binding site of fluoroquinolone antibiotics.[4] This is particularly significant as it suggests that these compounds may be effective against fluoroquinolone-resistant strains.[4] Molecular docking studies have been employed to visualize the binding mode of these derivatives within the crystal structure of the S. aureus DNA gyrase complex.[3]
Caption: Proposed antibacterial mechanism of chromeno[2,3-b]pyridines via DNA gyrase inhibition.
Antifungal Mechanism: A Two-Pronged Attack
The antifungal activity of chromone-based compounds, including chromeno[2,3-b]pyridines, appears to be multifaceted, potentially involving the disruption of the fungal cell membrane and the inhibition of key enzymes in the ergosterol biosynthesis pathway.
-
Inhibition of Ergosterol Biosynthesis: A plausible target for the antifungal action of these derivatives is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[6][7] Ergosterol is the principal sterol in the fungal cell membrane, and its depletion or the accumulation of toxic sterol precursors disrupts membrane integrity and function, ultimately leading to fungal cell death.[6] This mechanism is analogous to that of the widely used azole antifungal drugs.[7]
-
Direct Membrane Disruption: Some studies on chromone derivatives suggest a direct action on the fungal plasma membrane, leading to increased permeability and leakage of cellular contents.[8] This could be a complementary mechanism that enhances the overall antifungal effect.
Caption: Workflow for antimicrobial and antifungal susceptibility testing.
Pillar 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different chromeno[2,3-b]pyridine derivatives.
Quantitative Data Summary
MIC values should be presented in a tabular format for easy comparison across different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Chromeno[2,3-b]pyridine Derivatives
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| CPD-1 | Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin | 1 |
| CPD-1 | Escherichia coli | Gram-negative | 32 | Ciprofloxacin | 0.5 |
| CPD-2 | Bacillus cereus | Gram-positive | 32 | Ciprofloxacin | 2 |
| CPD-2 | Pseudomonas aeruginosa | Gram-negative | 64 | Ciprofloxacin | 1 |
| CPD-3 | Candida albicans | N/A (Fungus) | 8 | Fluconazole | 4 |
| CPD-3 | Aspergillus fumigatus | N/A (Fungus) | 16 | Fluconazole | 8 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes. Researchers should populate a similar table with their experimental findings. [9][10]
Conclusion and Future Directions
Chromeno[2,3-b]pyridine derivatives represent a promising class of compounds in the ongoing search for novel antimicrobial and antifungal agents. Their potential to target validated pathways such as DNA gyrase in bacteria and ergosterol biosynthesis in fungi, coupled with the possibility of overcoming existing resistance mechanisms, makes them attractive candidates for further investigation. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of these compounds, from initial screening to quantitative efficacy determination. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo studies to assess their therapeutic potential in preclinical models of infection.
References
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
de Oliveira, L. F., et al. (2023). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Molecules, 28(14), 5489. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info.com. Retrieved from [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI M43-A. Retrieved from [Link]
-
Lee, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23. Retrieved from [Link]
-
Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]
-
Wojcik, M., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
-
Bakhtina, A. V., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(7), 689. Retrieved from [Link]
-
International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Retrieved from [Link]
-
Lee, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e0173723. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Khan, D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 135(1), lxad287. Retrieved from [Link]
-
Ben Hassen, B., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 1-8. Retrieved from [Link]
-
Bakhtina, A. V., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(7), 689. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules with chromeno[2,3-b]pyridine fragment. ResearchGate. Retrieved from [Link]
-
Moustafa, A. H., et al. (2020). Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives. Russian Journal of General Chemistry, 90(8), 1567-1573. Retrieved from [Link]
-
Sankappa Rai, U., et al. (2010). Novel chromeno [2,3-b]-pyrimidine derivatives as potential anti-microbial agents. European Journal of Medicinal Chemistry, 45(6), 2695-2699. Retrieved from [Link]
-
Taylor & Francis Online. (2023, November 26). Design, synthesis and antimicrobial activity of heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d]t[8][11]hiazolo[3,2-a]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Bensen, D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4394-E4401. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e]t[1][11][12]riazolo[1,5-c] pyrimidine Derivatives. Molecules, 22(12), 2049. Retrieved from [Link]
-
Chan, P. F., et al. (2021). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 6(5), 3868-3877. Retrieved from [Link]
-
Kumpf, A., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 1-13. Retrieved from [Link]
-
Dekamin, M. G., et al. (2010). Chromeno[2,3-d]pyrimidine-triones synthesis by a three-component coupling reaction. Chemical & Pharmaceutical Bulletin, 58(4), 516-520. Retrieved from [Link]
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. hereditybio.in [hereditybio.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Chromeno[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of chromeno[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to aid in the successful optimization of your reaction conditions. The chromeno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This guide is structured to address common challenges and provide scientifically grounded solutions.
Troubleshooting Guide: Overcoming Common Hurdles in Chromeno[2,3-b]pyridine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction has a low yield of the desired chromeno[2,3-b]pyridine. How can I improve it?
Answer: Low yields are a common issue and can stem from several factors. A systematic approach to optimization is key.
-
Causality: The formation of chromeno[2,3-b]pyridines, especially through multicomponent reactions (MCRs), involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][4] A bottleneck in any of these steps can lead to a low overall yield.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: The choice of catalyst is critical. Both basic catalysts (e.g., piperidine, triethylamine, K₂CO₃) and acidic catalysts (e.g., Sc(OTf)₃) have been successfully employed.[1][5] If you are using a base, ensure it is not sterically hindered and is of the appropriate strength. For solid-supported or nanoparticle catalysts, ensure proper preparation and activation.[6][7] Consider screening a panel of catalysts with varying strengths and properties.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and pathway. While polar aprotic solvents like DMSO and ethanol are commonly used, solvent-free conditions have also proven effective and offer environmental benefits.[7][8] If solubility is an issue, a co-solvent system might be beneficial.
-
Temperature Optimization: Temperature plays a crucial role. Some reactions proceed efficiently at room temperature, while others require heating to overcome activation barriers for cyclization.[3][9] However, excessive heat can lead to decomposition or the formation of side products. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended. For instance, in some cases, lower temperatures may favor one reaction pathway, while higher temperatures favor another.[3]
-
Stoichiometry of Reactants: In multicomponent reactions, the stoichiometry of the reactants is crucial. While a 1:1:1 ratio of salicylaldehyde, a CH-acid (like malononitrile or its dimer), and a third component is common, slight excesses of one reactant may be beneficial in certain cases.[1]
-
Question 2: I am observing the formation of significant side products. How can I identify and minimize them?
Answer: Side product formation often indicates an incomplete or alternative reaction pathway.
-
Causality: Common side products can arise from the incomplete cyclization of intermediates or from undesired rearrangements. For example, the Michael adduct may be isolated if the subsequent intramolecular cyclization does not proceed to completion. In some cases, thermal rearrangements of the desired product can occur at elevated temperatures.[9]
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the point at which side products begin to form.
-
Temperature Control: As mentioned, high temperatures can promote side reactions. If you suspect thermal rearrangement or decomposition, try running the reaction at a lower temperature for a longer duration.[9]
-
Catalyst and Solvent Effects: The catalyst and solvent can influence the reaction pathway. For example, the use of pyridine as a catalyst and co-solvent has been reported to be effective.[10] Experimenting with different catalyst/solvent combinations can help favor the desired reaction pathway.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography is a standard method, but recrystallization may also be effective for crystalline products.
-
Question 3: My reaction is not going to completion, even after an extended reaction time. What should I do?
Answer: An incomplete reaction can be due to catalyst deactivation, reactant instability, or an equilibrium that disfavors the product.
-
Causality: Catalysts can be poisoned by impurities in the starting materials or solvents. Some reactants, particularly aldehydes, can be prone to oxidation or other degradation pathways over long reaction times.
-
Troubleshooting Steps:
-
Purity of Reagents and Solvents: Ensure that all starting materials and solvents are pure and dry. Impurities can interfere with the reaction and deactivate the catalyst.
-
Catalyst Stability and Loading: If using a heterogeneous or reusable catalyst, consider the possibility of leaching or deactivation. An increase in catalyst loading might be necessary. For homogeneous catalysts, adding a fresh portion of the catalyst midway through the reaction could help drive it to completion.
-
Microwave or Ultrasonic Irradiation: These non-conventional energy sources can sometimes accelerate slow reactions and improve yields by providing localized and efficient heating.[1][10]
-
Consider a Different Synthetic Route: If optimization of the current conditions fails, it may be necessary to explore an alternative synthetic strategy. The literature describes various approaches, including two-component and multi-step reactions, which may be more suitable for your specific substrate.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of chromeno[2,3-b]pyridines.
What are the most common starting materials for the synthesis of chromeno[2,3-b]pyridines?
The most prevalent method for synthesizing the chromeno[2,3-b]pyridine core is through a one-pot, three-component reaction.[2] The typical starting materials are:
-
A salicylaldehyde derivative (providing the chromene part of the scaffold).
-
An active methylene compound , most commonly malononitrile or its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile .[8][10]
-
A third component which can be a CH-acid , such as a 1,3-dicarbonyl compound (e.g., dimedone), or other nucleophiles.[1][7]
What is the general mechanism for the multicomponent synthesis of chromeno[2,3-b]pyridines?
The generally accepted mechanism for the base-catalyzed three-component synthesis involves the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the salicylaldehyde and the active methylene compound (e.g., malononitrile).
-
Michael Addition: The third component then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: A subsequent intramolecular cyclization, followed by tautomerization and often dehydration or elimination of a small molecule, leads to the formation of the final aromatic chromeno[2,3-b]pyridine ring system.[6]
What are the advantages of using multicomponent reactions (MCRs) for synthesizing chromeno[2,3-b]pyridines?
MCRs offer several advantages, aligning with the principles of green chemistry:
-
Efficiency: They allow for the construction of complex molecules in a single step, which is time and resource-efficient.[8]
-
Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.[2]
-
Simplicity: The one-pot nature of these reactions simplifies the experimental procedure and work-up.[1]
-
Diversity: MCRs are well-suited for creating libraries of compounds for biological screening by varying the starting materials.[4]
Data Summary and Protocols
Table 1: Overview of Catalysts and Reaction Conditions for Chromeno[2,3-b]pyridine Synthesis
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
| K₂CO₃ | N/A | Mild Conditions | Efficient, readily available base. | [5] |
| GO/N-Ligand-Cu | N/A | N/A | Heterogeneous, potentially reusable. | [6] |
| Na₂CO₃ | DMSO | 100 °C | Inexpensive and effective base. | [11] |
| γ-Fe₂O₃/HAp Nanoparticles | Solvent-free | N/A | Magnetically separable and reusable catalyst. | [7] |
| Triethylamine | Ethanol | 78 °C | Common organic base, good for solubility. | [8] |
| L-proline | Ethanol | N/A | An example of an organocatalyst. | [3] |
Experimental Protocol: General Procedure for a Three-Component Synthesis of a Chromeno[2,3-b]pyridine Derivative
This is a generalized protocol and may require optimization for specific substrates.
-
To a round-bottom flask, add the salicylaldehyde (1.0 mmol), malononitrile (or its dimer) (1.0 mmol), and the third component (e.g., dimedone) (1.0 mmol).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL) and the catalyst (e.g., triethylamine, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Low Reaction Yield
Caption: A simplified schematic of the key steps in the multicomponent synthesis of chromeno[2,3-b]pyridines.
References
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines - ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - MDPI. Available from: [Link]
-
Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione - Taylor & Francis Online. Available from: [Link]
-
Suggested mechanism for the synthesis of chromeno[2,3‐b]pyridine catalyzed by GO/N‐Ligand‐Cu - ResearchGate. Available from: [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. Available from: [Link]
-
Diversity-Oriented Synthesis of Spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] Derivatives via Pseudo-Three-Component Reactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. Available from: [Link]
-
RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. Available from: [Link]
-
Bioactive molecules with chromeno[2,3-b]pyridine fragment - ResearchGate. Available from: [Link]
-
Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the... - ResearchGate. Available from: [Link]
-
Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - ProQuest. Available from: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System | ACS Omega - ACS Publications. Available from: [Link]
-
Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de]n[1][4]aphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC - NIH. Available from: [Link]
-
Synthesis of Some New Chromeno[2,3-b]pyridine andT[1][3][6]riazolo[1,5- a]quinoline Nucleoside Analogues with Expected Biological Activity - ResearchGate. Available from: [Link]
-
Three-Component Site-Selective Synthesis of Highly Substituted 5 H-Chromeno-[4,3- b]pyridines - PubMed. Available from: [Link]
-
A Review on the Syntheses and Applications of the 5H-chromeno[2,3- b]pyridines. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Chromeno[2,3-b]pyridines
Welcome to the technical support center for the synthesis of substituted chromeno[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Chromeno[2,3-b]pyridines are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory and anticancer properties[1][2].
The synthesis, while often elegant in its conception via multicomponent reactions (MCRs), is not without its challenges. This document provides in-depth, field-proven insights into common experimental hurdles, presented in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have when first approaching the synthesis of this scaffold.
Q1: What is the most common and efficient method for synthesizing the 5H-chromeno[2,3-b]pyridine core?
A1: The most prevalent and efficient strategy is the one-pot, three-component reaction (3-CR) involving a salicylaldehyde derivative, malononitrile (or its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a third component which is typically a C-H acid (like dimedone or a pyrazolinone) or a thiol.[3][4][5] This approach is favored for its adherence to the principles of pot, atom, and step economy (PASE), which simplifies procedures, reduces waste, and often leads to high yields of complex products from simple starting materials.[3][6]
Q2: Why are base catalysts like piperidine or triethylamine so common in these reactions?
A2: Base catalysts are crucial for facilitating several key steps in the reaction cascade. Their primary role is to deprotonate the active methylene compounds (e.g., malononitrile, dimedone), generating the nucleophilic carbanions necessary for the initial Knoevenagel condensation with the salicylaldehyde and the subsequent Michael addition. The choice and concentration of the base can significantly impact reaction rates and selectivity.
Q3: My final chromeno[2,3-b]pyridine product has very poor solubility in common organic solvents. What can I do for analysis and biological testing?
A3: Poor solubility is a known characteristic of these planar, fused heterocyclic systems.[7] For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d6) is the most common and effective solvent. For biological assays, you might consider synthesizing more soluble salt forms of your compound. For instance, if the structure contains basic amine groups, they can be protonated with acids. One study demonstrated the synthesis of ammonium salts to create more bioavailable derivatives, a strategy that also enhances solubility.[7] Alternatively, introducing solubilizing groups (e.g., morpholine, piperazine) onto the scaffold during synthesis is a viable, albeit more synthetically intensive, strategy.
Q4: Can I use substituted salicylaldehydes in these multicomponent reactions?
A4: Absolutely. The use of substituted salicylaldehydes is the primary method for introducing diversity at the 7-, 8-, 9-, and 10-positions of the chromeno[2,3-b]pyridine core. Both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -Br, -NO2) groups are generally well-tolerated. However, be aware that strongly electron-withdrawing groups can sometimes decrease the nucleophilicity of the phenoxide intermediate, potentially slowing the final intramolecular cyclization step and requiring slightly adjusted reaction conditions (e.g., longer reaction times or higher temperatures).
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've assembled my three-component reaction, but I'm getting very low yields (<30%) or only starting material back. What are the most likely causes and how can I fix it?
A: This is a common and frustrating issue that can usually be traced back to one of three areas: the catalyst, the reaction conditions, or the reactants themselves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Explanation & Solutions:
-
Catalyst Choice is Paramount: The reaction is highly dependent on the choice of base catalyst. While piperidine is common, it may not be strong enough for all substrate combinations.
-
Action: If piperidine or triethylamine fails, consider a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K2CO3, which has shown excellent results.[2]
-
Insight: The catalyst's role is to generate the initial nucleophile. If this step is inefficient, the entire cascade fails. The required basicity can depend on the pKa of your C-H acid component.
-
-
Solvent and Temperature Effects: Many procedures recommend refluxing ethanol, which is a good starting point.[3][5] However, some less reactive substrates may require more forcing conditions.
-
Action: Try switching to a higher-boiling solvent like DMSO or DMF, or attempt the reaction under solvent-free conditions at an elevated temperature (e.g., 100-120 °C), which has been successful in many green chemistry protocols.[8]
-
Insight: The final cyclization and aromatization steps often involve dehydration, which is favored at higher temperatures. Solvent-free conditions can increase reactant concentration, driving the equilibrium toward the product.
-
Table 1: Comparison of Catalysts and Conditions for a Model Reaction (Synthesis of 2,4-diamino-5-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromeno[2,3-b]pyridin-3-carbonitrile)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Insight |
| Piperidine (10) | Ethanol | Reflux (78) | 6 | 75 | Standard, but may be slow. |
| K2CO3 (20) | EtOH/H2O | Reflux (80) | 2 | 92 | Faster and higher yielding for some substrates.[2] |
| Fe3O4@SiO2–NH2 (nano) | Aqueous EtOH | Reflux (80) | 0.5 | 95 | Heterogeneous catalyst, easy removal, very fast.[3] |
| None | Solvent-free | 120 | 1 | 88 | Green, but requires thermal stability.[8] |
Issue 2: Formation of Side Products and Isomers
Q: My NMR spectrum is messy. Besides my desired product, I see significant impurities that I can't identify. What are the likely side products?
A: In this multicomponent cascade, several intermediates can persist or react via alternative pathways if the final cyclization is slow or unfavorable.
Plausible Side Products:
-
Uncyclized Michael Adduct: The intermediate formed after the Michael addition may fail to undergo the final intramolecular cyclization to form the pyridine ring. This is more common with sterically hindered substrates or if the reaction temperature is too low.
-
Knoevenagel Condensation Product: The initial product between salicylaldehyde and the active methylene compound may be isolated if the subsequent steps do not proceed.
-
Alternative Cyclization Products: While less common for the chromeno[2,3-b]pyridine core, under certain conditions (e.g., elevated temperatures with specific substrates), rearrangements or alternative cyclizations can occur, potentially leading to isomers like chromeno[3,2-c]pyridines.[9]
Reaction Mechanism and Point of Failure:
Caption: Simplified mechanism showing key intermediates and potential failure points leading to side products.
Solutions:
-
Drive the Reaction to Completion: Ensure you are using optimal conditions (see Issue 1). Increase the reaction time or temperature to push the equilibrium past the intermediate stages (A) and (B). Monitoring the reaction by TLC is critical to determine when all intermediates have been consumed.
-
Purification Strategy: If side products are unavoidable, a careful purification strategy is needed.
-
Washing: The desired products are often crystalline solids that precipitate from the reaction mixture. Try washing the crude solid with cold ethanol or diethyl ether to remove more soluble, uncyclized intermediates.
-
Recrystallization: If washing is insufficient, recrystallization from a high-boiling solvent like DMF, DMSO, or acetic acid can yield highly pure material.
-
Chromatography: Column chromatography can be effective but may be hampered by the low solubility of the target compound. A dichloromethane/methanol gradient is often a good starting point for the eluent system.
-
Issue 3: Difficulty with Product Purification and Characterization
Q: My product crashed out of solution as a solid, but it's not pure. Standard recrystallization isn't working well due to low solubility. How can I purify it effectively?
A: This is a direct consequence of the scaffold's physical properties. When standard methods fail, a more tailored approach is required.
Detailed Purification Protocol:
-
Initial Crude Isolation:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then in an ice bath.
-
If a precipitate forms, collect it by vacuum filtration. If not, slowly add cold water or ice to induce precipitation.
-
Crucial Step: Wash the crude solid on the filter extensively with a solvent that dissolves the starting materials but not the product. Cold ethanol is an excellent first choice. Follow with a wash of diethyl ether to help dry the solid.
-
-
Advanced Purification - Soxhlet Extraction:
-
For stubbornly impure solids, a Soxhlet extraction can be remarkably effective.
-
Place the impure, dried solid into a cellulose thimble.
-
Choose a solvent that has very poor solubility for your product but will dissolve the impurities (e.g., acetone, ethyl acetate, or dichloromethane).
-
Run the extraction for several hours. The impurities will be slowly leached into the boiling flask, leaving the purified product in the thimble.
-
-
Recrystallization from High-Boiling Solvents:
-
If you must recrystallize, use a minimal amount of a high-boiling polar aprotic solvent.
-
Protocol: Dissolve the crude product in the minimum amount of hot DMF or DMSO (e.g., 90-100 °C). Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool very slowly to room temperature, then cool further in the fridge or freezer. Collect the resulting crystals by filtration.
-
-
Characterization:
-
NMR: As mentioned, DMSO-d6 is the solvent of choice. Acquiring spectra at an elevated temperature (e.g., 80 °C) can sometimes improve peak resolution by overcoming aggregation effects.
-
Mass Spec: Use techniques suitable for poorly soluble compounds, such as MALDI or ESI from a DMSO/methanol solution.
-
Elemental Analysis: This is highly recommended to confirm purity, especially when NMR spectra are broad or difficult to interpret fully. The successful synthesis of these products is often confirmed using FTIR, 1H/13C NMR, and mass spectroscopy.[8]
-
References
-
A Review on the Syntheses and Applications of the 5H-chromeno[2,3- b]pyridines. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (n.d.). ResearchGate. [Link]
-
RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. (2024). Chemical Heterocyclic Compounds. [Link]
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI. [Link]
-
Synthesis of Some New Chromeno[2,3-b]pyridine and[3][6][10]Triazolo[1,5- a]quinoline Nucleoside Analogues with Expected Biological Activity. (n.d.). ResearchGate. [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. (n.d.). ResearchGate. [Link]
-
Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione. (2023). Taylor & Francis Online. [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). Organic Chemistry International. [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. (2021). ACS Omega. [Link]
-
Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. (2023). University of Malta. [Link]
-
Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives. (2022). Molecular Diversity. [Link]
-
Suggested mechanism for the synthesis of chromeno[2,3‐b]pyridine catalyzed by GO/N‐Ligand‐Cu. (n.d.). ResearchGate. [Link]
-
Synthesis of chromeno [2,3-b]pyridines from salicylaldehyde, thiophenol, and two equivalents of malononitrile. (n.d.). ResearchGate. [Link]
-
Chromeno[2,3-d]pyrimidine-triones synthesis by a three-component coupling reaction. (n.d.). Arkivoc. [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2011). PubMed Central. [Link]
-
Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the... (n.d.). ResearchGate. [Link]
-
Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles. (2021). New Journal of Chemistry. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). Molecules. [Link]
-
Three-Component Site-Selective Synthesis of Highly Substituted 5 H-Chromeno-[4,3- b]pyridines. (2018). The Journal of Organic Chemistry. [Link]
-
Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines. (2022). MDPI. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2019). Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Improving the Yield of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of compounds like amlexanox, an inhibitor of the inflammatory kinases TBK1 and IKKε[1][2]. The synthesis, typically a multi-component reaction (MCR), is elegant in its convergence but can present significant challenges in yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Understanding the Core Synthesis: Mechanism and Key Intermediates
The synthesis of the chromeno[2,3-b]pyridine scaffold is a classic example of a domino reaction, where multiple bond-forming events occur in a single pot. The most common approach involves the condensation of a salicylaldehyde, an active methylene nitrile (like malononitrile or its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a nitrogen source, often ammonium acetate.[3][4]
The reaction proceeds through several key stages, the understanding of which is critical for troubleshooting:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between salicylaldehyde and the active methylene compound to form a vinylidene malononitrile intermediate.
-
Michael Addition: A nucleophile, often generated in situ from the active methylene compound and the ammonium source, attacks the β-carbon of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The molecule then undergoes a series of intramolecular cyclizations and tautomerizations to form the fused chromene and pyridine rings. This cascade ultimately leads to the thermodynamically stable aromatic product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.
Q1: My reaction yield is consistently low (<40%), and the crude product is a mixture. What's the first thing I should check?
A: Low yields in MCRs often trace back to suboptimal reaction conditions or catalyst inefficiency.
-
Causality: The multiple competing reaction pathways (dimerization, side reactions) are highly sensitive to temperature, solvent polarity, and the nature of the catalyst. An incorrect choice can favor side products or result in an incomplete reaction. For instance, some catalysts may only be effective under solvent-free conditions or with microwave assistance.[4][5]
-
Solution: Re-evaluate your catalyst and solvent system. Basic catalysts like piperidine or pyridine are commonly used in solvents like ethanol.[6][7] However, for solvent-free conditions, heterogeneous catalysts such as nanostructured Na2CaP2O7 or zinc zirconium phosphate have been reported to give excellent yields (84-94%).[3][8]
| Catalyst System | Solvent | Typical Yield | Key Advantages | Reference |
| Pyridine/Ethanol | Ethanol | Good (e.g., 83%) | Homogeneous, simple setup. | [6] |
| Piperidine | Ethanol | Variable | Stronger base, can accelerate reaction. | [7] |
| Na2CaP2O7 | Solvent-Free (80 °C) | Excellent (84-94%) | Green, reusable catalyst, high yield. | [8] |
| Microwave Irradiation | Solvent-Free | Good to Excellent (72-86%) | Extremely fast reaction times (7-9 min). | [4] |
Actionable Step: If using a conventional heating method with a solvent, consider switching to a solvent-free reaction with a proven heterogeneous catalyst like Na2CaP2O7 at 80 °C.
Q2: I'm observing a large amount of a bright yellow precipitate early in the reaction, which seems to be insoluble and doesn't convert to the final product. What is this and how can I avoid it?
A: This is a very common issue. The yellow precipitate is likely the intermediate 2-(amino(2-imino-2H-chromen-3-yl)methylene)malononitrile, formed from the rapid reaction of salicylaldehyde and the malononitrile dimer before the third component can be incorporated.[6][9]
-
Causality: This side pathway becomes dominant if the initial Knoevenagel condensation and Pinner-type cyclization to form this intermediate are significantly faster than the subsequent Michael addition and pyridine ring formation. This is often the case when the first two reactants are mixed and allowed to react for too long before the introduction of the third component at room temperature.
-
Solution: The most effective strategy is to adopt a carefully controlled one-pot procedure. Instead of mixing all reactants at once, control the sequence of addition.
Recommended One-Pot Protocol:
-
Stir salicylaldehyde and the malononitrile dimer in your solvent system (e.g., Ethanol:Pyridine 3:1) at room temperature for a set, limited time (e.g., 1 hour), during which the yellow intermediate will form.[6][10]
-
Crucially, add the third reactant (e.g., 2-cyanoacetohydrazide or ammonium acetate) to the mixture containing the precipitate.
-
Heat the entire mixture to reflux. The second stage of the reaction is under thermodynamic control and requires higher temperatures to drive the reaction to the final, more stable chromeno[2,3-b]pyridine product.[6][10] This approach ensures the intermediate is consumed as it forms, maximizing the yield of the desired product.
Q3: The reaction is clean but very slow, requiring over 24 hours for completion. How can I increase the reaction rate without sacrificing yield?
A: Sluggish reactions can be accelerated by optimizing temperature and catalysis, with microwave irradiation being a particularly effective technique for this class of compounds.
-
Causality: The energy of activation for the multiple cyclization and aromatization steps can be high, leading to slow kinetics at moderate temperatures. While simply increasing the reflux temperature can help, it may also promote decomposition or side reactions.
-
Solution: Employ microwave irradiation under solvent-free conditions. The literature demonstrates that the reaction of an aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate can be completed in just 7-9 minutes with excellent yields (72-86%) under microwave irradiation.[4][11] This is a dramatic improvement over conventional heating methods that can take several hours. The rapid, localized heating provided by microwaves efficiently overcomes the activation energy barriers without prolonged exposure to high temperatures.
Q4: My final product is contaminated with impurities that are difficult to remove by simple recrystallization. What is the best purification strategy?
A: Purification challenges often arise from unreacted starting materials or thermodynamically stable side products. The work-up procedure is as critical as the reaction itself.
-
Causality: The polarity of the desired product may be very similar to that of certain impurities, making separation by recrystallization alone difficult.
-
Solution: A robust work-up and washing procedure is essential.
-
Quenching: Upon reaction completion, do not immediately cool to room temperature. Instead, pour the hot reaction mixture into a larger volume of cold water or an ethanol/water mixture.[12][13] This often causes the desired product to precipitate while keeping more polar impurities in solution.
-
Washing: Filter the solid and wash it sequentially with appropriate solvents. A common and effective sequence is:
-
Recrystallization: If impurities persist, recrystallize from a high-boiling point polar aprotic solvent like DMSO or DMF, from which the product often precipitates upon cooling or addition of water.
-
Troubleshooting Workflow
If you encounter a low yield, follow this logical workflow to diagnose the issue.
Frequently Asked Questions (FAQs)
-
What is the most environmentally friendly approach to this synthesis? Solvent-free synthesis using a recyclable heterogeneous catalyst, such as Na2CaP2O7, is considered a green approach.[8] It minimizes solvent waste and allows for catalyst reuse for multiple cycles without a significant drop in activity.[3]
-
Can I use substituted salicylaldehydes? Yes, the reaction is generally tolerant of various substituents on the salicylaldehyde ring. Both electron-donating and electron-withdrawing groups can be used, which is essential for building structure-activity relationships (SAR) in drug discovery.[2][14] However, be aware that strong electron-withdrawing groups might slightly decrease the nucleophilicity of the phenoxide intermediate, potentially slowing the cyclization step.
-
What is the difference between using malononitrile and its dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)? Malononitrile can be used directly. However, its dimer is often preferred as it is a stable, crystalline solid that is easier to handle.[12][14] In the reaction mechanism, the dimer can act as a precursor that generates the necessary reactive species in situ.
Optimized Experimental Protocol: One-Pot Synthesis
This protocol is a synthesis of best practices reported in the literature for achieving high yields by controlling the reaction sequence.[6][9][10]
Materials:
-
Salicylaldehyde (1 mmol)
-
2-Aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (1 mmol)
-
Ammonium Acetate (a suitable amount, typically 1.5-2 mmol)
-
Ethanol and Pyridine (e.g., 3:1 mixture, 4 mL)
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1 mmol) and malononitrile dimer (1 mmol).
-
Add the ethanol:pyridine (3:1) solvent mixture (4 mL).
-
Stir the mixture vigorously at room temperature for 1 hour. You will likely observe the formation of a thick, yellow precipitate.
-
Add ammonium acetate (1.5 mmol) to the flask containing the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (the temperature of boiling ethanol).
-
Maintain reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed. The color of the mixture should change as the intermediate is converted to the final product.
-
After completion, allow the reaction to cool slightly and pour it into 20 mL of ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of chilled ethanol (2 x 3 mL).
-
Dry the solid in a vacuum oven to obtain the pure this compound.
References
-
Karimi, H. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]
-
El-Mekabaty, A., et al. (2019). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Available at: [Link]
-
Lytvyn, R., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]
-
Tu, S., et al. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]
- (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
-
Lytvyn, R., et al. (2020). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. National Institutes of Health. Available at: [Link]
-
Lytvyn, R., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]
-
Lytvyn, R., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ProQuest. Available at: [Link]
-
Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available at: [Link]
-
Lytvyn, R., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. Available at: [Link]
- (n.d.). Efficient synthesis of chromenopyridine and chromene via MCRs.
-
Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. Available at: [Link]
-
Lytvyn, R., et al. (2023). Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
- 9. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | MDPI [mdpi.com]
- 13. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile and its analogs. The unique structural characteristics of this heterocyclic system—possessing a basic amino group, a pyridine nitrogen, a nitrile, and a lactone-like moiety—present specific challenges during purification. This document provides in-depth, troubleshooting-focused FAQs and validated protocols to navigate these complexities effectively.
Part 1: Foundational Knowledge & Pre-Purification Strategy
Before attempting purification, a thorough understanding of the compound's physicochemical properties is essential for selecting the appropriate methodology. The presence of multiple polar functional groups and basic nitrogen atoms dictates its behavior in various systems.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Observation | Rationale & Implication for Purification |
| Molecular Formula | C₁₃H₇N₃O₂ | The high nitrogen and oxygen content suggests significant polarity. |
| Molecular Weight | 237.22 g/mol | --- |
| Appearance | Typically a yellow or off-white solid.[1][2] | Color may indicate impurities from starting materials or side reactions. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol; insoluble in water, ether, and hexanes.[3] | High polarity necessitates polar organic solvents for dissolution. Poor solubility in non-polar solvents is advantageous for precipitation/crystallization. |
| Acidity/Basicity | The amino group and pyridine nitrogen are basic. | These basic sites will strongly interact with acidic stationary phases like silica gel, leading to peak tailing and streaking in chromatography.[4][5] |
Initial Analysis Workflow
A preliminary analysis of the crude product is a non-negotiable first step. It provides critical data to inform your purification strategy.
Caption: Initial workflow for crude product analysis.
Part 2: Troubleshooting Purification - A-Q&A Approach
This section directly addresses common issues encountered during the purification of the target compound.
FAQ Section 1: Column Chromatography
Question: My compound is streaking badly on my silica gel TLC plate and column. How can I fix this?
Answer: This is the most common issue for this class of compounds. Streaking is caused by the strong interaction between the basic nitrogen atoms (the 2-amino group and the pyridine nitrogen) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This interaction is often irreversible or slow to equilibrate, causing the compound to "drag" along the stationary phase.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.[4][5]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:5:0.5). TEA is a competing base that preferentially interacts with the silanol groups, effectively shielding your compound from these strong interactions.[6]
-
Ammonia: Using a solution of methanol saturated with ammonia (e.g., 7N NH₃ in MeOH) as your polar component can also be very effective. A common mobile phase is Dichloromethane with 1-10% of 7N NH₃ in MeOH.[7]
-
-
Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound's stability:
-
Neutral or Basic Alumina: Alumina is an alternative polar stationary phase. For basic compounds, basic or neutral alumina is an excellent choice as it eliminates the acidic interaction sites.[4][8]
-
Reversed-Phase Silica (C18): If the compound is sufficiently soluble in reversed-phase solvents (like acetonitrile/water or methanol/water), this can be an effective alternative.
-
Question: I'm not getting good separation between my product and a polar impurity. What should I do?
Answer: Poor resolution indicates that the selectivity of your chromatographic system is insufficient. Simply increasing the polarity of the mobile phase will move both compounds faster but may not improve the separation.[4]
Solutions:
-
Change Solvent System Selectivity: If you are using an Ethyl Acetate/Hexane system, switch to a different solvent system with different interaction properties, such as Dichloromethane/Methanol.[4] This changes the hydrogen bonding and dipole-dipole interactions, which can significantly alter the relative elution order and improve separation.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your compound, followed by a further increase to elute the highly polar impurities. This often provides better separation than an isocratic (constant solvent mixture) elution.[9]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[4] For difficult separations, use a lower loading (e.g., 1-2%).
Caption: Troubleshooting streaking in column chromatography.
FAQ Section 2: Recrystallization
Question: My compound has precipitated out of solution as an amorphous powder or oil, not crystals. What went wrong?
Answer: Oiling out or amorphous precipitation occurs when the solution becomes supersaturated too quickly, not allowing time for an ordered crystal lattice to form. This can be due to excessively rapid cooling or the presence of impurities that inhibit crystallization.
Solutions:
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[4]
-
Add a Seed Crystal: If you have a small amount of the pure crystalline material, add a single tiny crystal to the cooled, saturated solution. This provides a template for further crystal growth.[4]
-
Use a Co-solvent System: Find a solvent in which your compound is highly soluble (a "good" solvent, like DMSO or DMF) and one in which it is insoluble (a "poor" solvent, like water or ether). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
Question: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is typically caused by two main factors: using too much solvent or the compound having significant solubility even in the cold solvent.[4]
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce your final yield.
-
Concentrate the Mother Liquor: After filtering your crystals, you can partially evaporate the solvent from the remaining solution (the mother liquor) to recover a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.[4]
-
Change the Solvent System: Select a solvent in which your compound has very high solubility when hot but extremely low solubility when cold. You may need to screen several solvents to find the optimal one.
FAQ Section 3: Preparative HPLC
Question: When should I choose preparative HPLC over column chromatography?
Answer: Preparative HPLC is a high-resolution technique ideal for difficult separations or when very high purity (>99%) is required.[10][11] Choose preparative HPLC when:
-
Impurities are structurally very similar to your product and cannot be separated by flash chromatography.
-
You need to isolate small quantities of multiple components from a mixture.
-
The final application (e.g., biological testing) demands a very high degree of purity.
Question: My peak shape is poor (tailing or fronting) in reversed-phase preparative HPLC. How can I improve it?
Answer: Poor peak shape in HPLC often has similar root causes to streaking in column chromatography, especially for basic compounds.
Solutions:
-
Use a Mobile Phase Modifier:
-
Acidic Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water and organic solvent (acetonitrile or methanol). The acid protonates the basic sites on your compound, giving it a consistent positive charge. It also protonates residual silanol groups on the C18 stationary phase, minimizing undesirable secondary interactions.[6]
-
Basic Modifier: If your compound is unstable in acid, use a basic modifier like 0.1% ammonia or triethylamine. This requires a pH-stable column, as traditional silica-based columns will degrade at high pH (>8).[6]
-
-
Avoid Column Overload: Injecting too much sample will lead to broad, triangular peaks instead of sharp, Gaussian ones. Perform a loading study on an analytical column first to determine the maximum sample amount before significant peak shape degradation occurs.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for the purification of 1-5 grams of crude product where TLC analysis shows streaking that is resolved by the addition of triethylamine.
-
TLC Method Development:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., 10 mg/mL in DCM/MeOH 9:1).
-
Test various solvent systems on a TLC plate. A good starting point is 5% Methanol in Dichloromethane.
-
Add 0.5% Triethylamine (TEA) to the developing chamber and re-run the TLC.
-
Aim for an Rf value of ~0.3 for your target compound in the chosen solvent system.[12]
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample size (use ~50g of silica gel per 1g of crude material).
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent (e.g., 100% DCM + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (e.g., 98:2 DCM:MeOH + 0.5% TEA).
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH + 0.5% TEA) to elute your compound.
-
-
Analysis and Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is suitable for a final polishing step when the crude product is >90% pure.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethanol and heat the mixture to a gentle boil with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves. Do not add excess solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
To the hot, clear solution, add water dropwise until a persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
-
Isolation and Drying:
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
-
Reddit. (2015). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-amino-7-isopropyl-5-oxo-chromeno[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
Jordi Labs. (n.d.). Preparative HPLC Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. Retrieved from [Link]
-
ProQuest. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Retrieved from [Link]
-
ResearchGate. (2018). Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][13]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Retrieved from [Link]
-
ResearchGate. (2023). Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. Retrieved from [Link]
-
ResearchGate. (2022). First Synthesis of 2-Amino-5-hydroxy-4H-chromene-3-carbonitriles from 4-(2-Pyridylazo)resorcinol. Retrieved from [Link]
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
National Institutes of Health. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Retrieved from [Link]
-
South African Journal of Chemistry. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Retrieved from [Link]
-
PubMed. (2018). Three-Component Site-Selective Synthesis of Highly Substituted 5 H-Chromeno-[4,3- b]pyridines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. jordilabs.com [jordilabs.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Common Issues in Chromeno[2,3-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chromeno[2,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that often arise during the planning and execution of chromeno[2,3-b]pyridine syntheses.
Q1: What are the most prevalent and efficient synthetic strategies for constructing the chromeno[2,3-b]pyridine core?
A1: The synthesis of the chromeno[2,3-b]pyridine scaffold is most commonly and efficiently achieved through multicomponent reactions (MCRs).[1][2] These reactions are prized for their high "pot, atom, and step economy" (PASE), allowing for the assembly of complex molecules from simple, readily available starting materials in a single step.[2][3]
Key MCR strategies include:
-
Three-Component Reactions: Typically involving a salicylaldehyde derivative, a malononitrile derivative (or another active methylene compound), and a third component like a 1,3-dicarbonyl compound or an amine.[2][4]
-
Domino or Cascade Reactions: These involve a sequence of intramolecular reactions that are triggered by a single event, often initiated from a precursor like a 3-chlorochromone or a 3-formylchromone.[5][6][7]
-
Pseudo-Multicomponent Reactions: These are variations where one of the starting materials may be generated in situ.[4]
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9][10]
Q2: My reaction is sluggish or fails to proceed to completion. What are the first parameters I should investigate?
A2: If your reaction is not progressing, the primary factors to re-evaluate are the catalyst, solvent, and temperature.
-
Catalyst Activity: Many syntheses rely on a basic or acidic catalyst to facilitate the initial condensation and subsequent cyclization steps. Ensure your catalyst (e.g., piperidine, triethylamine, pyridine, or a solid-supported catalyst) is fresh and used in the correct molar ratio.[4] In some cases, pyridine can act as both a catalyst and a co-solvent.[4]
-
Solvent Choice: The polarity of the solvent is critical. Protic solvents like ethanol can participate in the reaction mechanism, while aprotic polar solvents like DMSO or DMF can be beneficial for dissolving reactants and intermediates.[11] Some reactions even proceed efficiently under solvent-free conditions.[9][12]
-
Temperature: While many MCRs can proceed at room temperature, others require heating to overcome activation energy barriers for cyclization.[3] However, excessive heat can lead to decomposition of reactants or the final product.[13] A systematic temperature screen (e.g., room temperature, 60 °C, reflux) is advisable.
Q3: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side products?
A3: The formation of multiple products is a common issue, often stemming from competing reaction pathways. Potential side products include:
-
Uncyclized Intermediates: The initial Knoevenagel condensation product between the aldehyde and the active methylene compound may be present if the subsequent cyclization step is slow or incomplete.
-
Alternative Cyclization Products: Depending on the reactants, different cyclization pathways can lead to isomeric products. For example, in domino reactions, careful control of conditions is needed to favor the desired annulation.[5]
-
Decomposition Products: Prolonged heating or strongly acidic/basic conditions can cause the degradation of the desired chromenopyridine ring system.[13] An increase in heating time from 2 hours to 4 or 6 hours has been shown to lead to unwanted side processes.[13]
-
Products from Self-Condensation: Reactants like malononitrile can dimerize or undergo self-condensation under certain conditions, leading to impurities.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific, persistent problems encountered during synthesis.
Issue 1: Consistently Low Reaction Yield
Low yield is one of the most frustrating challenges in synthesis. A systematic approach is required to identify the root cause.
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield.
The interplay between solvent, temperature, and catalyst is often the key to unlocking higher yields.
| Parameter | Common Issue | Recommended Action & Rationale |
| Solvent | The reaction medium may not adequately solubilize all reactants or may inhibit the desired pathway. | Screen a range of solvents. For example, in an intramolecular oxidative cyclization of a 5H-chromeno[2,3-b]pyridine, switching from formamide to formic acid significantly improved yields from 31-58% to 78-81%, likely because the protic polar medium better facilitated the cyclization.[13] |
| Temperature | The reaction may have a high activation energy, or conversely, the product may be thermally unstable. | Systematically vary the temperature. In the synthesis of thiochromeno[4,3-b]pyridine derivatives, increasing the temperature from 155 °C to 170 °C in a high-pressure reactor boosted the yield from 82% to 93%.[14] Conversely, refluxing in formamide can cause partial decomposition.[13] |
| Catalyst | The chosen catalyst may be inefficient, or the loading may be suboptimal. | Test different catalysts and loadings. The synthesis of certain chromenopyridines can be performed with borax (10 mol%) yielding 85-91%.[4] Other syntheses may benefit from sodium carbonate, graphene-oxide copper nanocomposites, or various nanoparticles.[12][15][16] Start with the literature-recommended catalyst and then explore alternatives if the yield is poor. |
Issue 2: Formation of an Unexpected Major Product
Sometimes, a reaction takes an entirely different path than anticipated. Understanding the mechanism is crucial for redirecting the outcome.
In syntheses starting from 4-chloro-3-nitrocoumarin, the desired product is often a fused pyrrolocoumarin ring. However, the reaction pathway is highly dependent on the nucleophile used.
-
Pathway A (Desired): Reaction with α-bromoacetophenone followed by reductive intramolecular cyclization yields the target chromeno[3,4-b]pyrrol-4(3H)-one.[17]
-
Pathway B (Unexpected): When α-bromoacetophenone is replaced with α-cyanoacetophenone, the major product isolated is (E)-4-(nitromethylene)-4H-chromen-2-amine.[17] This occurs because the reaction proceeds through a different mechanism directed by the nitro group.
The diagram below illustrates how a change in reactant can lead to different product scaffolds.
Caption: Mechanistic divergence based on reactant choice.
Troubleshooting Action: If you obtain an unexpected product, carefully re-examine your starting materials and compare them to established protocols. Small changes in a reactant's functional groups can fundamentally alter its reactivity. Full characterization of the unexpected product using NMR, MS, and IR is essential to deduce the alternative mechanism at play.[17][18][19]
Section 3: Key Experimental Protocol
This section provides a representative, detailed methodology for a common synthesis route.
Protocol: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Derivatives
This protocol is a foundational step for many chromeno[2,3-b]pyridine syntheses and is adapted from procedures described in the literature.[4][12]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, ~0.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (depending on the specific aldehyde's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Dry the final product under vacuum and characterize it by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[18]
References
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Bioactive molecules with chromeno[2,3-b]pyridine fragment. ResearchGate. Available at: [Link]
-
Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][16]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. National Center for Biotechnology Information (PMC). Available at: [Link]
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Royal Society of Chemistry Publishing. Available at: [Link]
-
Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the presence of Na2CO3 catalyst. ResearchGate. Available at: [Link]
-
Suggested mechanism for the synthesis of chromeno[2,3‐b]pyridine catalyzed by GO/N‐Ligand‐Cu. ResearchGate. Available at: [Link]
-
Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives. ProQuest. Available at: [Link]
-
A Review on the Syntheses and Applications of the 5H-chromeno[2,3- b]pyridines. ResearchGate. Available at: [Link]
-
4-Chloro-3-nitrocoumarin as a Precursor for Synthesis of 2-Arylchromeno[3,4-b]pyrrol-4(3H)-ones: A case of Nitro Group Directed Reductive Coupling. ResearchGate. Available at: [Link]
-
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. National Center for Biotechnology Information (PMC). Available at: [Link]
-
RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. Arkat USA, Inc.. Available at: [Link]
-
Convenient Synthesis of 2,4-disubstituted Chromeno[4,3-b]Pyridine by Microwave-Assisted, One- Pot, Three-Component Protocol. Bentham Science. Available at: [Link]
-
4-Chloro-3-nitrocoumarin as a Precursor for Synthesis of 2-Arylchromeno[3,4- b]pyrrol-4(3H)-ones: A case of Nitro Group Directed. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. ResearchGate. Available at: [Link]
-
Domino Reaction of 3-Chlorochromones with Aminoheterocycles. Synthesis of Pyrazolopyridines and Benzofuropyridines and their Optical and Ecto-5'-nucleotidase Inhibitory Effects. ResearchGate. Available at: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. SciELO SA. Available at: [Link]
-
Synthesis of Some New Chromeno[2,3-b]pyridine and[1][4][17]Triazolo[1,5- a]quinoline Nucleoside Analogues with Expected Biological Activity. ResearchGate. Available at: [Link]
-
Microwave-assisted Synthesis and Reactivity of Some Novel Chromenopyridine Derivatives Bearing 2,4-Diamino-3-Carbonitrile Moieties. Bentham Science. Available at: [Link]
-
Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. Future Science. Available at: [Link]
-
Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. Research Square. Available at: [Link]
-
Metal‐Free Domino Synthesis of Novel Chromeno[2′,3′:4,5]Imidazo[1,2‐ a ]Thienopyridines. ResearchGate. Available at: [Link]
-
Synthesis of chromeno[4,3-b]pyridine derivatives 84 and 86. ResearchGate. Available at: [Link]
-
Domino Reactions of Chromone‐3‐carboxylic Acids with Aminoheterocycles: Synthesis of Heteroannulated Pyrido[2,3‐c]coumarins and their Optical and Biological Activity. ResearchGate. Available at: [Link]
-
A Tandem and Domino Protocol for Synthesis of Chromeno-, Pyrano- and Quinolinofused Spiro[pyrazolo[3,4-b]pyridine-indolines]. ResearchGate. Available at: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. National Center for Biotechnology Information (PMC). Available at: [Link]
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. ResearchGate. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]
-
CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis and Characterization of the Novel Heteroannulated chromeno[2,3‐d]pyrimidines and chromeno[2,3‐d][1][13]thiazolo[3,2‐a] pyrimidines. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 10. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - ProQuest [proquest.com]
- 13. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. researchgate.net [researchgate.net]
overcoming solubility issues of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Introduction: Understanding the Solubility Challenge
2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile and its analogs belong to a class of heterocyclic compounds recognized as a "privileged medicinal scaffold" due to their diverse biological activities.[1][2] However, the planar, fused-ring structure contributes to significant lattice energy and low aqueous solubility, a common hurdle for researchers in drug discovery and chemical biology.[3][4] This guide provides a systematic approach to overcoming these solubility challenges, drawing on data from structurally related chromeno[2,3-b]pyridine derivatives and established principles of formulation science to ensure reliable and reproducible experimental outcomes.
While direct, experimentally-verified solubility data for the title compound is not extensively published, analysis of close analogs provides a strong predictive foundation. For instance, a related carboxamide derivative is known to be soluble in DMSO and dimethylformamide, but sparingly soluble in alcohols and virtually insoluble in water.[5] This profile is characteristic of compounds often categorized as BCS Class II or IV, which require enabling technologies for effective solubilization.[6]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure and data from close analogs, the compound is a hydrophobic, crystalline solid.[5][7] It is expected to be poorly soluble in aqueous buffers and non-polar organic solvents, but should exhibit good solubility in polar aprotic solvents.
Q2: What is the recommended starting solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the primary recommended solvent.[5][7] Its high dielectric constant and ability to act as both a hydrogen bond acceptor and donor make it highly effective at disrupting the crystal lattice of complex organic molecules. For many chromeno[2,3-b]pyridine derivatives, DMSO has been successfully used as a solvent for synthesis and biological testing.
Q3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
This is a common phenomenon known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into an aqueous environment, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
Solutions include:
-
Lowering the Final Concentration: The most straightforward solution is to work at a lower final concentration in your assay.
-
Modifying the Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, add the stock to a small volume of buffer first, vortexing vigorously, and then perform serial dilutions.
-
Using Co-solvents: Incorporating a small percentage (typically 1-5%) of a water-miscible co-solvent like polyethylene glycol 300/400 (PEG-300/400) or glycerol into your final assay buffer can significantly improve solubility.[3][8]
Q4: Can I use pH modification to improve the solubility of this compound?
Potentially. The molecule contains an amino group (-NH2), which is basic, and a pyridine nitrogen, which is also weakly basic. In acidic conditions (pH < pKa of the conjugate acid), these groups can become protonated. This ionization can increase aqueous solubility. However, the oxo group and nitrile are electron-withdrawing, which reduces the basicity of the amino and pyridine groups. Careful experimental validation is required, as pH changes can also affect compound stability and the activity of biological targets.
Q5: Is heating or sonication recommended to aid dissolution?
Gentle warming (e.g., 37°C) and brief sonication can be effective methods to accelerate the dissolution of the compound in a primary solvent like DMSO. These techniques provide the energy needed to overcome the activation energy of dissolution. However, prolonged heating at high temperatures should be avoided to prevent potential compound degradation. Always start with a small test sample to ensure the compound remains stable under these conditions.
Troubleshooting Guide & Experimental Protocols
This section provides detailed workflows for addressing specific solubility-related problems.
Problem 1: Initial Dissolution Failure for Stock Solution Preparation
You have attempted to dissolve the compound in a standard solvent (e.g., ethanol) without success, or you observe particulate matter after vortexing in DMSO.
This decision tree guides the user through a logical sequence of steps to achieve solubilization for stock and working solutions.
Caption: Workflow for preparing a primary stock solution.
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Visual Inspection: Check for any undissolved particulate matter against a dark background.
-
Energy Input (If Needed): If solids remain, place the vial in an ultrasonic water bath for 5-10 minutes. Following sonication, you may place the vial in a 37°C water bath or heat block for 10-15 minutes.
-
Final Assessment: Vortex again and perform a final visual inspection. A clear, homogenous solution indicates successful dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Problem 2: Compound Precipitation in Aqueous Assay Media
The DMSO stock is clear, but upon dilution into your buffer (e.g., PBS, DMEM, TRIS), the solution becomes cloudy or a visible precipitate forms.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in pure DMSO. For example, if your final assay requires a 1:1000 dilution of a 10 mM stock, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate.
-
Pre-warm Buffer: Warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortex During Addition: While vigorously vortexing the aqueous buffer, slowly add the required volume of the intermediate DMSO stock. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.
-
Vehicle Control: Crucially, prepare a "vehicle control" by adding the same final concentration of DMSO (and any co-solvents) to your assay buffer. This is essential to confirm that the solvent itself does not impact your experimental results.[9]
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[8][10]
-
Co-solvent Selection: Common choices for biological assays include PEG-400, Propylene Glycol, and Glycerol.[3][8]
-
Buffer Preparation: Prepare your aqueous assay buffer containing a low percentage of the chosen co-solvent. Start with 1% (v/v) and test up to 5% if necessary.
-
Example: To make 100 mL of PBS with 1% PEG-400, add 1 mL of PEG-400 to 99 mL of PBS.
-
-
Compound Dilution: Use the co-solvent-containing buffer and follow the Optimized Dilution Strategy described in Protocol 2.1.
-
Validation Step: Always run a vehicle control with the co-solvent to ensure it does not interfere with your assay's endpoint (e.g., enzyme activity, cell viability).
Data Summary: Solvent Compatibility
The following table summarizes known solubility information for close structural analogs of this compound. This data serves as a strong predictive tool for selecting appropriate solvent systems.
| Solvent | Compound Class / Analog | Observed Solubility | Recommendation for Target Compound | Reference |
| DMSO | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Soluble | Primary Recommended Solvent | [5] |
| Dimethylformamide (DMF) | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Soluble | Recommended, but check assay compatibility | [5] |
| Ethanol | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Sparingly Soluble | Not ideal for high-concentration stocks | [5] |
| Methanol | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Sparingly Soluble | Not ideal for high-concentration stocks | [5] |
| Water | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Insoluble | Not a suitable primary solvent | [5] |
| Acetonitrile | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Insoluble | Not a suitable primary solvent | [5] |
| Chloroform | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Sparingly Soluble | Not recommended for biological assays | [5] |
| Ether | 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Insoluble | Not a suitable primary solvent | [5] |
References
-
Dyadyuchenko, M. V., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1399. Available from: [Link]
-
Dyadyuchenko, M. V., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ProQuest. Available from: [Link]
-
Jadhav, P. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(2), 063-076. Available from: [Link]
-
Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Available from: [Link]
-
Kyriazi, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 12733-12745. Available from: [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available from: [Link]
-
Zhang, L., et al. (2012). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 7(8), 695-707. Available from: [Link]
-
Kumar, L., & Kumar, V. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-8. Available from: [Link]
-
Dyadyuchenko, M. V., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(1), M1335. Available from: [Link]
-
Dyadyuchenko, M. V., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. Available from: [Link]
-
Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. Available from: [Link]
-
Solubility of Things. (n.d.). 2-amino-7-isopropyl-5-oxo-chromeno[2,3-b]pyridine-3-carboxylic acid. Solubility of Things. Available from: [Link]
-
Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate. Available from: [Link]
-
Patel, N., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1274-1281. Available from: [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available from: [Link]
-
Catalent (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available from: [Link]
-
Matsunaga, T., et al. (2023). Discovery of Novel Chromenopyridine Derivatives as Readthrough-Inducing Drugs. Chemical and Pharmaceutical Bulletin, 71(12), 859-878. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. PubChem. Available from: [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Leite, M. I., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6649. Available from: [Link]
-
Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2915-2936. Available from: [Link]
Sources
- 1. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1<i>H</i>-pyrazol-4-yl)-5<i>H</i>-chromeno[2,3-<i>b</i>]pyridine-3-carbonitrile - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
side reactions in the synthesis of chromeno[2,3-b]pyridines and their prevention
<Technical Support Center: Synthesis of Chromeno[2,3-b]pyridines >
Welcome to the technical support center for the synthesis of chromeno[2,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Chromeno[2,3-b]pyridines are prevalent in medicinal chemistry, with applications as anti-inflammatory and anticancer agents.[1][2] However, their synthesis, particularly through multicomponent reactions, can be prone to side reactions and yield inconsistencies.[2][3]
This document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during the synthesis of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My multicomponent reaction (MCR) for a 5-substituted-5H-chromeno[2,3-b]pyridine is resulting in a low yield and a significant amount of an unsubstituted byproduct. What is happening and how can I fix this?
A1: Unsubstituted Byproduct Formation in 5-Substituted Chromeno[2,3-b]pyridine Synthesis
This is a classic issue in the one-pot synthesis of 5-substituted chromeno[2,3-b]pyridines, especially when using nucleophiles like alcohols.[4] The formation of the unsubstituted chromeno[2,3-b]pyridine derivative often occurs due to a competing reaction pathway that is thermodynamically favored under certain conditions.
Causality:
The reaction typically proceeds through a Knoevenagel condensation of a salicylaldehyde with a malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), followed by an intramolecular cyclization to form a chromene intermediate.[4] The final step is the nucleophilic addition of your desired substituent at the C5 position. However, if the reaction conditions (e.g., prolonged heating, strong base) favor elimination, the intermediate can lose a fragment to form the thermodynamically stable, unsubstituted aromatic chromeno[2,3-b]pyridine system.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Prevention Protocol (Two-Step, One-Pot):
This protocol is optimized for the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines, a common class where this side reaction is observed.[4]
-
Step 1: Intermediate Formation (Low Temperature)
-
In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and malononitrile dimer (1 mmol) in the desired alcohol (10 mL), which also acts as the nucleophile.
-
Add a catalytic amount of a mild base like triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour. During this time, the formation of the chromene intermediate occurs. Avoid heating to prevent the formation of the unsubstituted byproduct.[4]
-
-
Step 2: Final Cyclization and Substitution (Heating)
-
Add an additional portion of the alcohol (20 mL) to the reaction mixture.
-
Heat the mixture to reflux for 30 minutes to facilitate the final cyclization and addition of the alkoxy group at the C5 position.[4]
-
Upon cooling, the desired 5-alkoxy-5H-chromeno[2,3-b]pyridine should crystallize from the solution.
-
Data Summary: Impact of Reaction Protocol on Product Distribution
| Protocol | Key Parameter | Predominant Product | Typical Yield Range |
| Standard One-Pot | Continuous Reflux | Unsubstituted Chromeno[2,3-b]pyridine | Variable, often low for substituted product |
| Two-Step, One-Pot | Staged Temperature | 5-Substituted-5H-chromeno[2,3-b]pyridine | 77-93%[4] |
Q2: I'm attempting a multicomponent synthesis and observing the formation of multiple, difficult-to-separate products. How can I improve the selectivity of my reaction?
A2: Enhancing Selectivity in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful for building molecular complexity quickly, but can suffer from a lack of selectivity, leading to a mixture of products.[2][5][6] The key to improving selectivity lies in carefully controlling the reaction conditions to favor one reaction pathway over others.
Causality:
The formation of multiple products in the synthesis of chromeno[2,3-b]pyridines via MCRs can arise from several factors:
-
Ambident Reactivity: Some starting materials may have multiple reactive sites, leading to different cyclization pathways.
-
Reaction Rate Mismatch: If the various reactions in the cascade have significantly different rates, intermediates can accumulate and react in unintended ways.
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor a mixture of thermodynamically and kinetically controlled products.
Strategies for Improving Selectivity:
-
Catalyst Optimization: The choice of catalyst is crucial. Lewis acids can activate specific functional groups, while Brønsted acids can promote different cyclization pathways. Sometimes, a specific catalyst can guide the reaction towards a single product. For instance, the use of Sc(OTf)3 has been shown to be effective in some chromeno[2,3-d]pyrimidine syntheses, a related heterocyclic system.[5]
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction pathway by stabilizing or destabilizing certain intermediates.[2] For example, aprotic polar solvents like DMSO have been shown to be effective for certain MCRs leading to chromeno[2,3-b]pyridines.[2]
-
Temperature Control: As discussed in Q1, temperature can be a powerful tool to control selectivity. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically stable product.
Experimental Protocol: Solvent Screening for Selectivity
-
Set up several small-scale reactions in parallel, each in a different solvent (e.g., ethanol, DMSO, DMF, toluene).
-
Use the same starting materials, concentrations, and temperature for all reactions.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the product distribution in each reaction to identify the solvent that provides the highest selectivity for the desired product.
Solvent Screening Workflow
Q3: My final chromeno[2,3-b]pyridine product is poorly soluble, making purification by chromatography difficult. Are there any alternative strategies?
A3: Addressing Poor Solubility of Chromeno[2,3-b]pyridines
The fused, planar aromatic structure of many chromeno[2,3-b]pyridines contributes to their low solubility in common organic solvents, posing a significant challenge for purification.[6]
Causality:
The strong π-π stacking interactions between the flat aromatic rings of the chromeno[2,3-b]pyridine molecules lead to high lattice energy in the solid state, making them difficult to dissolve.
Alternative Purification and Handling Strategies:
-
Recrystallization: If a suitable solvent system can be found (often requiring polar aprotic solvents like DMSO or DMF, sometimes with co-solvents), recrystallization can be a highly effective method for purifying crystalline products.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be a simple and effective way to remove more soluble side products.
-
Synthesis of a Soluble Salt: If the chromeno[2,3-b]pyridine has a basic nitrogen atom, it can be converted into a more soluble salt by treatment with an acid. This salt can then be purified, and the free base can be regenerated if necessary. Recent studies have shown the synthesis of ammonium salts of certain chromeno[2,3-b]pyridines to improve their handling and potential bioavailability.[6]
Protocol for Salt Formation:
-
Dissolve the crude chromeno[2,3-b]pyridine in a minimal amount of a suitable solvent.
-
Add a stoichiometric amount of an acid (e.g., HCl in ether, or an organic acid like acetic acid).
-
The salt will often precipitate from the solution and can be collected by filtration.
-
The precipitated salt can then be washed with a non-polar solvent to remove any remaining organic impurities.
References
-
Suggested mechanism for the synthesis of chromeno[2,3‐b]pyridine catalyzed by GO/N‐Ligand‐Cu . ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines . MDPI. Available from: [Link]
-
RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES . HETEROCYCLES. Available from: [Link]
-
Synthesis of Some New Chromeno[2,3-b]pyridine and[7][8][9]Triazolo[1,5- a]quinoline Nucleoside Analogues with Expected Biological Activity . ResearchGate. Available from: [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment . ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines . ResearchGate. Available from: [Link]
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines . National Center for Biotechnology Information. Available from: [Link]
-
CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR . Semantic Scholar. Available from: [Link]
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines . ResearchGate. Available from: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System . National Center for Biotechnology Information. Available from: [Link]
-
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile . MDPI. Available from: [Link]
-
Diversity-Oriented Synthesis of Spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] Derivatives via Pseudo-Three-Component Reactions . ACS Publications. Available from: [Link]
-
Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines . MDPI. Available from: [Link]
Sources
- 1. Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile for preclinical evaluation. Our objective is to provide actionable insights, robust protocols, and systematic troubleshooting strategies to ensure a reproducible and scalable synthetic process, which is critical for generating the high-quality material required for preclinical studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic strategy for the this compound core structure?
A1: The most prevalent and efficient strategies for constructing the chromeno[2,3-b]pyridine scaffold involve multicomponent reactions (MCRs) or domino/cascade reactions.[3] For this specific target, a highly effective and scalable approach is the [3+3] cyclization (annulation) reaction. This typically involves reacting a substituted 2-amino-4H-chromen-4-one with a suitable three-carbon electrophilic partner, such as a 2-benzylidenemalononitrile derivative.[4] This method is advantageous for scale-up due to its operational simplicity, good yields, and the use of readily available starting materials.[4]
Q2: Why is material purity and consistency so critical at the preclinical stage?
A2: The purity and consistency of the Active Pharmaceutical Ingredient (API) are paramount for preclinical studies to ensure the reliability and reproducibility of toxicology and pharmacology data.[1] Unidentified impurities can have their own biological activities, potentially confounding study results or exhibiting toxicity.[5][6] Regulatory bodies like the FDA and EMA have stringent guidelines on the identification and quantification of impurities, typically requiring characterization of any impurity present at levels of 0.1% or higher.[6][7] A well-controlled, scalable synthesis ensures that the impurity profile is consistent from batch to batch, which is a prerequisite for successful IND/NDA regulatory submissions.[1]
Q3: What are the primary challenges when moving from a bench-scale (mg) to a preclinical scale-up (g to kg) synthesis?
A3: Scaling up a synthesis introduces several challenges that are often not apparent at the lab scale.[] Key issues include:
-
Heat Management: Exothermic reactions can create localized hotspots in large reactors, leading to side product formation or decomposition.[]
-
Mass Transfer and Mixing: Ensuring efficient and homogenous mixing in large, viscous, or heterogeneous reaction mixtures is critical for consistent results.[9]
-
Purification: Methods like column chromatography become less practical and more expensive at a larger scale. Developing robust crystallization or precipitation methods is often necessary.
-
Process Safety: Handling larger quantities of reagents and solvents requires a thorough safety assessment to manage risks associated with thermal runaway, pressure buildup, and exposure.
Q4: Which analytical techniques are essential for characterizing the final compound and its impurities?
A4: A comprehensive suite of analytical techniques is required for full characterization. For structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard.[10][11] For purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool.[5][7] When coupled with a mass spectrometer (LC-MS), it becomes a powerful technique for identifying unknown impurities.[5]
Baseline Experimental Protocol: [3+3] Annulation
This protocol describes a general procedure for the synthesis of the target scaffold. Optimization will be required based on specific substrates and scale.
Reaction Scheme:
Step-by-Step Methodology:
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet.
-
Reagent Charging: Charge the reactor with the 2-amino-4H-chromen-4-one (1.0 equiv.), the substituted 2-benzylidenemalononitrile (1.1 equiv.), and the chosen solvent (e.g., Ethanol or DMSO). Begin stirring to form a suspension.
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.2 equiv. or DBU, 0.1 equiv.) to the stirred mixture.[4]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C or reflux) and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or an anti-solvent (e.g., water or isopropanol) can be added to induce precipitation.[12]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (e.g., ethanol) to remove residual starting materials and catalyst.[12]
-
Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Analyze the final product for identity (NMR, MS, IR) and purity (HPLC).
Visualizing the Synthetic Workflow
Caption: High-level workflow for preclinical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Suboptimal Conditions: Temperature, catalyst loading, or solvent may not be ideal.[9] 2. Poor Reagent Quality: Impurities in starting materials can inhibit the reaction. 3. Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction, especially in slurries.[9] | 1. Optimization: Perform a Design of Experiments (DoE) on a smaller scale to screen catalysts (e.g., DBU, K₂CO₃), solvents (Ethanol, Acetonitrile, DMSO), and temperatures. 2. Reagent QC: Verify the purity of starting materials by NMR or HPLC before use. 3. Improve Agitation: Increase the stirring rate. For larger reactors, ensure the impeller design is appropriate for solid suspensions. |
| Reaction Stalls / Fails to Reach Completion | 1. Catalyst Deactivation: The catalyst may be consumed by acidic impurities or degrade over time at high temperatures. 2. Atmospheric Moisture: Some reagents or intermediates may be sensitive to water.[9] 3. Product Inhibition: The product may precipitate and coat the starting material, preventing further reaction. | 1. Re-charge Catalyst: Add a second charge of catalyst (e.g., 0.05 equiv.) if the reaction stalls. 2. Inert Atmosphere: Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents if sensitivity is confirmed.[9] 3. Solvent Screen: Test a solvent in which all components, including the product, have higher solubility at the reaction temperature. |
| Formation of Significant Impurities | 1. Side Reactions: High temperatures or incorrect stoichiometry can promote side reactions, such as decomposition of starting materials or formation of isomers. 2. Oxidation: The 2-aminopyridine moiety can be susceptible to oxidation, especially if the reaction is run for extended periods at high temperatures. | 1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. Ensure precise stoichiometric control of reagents. 2. Isolate and Characterize: Isolate the major impurity using preparative HPLC or column chromatography and determine its structure (LC-MS, NMR). This will provide insight into the side reaction mechanism. 3. Minimize Reaction Time: Stop the reaction as soon as the starting material is consumed to minimize degradation of the product. |
| Difficult Product Isolation / Oily Product | 1. Residual Solvent: High-boiling point solvents like DMSO can be difficult to remove and may result in an oily product. 2. Amorphous Solid: The product may be failing to crystallize properly. | 1. Solvent Exchange: If using DMSO, consider diluting the completed reaction mixture with a solvent like Ethyl Acetate and washing with brine to remove the DMSO before crystallization. 2. Recrystallization Screen: Screen various solvent/anti-solvent systems (e.g., Acetone/Water, Methanol/Isopropanol) to find conditions that promote the formation of a crystalline solid. |
| Poor Color / Dark Product | 1. Thermal Degradation: Extended heating can lead to the formation of colored degradation products. 2. Oxidative Impurities: Air leaks in the reactor can cause oxidation. | 1. Activated Carbon: Treat a solution of the crude product with activated carbon (charcoal) to adsorb colored impurities, followed by hot filtration. 2. Recrystallization: This is often the most effective method for removing colored impurities. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2021). Molecules, 26(11), 3393. MDPI. Retrieved January 15, 2026, from [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(1), 137-142. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). Journal of Biochemical and Molecular Toxicology, 31(12). PubMed. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). Molbank, 2022(3), M1399. MDPI. Retrieved January 15, 2026, from [Link]
-
One-Pot Three-Component Synthesis of 2-Amino-5-oxo- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cobalt Doped Iron (III) Tartrate Complex. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Discovery of Novel Chromenopyridine Derivatives as Readthrough-Inducing Drugs. (2022). International Journal of Molecular Sciences, 23(19), 11888. Retrieved January 15, 2026, from [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). RSC Medicinal Chemistry. NIH. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. PubMed. Retrieved January 15, 2026, from [Link]
-
IMPURITY PROFILING. (2023). International Journal of Creative Research Thoughts. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2021). Molbank, 2021(4), M1275. MDPI. Retrieved January 15, 2026, from [Link]
-
RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. (2024). Chemistry of Heterocyclic Compounds. Retrieved January 15, 2026, from [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. (2024). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 496-513. Retrieved January 15, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Retrieved January 15, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
IMPURITY PROFILING AND DEGRADATION STUDY: A REVIEW. (n.d.). International Journal of Research and Analytical Reviews. Retrieved January 15, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Polymer Chemistry, 12(31), 4438-4454. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Some New Chromeno[2,3-b]pyridine and[13][14][15]Triazolo[1,5- a]quinoline Nucleoside Analogues with Expected Biological Activity. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 15, 2026, from [Link]
-
Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. (2022). Molecules, 27(21), 7247. Retrieved January 15, 2026, from [Link]
-
Preclinical Research Services. (n.d.). Medicilon. Retrieved January 15, 2026, from [Link]
-
cGMP Biologics Clinical Manufacturing. (n.d.). Abzena. Retrieved January 15, 2026, from [Link]
-
Making the (pre)clinical rounds. (2018). Drug Discovery News. Retrieved January 15, 2026, from [Link]
Sources
- 1. medicilon.com [medicilon.com]
- 2. abzena.com [abzena.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. ijrar.org [ijrar.org]
- 7. soeagra.com [soeagra.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
refinement of analytical methods for chromeno[2,3-b]pyridine characterization
Answering your question.### Technical Support Center: Refinement of Analytical Methods for Chromeno[2,3-b]pyridine Characterization
Welcome to the technical support center dedicated to the analytical characterization of chromeno[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of heterocyclic compounds. Chromeno[2,3-b]pyridines are of significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Accurate and robust analytical methods are therefore paramount for their synthesis, purification, and characterization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques employed in the study of chromeno[2,3-b]pyridines: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purification of chromeno[2,3-b]pyridine derivatives. However, the unique chemical properties of these compounds can present specific challenges.
Frequently Asked Questions (FAQs) - HPLC
Q1: I am observing poor peak shape (tailing or fronting) for my chromeno[2,3-b]pyridine analog. What are the likely causes and solutions?
A1: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridines. The primary cause is often secondary interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the surface of silica-based reversed-phase columns.[4]
-
Causality: These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the analyte to "drag" along the stationary phase, resulting in a tailed peak. Peak fronting is less common but can occur due to column overload.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen. This can sometimes improve peak shape, but it may also alter retention time significantly.
-
Column Selection: Consider using a column with a highly inert packing material or an end-capped column specifically designed for the analysis of basic compounds.
-
Sample Overload: If you suspect fronting, reduce the concentration of your injected sample.[5]
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time instability can compromise the reliability of your quantitative data. The root cause is often related to the mobile phase, column, or instrument hardware.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time instability.
-
Detailed Explanation:
-
Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent composition from the gradient proportioning valve can lead to drift.[7]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[6]
-
Pump and Hardware: Check for leaks in the system, particularly around pump seals and fittings. Worn pump seals or faulty check valves can cause inconsistent flow rates.[8]
-
HPLC Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Backpressure | 1. Blocked column inlet frit. 2. Particulate matter from sample. 3. Mobile phase precipitation. | 1. Reverse and flush the column (disconnect from the detector first). 2. Filter all samples through a 0.22 µm syringe filter. 3. Ensure mobile phase components are miscible and buffers are fully dissolved.[4] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Late-eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol.[5] 3. Increase the run time or add a high-organic wash step at the end of the gradient. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Detector malfunction. | 1. Determine the λmax of your chromeno[2,3-b]pyridine derivative using a UV-Vis spectrophotometer. 2. Protect light-sensitive compounds from light and use fresh samples. 3. Check the detector lamp's age and intensity. |
Section 2: Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight and elucidating the structure of chromeno[2,3-b]pyridines. When coupled with a liquid chromatography system (LC-MS), it provides highly specific and sensitive detection.
Frequently Asked Questions (FAQs) - MS
Q1: I am having difficulty achieving good ionization of my chromeno[2,3-b]pyridine using Electrospray Ionization (ESI). What can I do to improve the signal?
A1: The basic pyridine nitrogen in the chromeno[2,3-b]pyridine core makes it an excellent candidate for positive-ion ESI.[9][10] If you are experiencing poor signal, the issue likely lies with the mobile phase composition or instrument settings.
-
Causality: ESI relies on the formation of gas-phase ions from charged droplets. Efficient ionization requires a mobile phase that promotes the formation of protonated molecules ([M+H]+).
-
Optimization Steps:
-
Acidify the Mobile Phase: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase is crucial. This ensures the pyridine nitrogen is protonated in solution, facilitating its detection in positive ion mode.
-
Optimize MS Parameters: Systematically optimize key ESI source parameters, including capillary voltage, cone voltage (or fragmentor voltage), and nebulizing gas flow and temperature. The cone voltage is particularly important as it can induce in-source fragmentation if set too high.[11]
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Ensure your chromatography provides good separation from excipients or impurities.
-
Q2: My mass spectrum shows unexpected fragments. How can I determine if this is in-source fragmentation or actual impurities?
A2: Distinguishing between in-source fragmentation and co-eluting impurities is a common challenge.
-
Experimental Approach:
Caption: Logic diagram to differentiate in-source fragmentation from impurities.
-
Explanation:
-
Vary Cone/Fragmentor Voltage: Gradually decrease the cone (or fragmentor) voltage. If the intensity of the unexpected ions decreases relative to the parent ion, it is likely in-source fragmentation.
-
Examine Chromatograms: Extract the ion chromatograms for the parent ion and the fragment ions. If the peaks are perfectly co-eluting, it points towards an in-source process. If there is a slight shift in retention time, it is more likely a closely related impurity.
-
Direct Infusion: If possible, infuse a purified sample directly into the mass spectrometer at a low cone voltage. The presence of the "fragment" ions under these soft ionization conditions would strongly suggest they are actual impurities.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structure elucidation of novel chromeno[2,3-b]pyridine derivatives.[1][12][13]
Frequently Asked Questions (FAQs) - NMR
Q1: I am having trouble with poor resolution and broad peaks in the 1H NMR spectrum of my chromeno[2,3-b]pyridine. What could be the cause?
A1: Broad peaks in NMR can stem from several factors, including sample purity, concentration, and the inherent chemical properties of the molecule.
-
Potential Causes & Solutions:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If your synthesis involved metal catalysts, ensure they have been thoroughly removed. Consider passing your sample through a small plug of silica or celite.
-
Aggregation: At high concentrations, the planar aromatic systems of chromeno[2,3-b]pyridines can aggregate through π-π stacking. This can lead to peak broadening. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt these interactions.
-
Chemical Exchange: If your molecule has protons that are in slow exchange between different chemical environments (e.g., restricted rotation of a substituent), this can lead to broad peaks. Variable temperature (VT) NMR experiments can help confirm this.
-
Shimming: Ensure the instrument's magnetic field is properly shimmed for your sample.
-
Q2: How can I definitively assign the protons and carbons in my chromeno[2,3-b]pyridine structure?
A2: A combination of 1D and 2D NMR experiments is essential for complete and accurate structural assignment.[14][15]
-
Recommended Experimental Suite:
-
1D 1H and 13C NMR: Provides the initial overview of proton and carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, allowing you to trace out connections within individual spin systems (e.g., protons on the same aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity of protons, which is helpful for confirming stereochemistry or the relative orientation of substituents.
-
Step-by-Step Protocol: Structure Elucidation using 2D NMR
-
Acquire High-Quality 1D Spectra: Obtain well-resolved 1H and 13C{1H} spectra.
-
Run a COSY Experiment: Identify coupled protons. For a typical chromeno[2,3-b]pyridine, you should be able to trace the couplings around the benzene and pyridine rings.
-
Run an HSQC Experiment: Assign the protonated carbons based on the 1H assignments from the COSY.
-
Run an HMBC Experiment: Use long-range correlations to piece the structure together. For example, the proton on C4 of the pyridine ring should show a correlation to C5a and C10b, linking the pyridine and chromene moieties.
-
Integrate and Correlate: Build a table of all chemical shifts and correlations to confirm that every piece of data is consistent with the proposed structure.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS for many chromeno[2,3-b]pyridine derivatives due to their polarity and potentially low volatility, GC-MS can be a valuable tool for analyzing less polar or more volatile analogs, or for checking for volatile impurities.
Frequently Asked Questions (FAQs) - GC-MS
Q1: My chromeno[2,3-b]pyridine derivative is not eluting from the GC column, or the peak is very broad and tailing.
A1: This is a common problem for polar, nitrogen-containing compounds and is usually related to insufficient volatility or interactions with the GC system.[16]
-
Causality: The polar nature of the chromeno[2,3-b]pyridine core can lead to strong interactions with active sites in the injector or on the column, and the compound may not be volatile enough to pass through the GC system at typical operating temperatures.[17]
-
Troubleshooting Steps:
-
Derivatization: Consider derivatization to increase volatility and reduce polarity. For example, if your molecule has a free hydroxyl or amino group, silylation (e.g., with BSTFA) can dramatically improve its chromatographic behavior.
-
Check Compound Stability: High temperatures in the GC injector can cause thermal degradation of some complex molecules.[18] Perform a temperature study by gradually lowering the injector temperature to see if peak shape improves or if degradation products appear.
-
Injector Liner and Column Choice: Use a deactivated injector liner to minimize active sites. A more polar column phase may also be more suitable, but volatility remains the primary concern.
-
Q2: I am seeing multiple peaks in my GC-MS chromatogram, but I expect a pure compound. What could be the cause?
A2: Multiple peaks can arise from impurities, thermal degradation, or isomerization.
-
Investigation Strategy:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each peak. Are they isomers (same molecular ion)? Are they degradation products (lower molecular weight ions that are logical fragments of the parent)?
-
Lower Injector Temperature: As mentioned above, lowering the injector temperature is a key diagnostic test for thermal degradation. If the intensity of the extra peaks decreases at lower temperatures, degradation is the likely cause.[18]
-
Confirm with LC-MS: Analyze the same sample by LC-MS. Since LC-MS is a much "softer" technique that does not require high temperatures, it can help you determine if the additional peaks are true impurities present in the original sample or artifacts of the GC-MS analysis.
-
References
- Ibrahim, M. A., & El-Gohary, N. M. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. HETEROCYCLES, 102(3).
- Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1996, 61–73.
- Dyachenko, I. V., et al. (2019). Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines. Molbank, 2019(3), M1083.
- Jain, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4577–4588.
- Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology.
- BenchChem. (n.d.). High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
- Teimuri-Mofrad, R., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 4944.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Technology Networks. (2024, July 30).
- X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. (n.d.). Crystallography Reports.
-
Zalesova, E. G., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][19]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 27(13), 4165.
- Wang, S., et al. (2023). Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione.
- El-Faham, A., et al. (2021). A new approach to chromeno[4,3-b]pyridine: Synthesis, X-ray, spectral investigations, hirshfeld surface analysis, and computational studies. Journal of Molecular Structure, 1230, 129881.
- Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. (n.d.).
- 1H NMR spectrum for compound 3 in pyridine-d5. (n.d.).
- Labio Scientific®. (2022, December 30).
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
-
Synthesis and Characterization of the Novel Heteroannulated chromeno[2,3‐d]pyrimidines and chromeno[2,3‐d][1][10]thiazolo[3,2‐a] pyrimidines. (n.d.). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Wang, X., et al. (2024). Diversity-Oriented Synthesis of Spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] Derivatives via Pseudo-Three-Component Reactions. The Journal of Organic Chemistry.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(5), 2891–2896.
- Drawell. (n.d.).
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Varala, R., et al. (2024). RECENT METHODS IN THE SYNTHESIS OF CHROMENO[2,3-b]PYRIMIDINES. Farmacia, 60(3/4).
- Xtalks. (2015, October 8). Study Finds Flaw in GC-MS Analysis of Small Molecules.
- Identification and structure elucidation by NMR spectroscopy. (2025, August 5).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines | MDPI [mdpi.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. pharmaguru.co [pharmaguru.co]
- 17. labioscientific.com [labioscientific.com]
- 18. xtalks.com [xtalks.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of the biological activity of chromeno[2,3-b]pyridine analogs
A Comparative Guide to the Biological Activity of Chromeno[2,3-b]pyridine Analogs
The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it an attractive framework for designing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various chromeno[2,3-b]pyridine analogs, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The chromeno[2,3-b]pyridine scaffold has emerged as a promising template for developing novel anti-inflammatory agents.[1][2]
Mechanism of Action: Inhibition of Inflammatory Mediators
A primary mechanism by which these analogs exert their anti-inflammatory effects is through the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] Several derivatives have been shown to inhibit the production of tumor necrosis factor-α (TNF-α)-induced NO more effectively than the natural antioxidant quercetin.[1][2][3]
The underlying signaling pathways often involve the nuclear factor-kappa B (NF-κB) pathway and non-canonical IκB kinases, such as TANK-binding kinase 1 (TBK1) and IKKε.[4][5] These kinases are crucial in pathways that promote inflammation. The drug amlexanox, which features a chromeno[2,3-b]pyridine core, is a known inhibitor of TBK1 and IKKε.[4] By inhibiting these kinases, analogs can effectively downregulate the expression of inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS).[5]
Figure 2: Experimental workflow for the Griess assay to measure nitric oxide production.
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the chromeno[2,3-b]pyridine analogs in DMSO. Serially dilute the compounds in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment and Stimulation: The culture medium is replaced with medium containing the test compounds. After a 1-hour pre-incubation period, cells are stimulated with LPS (1 µg/mL). A set of wells should be left untreated (negative control) or treated with LPS alone (positive vehicle control).
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
The causality behind this step is the reaction of the Griess reagent with nitrite (a stable breakdown product of NO) to form a purple azo compound.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance and is determined from a sodium nitrite standard curve.
-
-
Validation & Controls: A concurrent cell viability assay (e.g., MTT or PrestoBlue™) must be performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
Anticancer Activity: Proliferation Inhibition and Apoptosis Induction
The development of novel anticancer agents remains a critical area of research. Fused heterocyclic systems, including chromeno[2,3-b]pyridines, have demonstrated significant antiproliferative properties against a range of human cancer cell lines. [5][6][7]
Comparative Efficacy and Structure-Activity Relationship (SAR)
The anticancer potential of these compounds is highly dependent on their substitution patterns. Studies have shown that certain derivatives exhibit potent cytotoxic effects against breast (MCF-7), liver (HepG-2), and colon (HT-29) cancer cells, in some cases exceeding the efficacy of the standard chemotherapeutic drug doxorubicin. [8]
| Compound | Target Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| Analog 2 | HT-29 (Colon) | 28.3 ± 1.5 | 39.7 ± 2.1 |
| Analog 5 | HepG-2 (Liver) | 35.1 ± 1.9 | 43.5 ± 2.3 |
| Analog 6 | MCF-7 (Breast) | 31.5 ± 1.8 | 48.2 ± 2.5 |
Data synthesized from Al-Abdullah, E. S., et al. (2023).[8]
Further research into chromeno[3,2-c]pyridine derivatives revealed that the introduction of an indolyl group at the C10 position resulted in an analog (6c ) with significant anti-tumor activity against breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cells, with IC50 values in the low micromolar range (4.83–11.3 μM). [9] The proposed mechanisms for this anticancer activity are diverse and include the induction of apoptosis and microtubule destabilization, leading to cell cycle arrest in the G2/M phase. [5]
Antimicrobial Activity: A Broad-Spectrum Potential
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromeno[2,3-b]pyridine derivatives have been evaluated for their antibacterial and antifungal activities, showing promise as a versatile scaffold for anti-infective drug development. [10][11][12]
Spectrum of Activity
Synthesized S-nucleosides of chromeno[2,3-b]pyridines have been tested for their antimicrobial properties. [10]Similarly, other studies have explored derivatives against a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus fumigatus). [11] The results indicate that the antimicrobial efficacy is highly variable and depends on the specific chemical moieties attached to the core scaffold. [11]For instance:
-
The presence of indole or quinoline moieties linked to the chromeno[2,3-b]pyridine core enhanced activity against A. fumigatus. [11]* Compounds incorporating a triazine moiety showed improved activity against Gram-negative bacteria. [11]* Bis-chromeno[2,3-b]pyridine structures demonstrated notable inhibitory effects against Gram-positive bacteria like S. aureus and B. subtilis. [11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: A pure culture of the test microorganism is grown in a suitable broth (e.g., Trypticase Soy Broth for bacteria) to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls (Self-Validation):
-
Sterility Control: Broth only, no bacteria.
-
Growth Control: Broth with bacteria, no compound.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria).
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection for turbidity.
Conclusion and Future Directions
The chromeno[2,3-b]pyridine scaffold is a remarkably versatile platform for the development of biologically active compounds. The extensive research highlighted in this guide demonstrates its potential in generating potent anti-inflammatory, anticancer, and antimicrobial agents. The key to unlocking this potential lies in the strategic functionalization of the core structure, as demonstrated by the SAR studies. Future research should focus on synthesizing multitarget compounds, for example, by combining the chromeno[2,3-b]pyridine scaffold with other known pharmacophores to enhance efficacy and overcome resistance mechanisms. [7]Advanced in vivo studies and toxicological profiling will be essential to translate these promising laboratory findings into clinically viable therapeutics.
References
-
Chung, S., Huang, W. H., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates. Available at: [Link]
-
Chung, S., Huang, W. H., et al. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Ghoneim, A. A., El-Farargy, A. F., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of new s-nucleosides of chromeno[2,3-B]pyridine derivatives and C-nucleosides oft[1][3][4]riazolo[1,5-a]quinoline derivatives. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chung, S., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. SciSpace. Available at: [Link]
-
Gaber, H. M., et al. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. HETEROCYCLES. Available at: [Link]
-
Request PDF. (n.d.). Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment. ResearchGate. Available at: [Link]
-
Patel, R. V., et al. (2022). Novel chromeno [2,3-b]-pyrimidine derivatives as potential anti-microbial agents. Research Square. Available at: [Link]
-
Ghoneim, A. A., et al. (2014). Synthesis and Antimicrobial Activities of New S-Nucleosides of Chromeno[2,3-B]Pyridine Derivatives and C-Nucleosides ofT[1][3][4]riazolo[1,5-A]Quinoline Derivatives. Taylor & Francis Online. Available at: [Link]
-
Vereshchagin, A. N., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link]
-
Vereshchagin, A. N., et al. (n.d.). Bioactive molecules with chromeno[2,3-b]pyridine fragment. ResearchGate. Available at: [Link]
-
Vereshchagin, A. N., et al. (2021). Pot‐, Atom‐ and Step‐Economic (PASE) Multicomponent Approach to the 5‐(Dialkylphosphonate)‐Substituted 2,4‐Diamino‐5H‐chromeno[2,3‐b]pyridine Scaffold. ResearchGate. Available at: [Link]
-
Vereshchagin, A. N., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. ResearchGate. Available at: [Link]
-
Patel, R. V., et al. (2022). Novel chromeno [2,3-b]-pyrimidine derivatives as potential anti-microbial agents. PubMed. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[1][10]xazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[1][10]xazines, and Chromeno[2,3-d]Pyrimidines. PubMed. Available at: [Link]
-
Sbardella, G., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Vereshchagin, A. N., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Jain, N., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. PubMed. Available at: [Link]
Sources
- 1. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives (2016) | Shu-Ting Chung | 70 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of new s-nucleosides of chromeno[2,3-B]pyridine derivatives and C-nucleosides of [1,2,4]triazolo[1,5-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
In Vivo Validation of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. For researchers, drug development professionals, and scientists, the transition from promising in vitro data to robust in vivo efficacy is a critical milestone.[1][2] This document outlines a structured, evidence-based approach to designing and executing preclinical animal studies, ensuring scientific integrity and generating data suitable for further development. While specific in vivo data for this exact molecule is emerging, this guide draws upon the known biological activities of structurally related chromenopyridine and pyranopyridine scaffolds to propose a robust validation strategy.[3][4][5][6]
The chromenopyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.[7] Notably, related compounds like 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have demonstrated potent microtubule-disrupting, centrosome-declustering, and anti-angiogenic effects both in vitro and in vivo.[3][4][5] These mechanisms suggest that this compound may exert its anticancer effects by arresting the cell cycle and inhibiting the formation of new blood vessels that supply tumors. This guide will therefore focus on a validation pathway designed to test these hypotheses in a live animal model.
The Imperative of In Vivo Validation: Bridging Bench to Bedside
In vitro assays, while essential for initial screening, cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and systemic toxicity present in a living organism.[2][8] Therefore, in vivo testing in animal models is a mandatory and indispensable step in the preclinical drug development pipeline.[8][9] The "gold standard" for this phase often involves xenograft models, where human cancer cells are implanted into immunodeficient mice, providing a reliable platform to assess anti-tumor efficacy.[9][10][11]
This guide will focus on the use of a cell line-derived xenograft (CDX) model, which offers high reproducibility and is well-suited for initial large-scale drug screening.[11][12]
Proposed Mechanism of Action: Targeting Tumor Proliferation and Angiogenesis
Based on the activity of analogous compounds, we hypothesize that this compound functions as a microtubule-disrupting agent. This disruption is expected to induce cell cycle arrest in the G2/M phase, leading to apoptosis. Furthermore, its potential anti-angiogenic properties would starve the tumor of essential nutrients and oxygen.
Caption: Proposed dual mechanism of action for the test compound.
Experimental Design: A Head-to-Head Comparison in a Xenograft Model
To objectively evaluate the therapeutic potential of this compound, a comparative study against a standard-of-care chemotherapeutic agent is essential. Given the microtubule-disrupting hypothesis, a taxane such as Paclitaxel would be an appropriate comparator, as it also targets microtubule function, albeit by stabilizing them.
The study will utilize a human melanoma xenograft model, as related pyranopyridine compounds have shown efficacy against melanoma cell lines.[3][4]
Experimental Workflow
Caption: Step-by-step workflow for in vivo validation.
Detailed Experimental Protocols
Protocol 4.1: Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), aged 6-8 weeks, to prevent rejection of human tumor cells.[13]
-
Cell Culture: Culture human melanoma cells (e.g., 518A2) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Tumor volume should be measured using digital calipers and calculated with the formula: (Length x Width²)/2.[13]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.
Protocol 4.2: In Vivo Toxicity and MTD Determination
Before the efficacy study, the Maximum Tolerated Dose (MTD) of this compound must be determined. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >10-15% body weight loss or significant clinical signs of distress) over a specified period.[15]
-
Dose Escalation: Administer the test compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage) to small groups of non-tumor-bearing mice at escalating doses.[15]
-
Monitoring: For 14-21 days, monitor the animals daily for:
-
Endpoint Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and a gross necropsy with histopathological examination of major organs (liver, kidney, spleen, heart, lungs).[16] This establishes a preliminary safety profile.
Protocol 4.3: Efficacy Study
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS, DMSO/saline mixture).
-
Group 2: this compound (at MTD).
-
Group 3: Paclitaxel (e.g., 10 mg/kg, intravenously, as per established protocols).
-
Group 4 (Optional): Combination of Test Compound and Paclitaxel.
-
-
Administration: Administer treatments according to a pre-defined schedule (e.g., every other day for 21 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a pre-determined size (e.g., ~1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Tumor Weight: At necropsy, excise and weigh the tumors.
-
Survival Analysis: If applicable, monitor a separate cohort for survival, with the endpoint being tumor volume reaching the maximum limit or euthanasia due to morbidity. Plot Kaplan-Meier survival curves.
-
Comparative Data Presentation
The primary outcome of this study is a direct, objective comparison of the efficacy and safety of this compound against a known clinical agent. All quantitative data should be summarized in clear, concise tables.
Table 1: Comparative Antitumor Efficacy in Melanoma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 100 µL Saline, i.p., q.o.d. | Data | 0% | Data |
| Test Compound | MTD, i.p., q.o.d. | Data | Data | Data |
| Paclitaxel | 10 mg/kg, i.v., q.o.d. | Data | Data | Data |
Table 2: Comparative In Vivo Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Key Organ Histopathology Findings |
| Vehicle Control | Data | 0/10 | No significant abnormalities |
| Test Compound | Data | Data | Data |
| Paclitaxel | Data | Data | Data |
Conclusion and Future Directions
The successful completion of this validation study will provide critical data on the in vivo therapeutic index of this compound. Significant tumor growth inhibition with a favorable toxicity profile compared to the standard-of-care would provide a strong rationale for advancing the compound into more complex preclinical models, such as patient-derived xenografts (PDX) which better preserve the heterogeneity of human tumors, and subsequent Investigational New Drug (IND)-enabling studies.[10][12] This rigorous, comparative approach ensures that only the most promising candidates, backed by solid in vivo evidence, proceed in the arduous journey of cancer drug development.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved January 15, 2026, from [Link]
-
Xenograft Models. (n.d.). Altogen Labs. Retrieved January 15, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS ONE. Retrieved January 15, 2026, from [Link]
-
2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (2022, March 16). SciProfiles. Retrieved January 15, 2026, from [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
In Vivo Toxicity Assessment Services for Skin Cancer. (n.d.). Alfa Cytology. Retrieved January 15, 2026, from [Link]
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021, September 22). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Thieme Connect. Retrieved January 15, 2026, from [Link]
-
Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. (2020, September 14). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved January 15, 2026, from [Link]
-
In vivo toxicity and antitumor activity. (A) Survival rate and (B) body... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. Retrieved January 15, 2026, from [Link]
-
2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. (n.d.). EPub Bayreuth. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Discovery of Novel Chromenopyridine Derivatives as Readthrough-Inducing Drugs. (n.d.). Chem Pharm Bull (Tokyo). Retrieved January 15, 2026, from [Link]
-
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 15, 2026, from [Link]
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Examples of bioactive molecules containing the chromeno[2,3‐b]pyridine fragment. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2025, October 14). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (n.d.). R Discovery. Retrieved January 15, 2026, from [Link]
-
Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Clinical pharmacokinetics of ticlopidine. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. sciprofiles.com [sciprofiles.com]
- 4. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Xenograft Models - Altogen Labs [altogenlabs.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 15. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Chromeno[2,3-b]pyridines: Efficacy and Mechanistic Insights
The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities and applications as functional dyes.[1] The growing importance of this scaffold has spurred the development of diverse synthetic strategies. This guide provides an in-depth comparison of the most effective synthetic routes to chromeno[2,3-b]pyridines, with a focus on multicomponent reactions and the classic Friedländer annulation. We will delve into the mechanistic underpinnings of these methods, offering experimental data to support an objective evaluation of their efficacy.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Green Chemistry
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all reactants, have emerged as a powerful and environmentally benign approach for the synthesis of complex molecules like chromeno[2,3-b]pyridines.[1][2] These reactions adhere to the principles of pot, atom, and step economy (PASE), minimizing waste and maximizing efficiency.[1][3]
Three-Component Synthesis from Salicylaldehydes, Malononitrile (or its Dimer), and a C-H Acid
One of the most prevalent and versatile MCRs for the synthesis of chromeno[2,3-b]pyridines involves the condensation of a salicylaldehyde, a source of malononitrile (either malononitrile itself or its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a C-H acidic component, typically a 1,3-dicarbonyl compound.
The general mechanism for this transformation is a domino sequence initiated by a Knoevenagel condensation between the salicylaldehyde and the malononitrile derivative. This is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to afford the chromeno[2,3-b]pyridine core.
Caption: Generalized workflow for the three-component synthesis of chromeno[2,3-b]pyridines.
A variety of catalysts have been employed to promote this reaction, each with its own set of advantages in terms of yield, reaction time, and environmental impact. Below is a comparative summary of some of the most effective catalytic systems.
| Catalyst | Starting Materials | Solvent | Conditions | Time | Yield (%) | Reference |
| Et3N | Salicylaldehydes, Malononitrile, 1,3-Cyclohexanediones | Acetonitrile | Reflux | - | 63-98 | [1][4] |
| Fe3O4@SiO2–NH2 | Salicylaldehydes, Thiols, Malononitrile | Aqueous Ethanol | Reflux | - | High | [1] |
| SnO Nanoparticles | Salicylaldehydes, Malononitrile, Ketones | Ethanol | Reflux | Short | Good to Excellent | [5] |
| K2CO3 | 2-Amino-4H-chromen-4-ones, Aromatic Aldehydes, 1H-Indene-1,3(2H)-dione | - | Mild | - | - | [6] |
| MgO | Salicylaldehyde, Malononitrile, Ketones | - | - | - | - | [7] |
| GO/N-Ligand-Cu | - | - | - | - | - | [8] |
Experimental Protocol: Three-Component Synthesis using Triethylamine (Et3N)
The following is a representative protocol for the synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles.[4]
-
To a solution of substituted salicylaldehyde (1 mmol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (1 mmol) in acetonitrile (10 mL), add 1,3-cyclohexanedione (1 mmol).
-
Add a catalytic amount of triethylamine (Et3N).
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
The Friedländer Annulation: A Classic Approach to Pyridine Ring Formation
The Friedländer synthesis is a classic and reliable method for the construction of quinoline and pyridine rings.[9] In the context of chromeno[2,3-b]pyridines, this reaction typically involves the condensation of a 2-amino-3-formylchromone with a compound containing a reactive α-methylene group, such as a ketone or an active methylene nitrile.[10]
The mechanism of the Friedländer annulation can proceed through two primary pathways.[9] The first involves an initial aldol-type condensation between the ketone and the aldehyde of the 2-amino-3-formylchromone, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol condensation.
Caption: The two plausible mechanistic pathways of the Friedländer annulation.
While historically a robust method, the classical Friedländer synthesis often requires harsh reaction conditions. Modern variations have focused on the use of catalysts to improve yields and mildness of the reaction.
| Catalyst | Starting Materials | Solvent | Conditions | Yield (%) | Reference |
| DBU | 8-allyl-2-aminochromone-3-carboxaldehyde, Carbonyl compounds | - | - | - | [10] |
| Conc. H2SO4 | 2-aminochromone-3-carbonitrile, Acetophenone | Acetic Acid | - | - | [11] |
Experimental Protocol: DBU-Catalyzed Friedländer Reaction
The following is a general procedure for the synthesis of chromeno[2,3-b]pyridines via a DBU-catalyzed Friedländer reaction.[10]
-
A mixture of 8-allyl-2-aminochromone-3-carboxaldehyde (1 mmol) and the appropriate carbonyl compound containing a reactive α-methyl or methylene group (1 mmol) is prepared.
-
A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the mixture.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.
-
After completion, the reaction mixture is worked up by appropriate methods, which may include dilution with water and extraction with an organic solvent, followed by purification by column chromatography or recrystallization.
Comparative Efficacy and Field-Proven Insights
| Feature | Multicomponent Reactions (MCRs) | Friedländer Annulation |
| Efficiency | High convergence, multiple bond formations in one pot.[2] | Generally good yields, but can require harsher conditions.[12] |
| Atom Economy | Excellent, as most atoms of the reactants are incorporated into the final product. | Good, but can involve the loss of water molecules.[9] |
| Versatility | Highly versatile, allowing for a wide range of substituents to be introduced by varying the starting materials.[1] | Scope can be limited by the availability of substituted 2-amino-3-formylchromones. |
| Reaction Conditions | Often milder, with many examples of catalyst- and solvent-free reactions.[1] | Can require strong acids or bases and elevated temperatures.[12] |
| Environmental Impact | Generally lower due to reduced solvent usage and fewer reaction steps.[1] | Can generate more waste due to harsher conditions and workup procedures. |
| Operational Simplicity | Simple one-pot procedures are common, reducing the need for isolation of intermediates. | Can involve multiple steps if the starting materials are not readily available. |
From a practical standpoint, MCRs offer significant advantages for the synthesis of chromeno[2,3-b]pyridine libraries for drug discovery and materials science applications. The ability to rapidly generate a diverse range of analogs from readily available starting materials in a single step is a major driver for the adoption of these methods. The milder reaction conditions and reduced environmental footprint also align with the principles of green chemistry.
The Friedländer annulation, while a more traditional approach, remains a valuable tool, particularly when specific substitution patterns are desired and the requisite starting materials are accessible. Its well-understood mechanism provides a reliable platform for the synthesis of specific target molecules.
Conclusion
Both multicomponent reactions and the Friedländer annulation represent effective strategies for the synthesis of the chromeno[2,3-b]pyridine scaffold. MCRs, with their inherent efficiency, atom economy, and operational simplicity, are particularly well-suited for the generation of diverse compound libraries in a sustainable manner. The Friedländer annulation, a classic and robust method, continues to be a valuable tool for the synthesis of specific target compounds. The choice of synthetic route will ultimately depend on the specific goals of the research, including the desired substitution patterns, the scale of the synthesis, and the importance of green chemistry principles.
References
-
A Review on the Syntheses and Applications of the 5H-chromeno[2,3-b]pyridines. (URL: [Link])
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (URL: [Link])
-
One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. (URL: [Link])
-
Friedländer synthesis - Wikipedia. (URL: [Link])
-
Pot, atom and step economic (PASE) assembly of salicylaldehydes, malononitrile dimer and 4-hydroxypyridine-2(1H)-ones into medicinally relevant 5H-chromeno[2,3-b]pyridine scaffold. (URL: [Link])
-
Examples of bioactive molecules containing the chromeno[2,3-b]pyridine fragment. (URL: [Link])
-
ChemInform Abstract: SnO Nanoparticles as an Efficient Catalyst for the One-Pot Synthesis of Chromeno[2,3-b]pyridines and 2-Amino-3,5-dicyano-6-sulfanyl Pyridines. (URL: [Link])
-
Synthesis of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives via K2CO3-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes and 1H-Indene-1,3(2H)-dione. (URL: [Link])
-
Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde. (URL: [Link])
-
Synthesis of chromeno [2,3-b]pyridines from salicylaldehyde, thiophenol, and two equivalents of malononitrile. (URL: [Link])
-
Mechanism of Friedlander reaction. (URL: [Link])
-
The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. (URL: [Link])
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. (URL: [Link])
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (URL: [Link])
-
Three component reaction of salicylaldehyde, malononitrile and a ketone 11a–c in the presence of MgO. (URL: [Link])
-
Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde. (URL: [Link])
-
Suggested mechanism for the synthesis of chromeno[2,3-b]pyridine catalyzed by GO/N-Ligand-Cu. (URL: [Link])
-
An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. (URL: [Link])
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (URL: [Link])
-
Friedlaender Synthesis. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. eurjchem.com [eurjchem.com]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Against Known Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive benchmarking analysis of the emerging kinase inhibitor, 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, against established inhibitors targeting the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are pivotal regulators of innate immunity and inflammation, making them attractive therapeutic targets for a range of diseases, including autoimmune disorders and cancer.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by experimental data and detailed protocols. We will delve into the rationale behind the experimental design, present a clear comparison of inhibitory activities, and provide the necessary methodologies to replicate and validate these findings.
Introduction: The Rationale for Benchmarking
The this compound scaffold has garnered significant interest due to the biological activity of its derivatives. A notable analog, Amlexanox, has been identified as a dual inhibitor of TBK1 and IKKε.[4][5][6][7] Understanding the potency and selectivity of the core scaffold in comparison to widely used, well-characterized inhibitors is a critical step in its development as a potential therapeutic agent.
For this benchmarking study, we have selected two established kinase inhibitors:
-
BX795: A potent and relatively specific inhibitor of TBK1 and IKKε, widely used as a tool compound in immunological and cancer research.[4][8][9][10][11][12]
-
Staurosporine: A broad-spectrum protein kinase inhibitor known for its high potency against a wide range of kinases.[13][14][15][16][17][18] While not specific, its inclusion provides a valuable reference for maximal kinase inhibition.
The primary objective of this guide is to provide a head-to-head comparison of the inhibitory activity (IC50) of this compound (and its analog, Amlexanox) against TBK1 and IKKε, alongside BX795 and Staurosporine.
The TBK1/IKKε Signaling Pathway: A Critical Inflammatory Axis
TBK1 and IKKε are key kinases in the signaling pathways that lead to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][3] These pathways are activated in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Upon activation, these receptors initiate a signaling cascade that leads to the recruitment and activation of TBK1 and IKKε. The activated kinases then phosphorylate and activate transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7, which translocate to the nucleus and induce the expression of type I IFNs.[1]
Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making TBK1 and IKKε compelling targets for therapeutic intervention.[1][2][3]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the test compounds against recombinant human TBK1 and IKKε kinases. These values were determined using a standardized in vitro kinase assay, the protocol for which is detailed in the subsequent section.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Amlexanox | TBK1 | 800 | [19] |
| IKKε | 5800 | [19] | |
| BX795 | TBK1 | 6 | [4][8][9][10][20] |
| IKKε | 41 | [4][8][9][10][20] | |
| Staurosporine | TBK1 | Data not readily available | |
| IKKε | Data not readily available | ||
| This compound | TBK1 | To be determined | |
| IKKε | To be determined |
Note: Specific IC50 values for Staurosporine against TBK1 and IKKε are not consistently reported in the literature, though it is known to be a potent, non-selective inhibitor of many kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This section provides a detailed, step-by-step protocol for determining the IC50 values of test compounds against TBK1 and IKKε. This protocol is a synthesized composite of best practices and established methodologies.[21][22][23][24][25][26][27][28]
Principle
The assay quantifies the phosphorylation of a generic kinase substrate (e.g., Myelin Basic Protein - MBP) by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiolabeled ATP (γ-³²P-ATP) or a luminescence-based method that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
Materials
-
Recombinant human TBK1 (active)
-
Recombinant human IKKε (active)
-
Myelin Basic Protein (MBP)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (10 mM stock)
-
γ-³²P-ATP (10 μCi/μL)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper (P81)
-
Scintillation counter and vials
-
0.75% Phosphoric acid
-
DMSO
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. The final concentration in the assay should typically range from 100 µM to 0.01 nM.
-
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells) to each well.
-
Prepare a master mix containing the kinase assay buffer, recombinant kinase (e.g., 5-10 ng/well), and MBP substrate (e.g., 0.2 mg/mL).
-
Add 20 µL of the master mix to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare the ATP mix by diluting cold ATP and γ-³²P-ATP in kinase assay buffer to a final concentration of 100 µM.
-
Initiate the kinase reaction by adding 5 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Perform a final wash with acetone.
-
Allow the paper to air dry.
-
Cut out the individual spots and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
The data will be in counts per minute (CPM).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound as a potential kinase inhibitor. The data presented for the analog Amlexanox suggests that this scaffold possesses inhibitory activity against TBK1 and IKKε, albeit with lower potency compared to the established inhibitor BX795.
Future studies should focus on a comprehensive Structure-Activity Relationship (SAR) analysis of the this compound scaffold to identify modifications that can enhance potency and selectivity. Furthermore, cellular assays are necessary to confirm the on-target activity and assess the downstream effects on the TBK1/IKKε signaling pathway. Ultimately, in vivo studies in relevant disease models will be crucial to determine the therapeutic potential of this promising class of compounds.
References
-
Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - MDPI. [Link]
-
TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. [Link]
-
BX 795 | TBK1 Inhibitor - BellBrook Labs. [Link]
-
TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences. [Link]
-
Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition - NIH. [Link]
-
TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways - PMC - PubMed Central. [Link]
-
Amlexanox is a Selective IKKε and TBK1 Inhibitor for Inflammatory Diseases Research. [Link]
-
Amlexanox is a specific inhibitor of IKKε and TBK1 a) Dose response of... - ResearchGate. [Link]
-
The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - MDPI. [Link]
-
The kinases IKBKE and TBK1 regulate MYC-dependent survival pathways through YB-1 in AML and are targets for therapy | Blood Advances | American Society of Hematology - ASH Publications. [Link]
-
Inhibition of IKK and IKK by staurosporine. A, IC 50 plots of IKK (200... - ResearchGate. [Link]
-
Amlexanox, a selective inhibitor of IKBKE, generates anti-tumoral effects by disrupting the Hippo pathway in human glioblastoma cell lines - PMC. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [Link]
-
TBK1 Datasheet - Sino Biological. [Link]
-
Chemi-Verse™ TBK1 Kinase Assay Kit - BPS Bioscience. [Link]
-
IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]
-
Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC. [Link]
-
TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. [Link]
-
Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed. [Link]
-
IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … - ResearchGate. [Link]
-
BX795 - TBK1/IKKε Inhibitor - InvivoGen. [Link]
-
A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC - NIH. [Link]
-
Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. [Link]
-
Inhibition of TBK1/IKKe mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing | bioRxiv. [Link]
-
Chemi-Verse™ IKKβ Kinase Assay Kit - BPS Bioscience. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amlexanox (AA673; CHX3673) | IκB/IKK inhibitor | CAS 68302-57-8 | Buy Amlexanox (AA673; CHX3673) from Supplier InvivoChem [invivochem.com]
- 7. Amlexanox | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. invivogen.com [invivogen.com]
- 13. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 14. rndsystems.com [rndsystems.com]
- 15. biotium.com [biotium.com]
- 16. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 17. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. promega.de [promega.de]
- 22. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 23. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to the Independent Verification of 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Synthesis, Purity, and Comparative Analysis
Introduction
The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] One such derivative, 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, serves as a key intermediate for the synthesis of more complex molecules, such as inhibitors of the inflammatory kinases TBK1 and IKKε.[3][4] Given its significance, the ability to independently synthesize and rigorously verify the purity of this compound is paramount for researchers in the field.
This guide provides a detailed, in-depth protocol for the synthesis and comprehensive purity analysis of this compound. We will explore a robust and widely applicable synthetic strategy, followed by a multi-faceted analytical workflow to ensure the identity, purity, and quality of the final product. Furthermore, we will present a comparative analysis with notable alternatives to provide a broader context for its application.
I. Synthesis Verification: A Multicomponent Approach
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step.[1][5] For the synthesis of the title compound, a one-pot, three-component reaction is a highly effective and reproducible method.[6]
Reaction Scheme:
A common and efficient synthesis involves the reaction of salicylaldehyde, malononitrile, and a suitable active methylene compound, often another equivalent of malononitrile which dimerizes in situ, or a pre-formed malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). The reaction is typically catalyzed by a mild base.
Experimental Protocol: One-Pot Synthesis
-
To a 100 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol) and malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (1.32 g, 10 mmol) in ethanol (30 mL). The use of ethanol as a solvent is advantageous due to its low toxicity and ease of removal.
-
Add a catalytic amount of a suitable base, such as piperidine or pyridine (0.1 mL). The base facilitates the initial Knoevenagel condensation and subsequent cyclization steps.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. The initial stirring at room temperature allows for the formation of key intermediates, while reflux drives the reaction to completion.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). (See Section II for TLC method).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Filter the solid product, wash with cold ethanol (2 x 15 mL), and dry under vacuum. This washing step removes any unreacted starting materials and soluble impurities.[1]
-
The resulting solid is this compound. A yellowish solid is typically obtained.[1]
Synthesis Pathway Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking Studies of Chromeno[2,3-b]pyridine Derivatives
A Senior Application Scientist's Perspective on In-Silico Lead Discovery
Welcome, fellow researchers and drug discovery professionals. This guide provides an in-depth technical comparison of molecular docking studies involving chromeno[2,3-b]pyridine derivatives. Our focus will be on understanding the nuances of their interactions with various protein targets, interpreting the computational data, and applying these insights to accelerate drug development. We will delve into the causality behind experimental choices in docking simulations and provide a self-validating protocol for your own investigations.
The chromeno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, allows us to predict the binding orientation and affinity of these derivatives with their biological targets at a molecular level, thereby guiding the rational design of more potent and selective drug candidates.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding of a small molecule ligand (our chromeno[2,3-b]pyridine derivative) to the binding site of a target protein. The primary goal is to identify the most likely binding mode(s) and to estimate the binding affinity, often expressed as a docking score or binding energy. A lower, more negative binding energy generally indicates a more stable and favorable interaction.
The choice of docking software is critical. For this guide, we will focus on AutoDock Vina, a widely used, fast, and accurate open-source docking program.[3] Its scoring function and rapid conformational search algorithm make it an excellent choice for virtual screening and lead optimization.[3]
Comparative Docking Analysis: Chromeno[2,3-b]pyridines in Action
To illustrate the power of comparative docking, we will examine studies of chromeno[2,3-b]pyridine derivatives against three distinct protein targets implicated in various diseases: Rab23, a protein involved in cancer; TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key players in inflammatory pathways; and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.
Targeting Rab23 in Cancer
A study on novel chromeno[2,3-b]pyridine derivatives as inhibitors of the Rab23 protein, which is overexpressed in several human cancers, provides an excellent example of a comparative docking analysis. The researchers synthesized a series of derivatives and docked them against the Rab23 protein to understand their binding mechanisms.
The following table summarizes the binding affinities of selected chromeno[2,3-b]pyridine derivatives with the Rab23 protein:
| Compound ID | Substituents | Binding Affinity (kcal/mol) | Interacting Residues |
| 5a | R = H | -7.2 | PHE343, TYR188, TYR435 |
| 5b | R = 4-Cl | -7.5 | PHE343, TYR188, TYR435, CYS172 |
| 5c | R = 4-OCH3 | -7.9 | PHE343, TYR188, TYR435, TRP119 |
| 5d | R = 4-NO2 | -7.0 | PHE343, TYR188, TYR435 |
Data synthesized from a study on Rab23 inhibitors.
The data clearly indicates that substitutions on the phenyl ring of the chromeno[2,3-b]pyridine scaffold significantly influence the binding affinity. The derivative with a 4-methoxy group (5c) exhibited the strongest binding affinity (-7.9 kcal/mol), suggesting that this substitution enhances the interaction with the protein's binding pocket. The interactions with hydrophobic residues like Phenylalanine (PHE) and Tyrosine (TYR) are crucial for the binding of this class of compounds.
Inhibiting Inflammatory Kinases: TBK1 and IKKε
In a separate investigation, chromeno[2,3-b]pyridine derivatives were explored as inhibitors of the inflammatory kinases TBK1 and IKKε, which are implicated in obesity-related inflammation. Docking calculations were utilized to guide the synthesis of a series of analogues based on the known inhibitor amlexanox.[4] While a detailed table of binding energies was not provided in the primary literature, the study reported IC50 values as low as 210 nM for the most potent analogues.[4] The docking studies revealed that the amino-pyridine moiety of the scaffold binds to the kinase hinge region in a canonical type 1, DFG-in mode.[4] This highlights the importance of this specific interaction for kinase inhibition by this class of compounds. The structure-activity relationship (SAR) studies further demonstrated that modifications at the A- and C-rings of the chromeno[2,3-b]pyridine core could enhance potency and selectivity towards either TBK1 or IKKε.[4]
Targeting Angiogenesis: VEGFR-2 Kinase
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
This section provides a detailed, self-validating protocol for performing a molecular docking study of a chromeno[2,3-b]pyridine derivative against a target protein, using VEGFR-2 as an example.
1. Preparation of the Target Protein (Receptor):
-
Rationale: The crystal structure of the protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other ligands that are not relevant to the docking study. These need to be removed. Additionally, polar hydrogens and partial charges must be added to the protein for the docking software to correctly calculate interactions.
-
Protocol:
-
Download the PDB file of the target protein (e.g., VEGFR-2 kinase domain, PDB ID: 2OH4) from the RCSB PDB database.
-
Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand:
-
Rationale: The 3D structure of the chromeno[2,3-b]pyridine derivative needs to be generated and optimized to its lowest energy conformation. Torsional degrees of freedom (rotatable bonds) must be defined to allow for flexibility during the docking simulation.
-
Protocol:
-
Draw the 2D structure of the chromeno[2,3-b]pyridine derivative using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform an energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand. This is crucial for allowing the ligand to adopt different conformations within the binding site.
-
Save the prepared ligand in the PDBQT file format.
-
3. Defining the Binding Site (Grid Box):
-
Rationale: The docking simulation needs to be focused on a specific region of the protein, typically the known or predicted binding site. This is achieved by defining a 3D grid box that encompasses the binding pocket.
-
Protocol:
-
Identify the active site of the target protein. This can be done by referring to the location of a co-crystallized ligand in the PDB structure or by using binding site prediction tools.
-
Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket. The grid spacing is typically set to 1 Å.
-
4. Running the Docking Simulation:
-
Rationale: AutoDock Vina will now systematically explore the conformational space of the ligand within the defined grid box, evaluating the binding energy of each conformation. The exhaustiveness parameter controls the thoroughness of the search.
-
Protocol:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt
-
The exhaustiveness parameter can be increased for a more thorough search (default is 8).
-
5. Analysis of Docking Results:
-
Rationale: The output of the docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinities. These poses need to be visualized and analyzed to understand the key interactions with the protein.
-
Protocol:
-
The output file (e.g., output.pdbqt) will contain the coordinates of the top-ranked binding poses.
-
Visualize the docked poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera) along with the protein structure.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for each pose.
-
The log.txt file will contain the binding affinity values for each predicted pose.
-
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental process, we have created the following diagrams using Graphviz.
Caption: VEGFR-2 Signaling Pathway.
Caption: TBK1/IKKε Signaling Pathway.
Caption: Molecular Docking Workflow.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative molecular docking studies of chromeno[2,3-b]pyridine derivatives. We have seen how this powerful computational technique can be used to understand the structure-activity relationships of these compounds and to guide the design of more potent and selective inhibitors for various therapeutic targets. The detailed experimental protocol for AutoDock Vina provides a practical framework for researchers to conduct their own in-silico investigations.
The future of drug discovery with chromeno[2,3-b]pyridines is bright. As more crystal structures of relevant protein targets become available, and as computational methods continue to improve in accuracy and speed, we can expect to see an acceleration in the development of novel therapeutics based on this versatile scaffold. By integrating molecular docking with other computational and experimental techniques, we can continue to unlock the full potential of chromeno[2,3-b]pyridine derivatives in the fight against a wide range of diseases.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Reilly, S. M., Chiang, S.-H., Decker, S. J., Chang, L., Uhm, M., Larsen, M. J., Rubin, J. R., Mowers, J., White, N. M., Hochberg, I., Downes, M., Yu, R. T., Liddle, C., Evans, R. M., & Saltiel, A. R. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443–5461. [Link]
-
El-Sayed, M. A.-H., El-Gaby, M. S. A., & Ghorab, M. M. (2020). Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors. Egyptian Journal of Chemistry, 63(1), 25-36. [Link]
-
Thapa, P., Lee, E. S., & Choi, H. (2019). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 24(15), 2785. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
PyMOL. (n.d.). The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. Retrieved from [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). Reactome. Retrieved from [Link]
-
Rab23 GTPase. (n.d.). GeneCards. Retrieved from [Link]
Sources
A Head-to-Head Comparison of the Antimicrobial Spectrum of Chromeno[2,3-b]pyridines: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the chromeno[2,3-b]pyridine core has emerged as a promising pharmacophore, with a growing body of research highlighting its diverse biological activities, including significant antimicrobial potential. This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of various chromeno[2,3-b]pyridine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide a detailed protocol for assessing their antimicrobial properties, aiming to equip researchers and drug development professionals with the critical information needed to advance in this field.
Comparative Antimicrobial Spectrum of Chromeno[2,3-b]pyridine Derivatives
The antimicrobial activity of chromeno[2,3-b]pyridines is significantly influenced by the nature and position of substituents on the heterocyclic core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against a panel of clinically relevant bacteria and fungi, offering a clear comparison of their potency and spectrum of activity.
| Compound ID | R Group / Substitution Pattern | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Reference |
| Series A: Chromeno[2,3-b]pyridines | ||||||||
| Compound 5 | Indole and quinoline moieties | - | - | - | - | - | Remarkable Inhibition | [1] |
| Compound 10 | Triazine moiety | - | - | Enhanced Activity | Enhanced Activity | - | Enhanced Activity | [1] |
| Compound 14 | Indole and quinoline moieties | - | - | - | - | - | Remarkable Inhibition | [1] |
| Compound 15 | Triazine moiety | - | - | Enhanced Activity | Enhanced Activity | - | Enhanced Activity | [1] |
| Compound 16 | Bis-chromeno[2,3-b]pyridine | Remarkable Inhibition | Remarkable Inhibition | - | - | - | - | [1] |
| Compound 17 | Bis-chromeno[2,3-b]pyridine | Remarkable Inhibition | Remarkable Inhibition | High Activity | - | - | High Activity | [1] |
| Series B: Chromeno[2,3-d]pyrimidines | ||||||||
| Compound 3b | 4-Cl phenyl | 128 | 32 | >1024 | 64 | - | - | [2] |
| Compound 3c | 4-Br phenyl | 128 | 32 | >1024 | 64 | - | - | [2] |
| Compound 3e | 2,4-diCl phenyl | 128 | 128 | >1024 | 16 | - | - | [2] |
| Compound 4e | 2,4-diCl phenyl on chromene, 4-amino pyrimidine | - | 32 | - | 16 | - | - | [2] |
| Compound 11 | Substituted pyrimidine | High Activity | - | - | - | - | - | [3] |
| Compound 12 | Substituted pyrimidine | High Activity | - | - | - | - | - | [3] |
Note: "-" indicates that data was not reported in the cited literature. "Remarkable Inhibition" and "High Activity" are qualitative descriptions from the source and are included for completeness where quantitative data is unavailable.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the chromeno[2,3-b]pyridine scaffold is intricately linked to its substitution patterns. Analysis of the available data reveals several key trends:
-
Fusion with other heterocyclic systems: The fusion of the chromeno[2,3-b]pyridine core with other heterocyclic moieties such as triazines, indoles, or even another chromenopyridine unit can significantly enhance antimicrobial activity and broaden the spectrum. For instance, compounds with a triazine moiety (Compounds 10 and 15) showed enhanced activity against Gram-negative bacteria and fungi[1]. Similarly, the presence of bis-chromeno[2,3-b]pyridine moieties (Compounds 16 and 17) resulted in remarkable inhibitory effects against Gram-positive bacteria[1].
-
Halogen substitution: In the closely related chromeno[2,3-d]pyrimidine series, halogen substituents on the phenyl ring at the 4-position play a crucial role. Chlorine and bromine atoms (Compounds 3b, 3c, and 3e) appear to be important for activity against both Gram-positive and Gram-negative bacteria[2]. The presence of two chlorine atoms (Compound 3e) led to a notable increase in activity against Pseudomonas aeruginosa[2].
-
Pyrimidine modifications: Modifications on the fused pyrimidine ring also impact the antimicrobial profile. The introduction of an amino group at the 4-position of the pyrimidine ring (Compound 4e) maintained good activity, particularly against P. aeruginosa and B. cereus[2].
The following diagram illustrates the key structural features of the chromeno[2,3-b]pyridine scaffold and highlights regions where modifications can influence antimicrobial activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Perspectives
Chromeno[2,3-b]pyridines represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The available data clearly indicates that their antimicrobial spectrum and potency can be finely tuned through chemical modifications. In particular, the strategic fusion with other heterocyclic systems and the introduction of specific substituents like halogens have been shown to be effective strategies for enhancing activity.
Future research should focus on a more systematic exploration of the structure-activity relationships, employing combinatorial chemistry and computational modeling to design and synthesize novel derivatives with improved potency and a broader spectrum of activity, including against multidrug-resistant strains. Furthermore, studies to elucidate the precise mechanism of action of these compounds are crucial for their rational development as therapeutic agents. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in this important area of drug discovery.
References
-
Ghoneim, A. A., El-Farargy, A. F., & Abdelaziz, S. (2014). Synthesis and Antimicrobial Activities of New S-Nucleosides of Chromeno[2,3-B]Pyridine Derivatives and C-Nucleosides ofT[1][4][5]riazolo[1,5-A]Quinoline Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 33(9), 583-596. [Link]
-
Rai, U. S., Isloor, A. M., Shetty, P., Vijesh, A. M., Prabhu, N., Isloor, S., Thiageeswaran, M., & Fun, H. K. (2010). Novel chromeno [2,3-b]-pyrimidine derivatives as potential anti-microbial agents. European Journal of Medicinal Chemistry, 45(6), 2695-2699. [Link]
-
Ibrahim, M. A., & El-Gohary, N. M. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. HETEROCYCLES, 102(3), 489. [Link]
-
Moustafa, A. H., Gomaa, M. A., & El-Sayed, R. (2020). Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives. Russian Journal of General Chemistry, 90(8), 1567-1574. [Link]
-
Boukli, F., Bourahla, K., Chibani, S., Allali, M., Berredjem, M., & Aouf, N. E. (2018). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 71, 132-139. [Link]
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile and its Analogs
In the landscape of modern drug discovery, the reproducibility of preclinical data is paramount. The chromeno[2,3-b]pyridine scaffold, and specifically derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, has emerged as a promising chemotype. Notably, analogs of this structure have been identified as potent inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are critical regulators of the innate immune response and have been implicated in inflammatory diseases and obesity.[1][2][3] The journey from a promising hit in a high-throughput screen (HTS) to a viable lead candidate is paved with rigorous and reproducible biological assays.[4] This guide provides a comparative analysis of common assay formats for characterizing inhibitors of this class, focusing on the key parameters that ensure data integrity and reproducibility.
The inherent variability of biological systems presents a significant challenge in drug development.[5] A robust assay is one that is not only accurate and precise but also resilient to minor variations in experimental conditions.[6] For a compound like this compound, which targets specific kinases, a multi-faceted approach to assay development is crucial. This typically involves progressing from biochemical assays that confirm direct target engagement to more physiologically relevant cell-based assays.
Comparative Analysis of Key Assay Formats
The two primary assays discussed here are a biochemical kinase assay, which directly measures the inhibition of the target enzyme, and a cell-based assay, which assesses the compound's effect on a downstream signaling event in a cellular context.
Biochemical Kinase Assay: The Litmus Test for Direct Inhibition
Biochemical assays are fundamental for confirming that a compound directly interacts with its intended target. For TBK1/IKKε, a radiometric kinase assay is a common and sensitive method.[7] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human TBK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a suitable substrate (e.g., myelin basic protein) and [γ-³²P]ATP.
-
Prepare serial dilutions of the test compound (this compound) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted compound to the wells of a 96-well plate.
-
Add 20 µL of the TBK1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
-
The choice of a radiometric format offers high sensitivity and a direct measure of enzymatic activity.
-
Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is crucial for accurate potency determination, especially for slow-binding inhibitors.
-
The use of a well-characterized substrate like myelin basic protein ensures a robust and reproducible signal.
Cell-Based Assay: Gauging Efficacy in a Biological Context
While biochemical assays confirm target engagement, cell-based assays are essential to determine if a compound can penetrate the cell membrane and inhibit the target in its native environment.[2] For TBK1/IKKε inhibitors, a common approach is to measure the phosphorylation of a downstream substrate, such as the transcription factor IRF3, or the resulting production of type I interferons.
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HEK293 cells expressing a TLR3 agonist receptor) in a suitable medium.
-
Seed the cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a TBK1/IKKε pathway agonist (e.g., poly(I:C)) to induce IRF3 phosphorylation.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for phosphorylated IRF3 (p-IRF3).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells and quantify the nuclear translocation of p-IRF3.
-
-
Data Analysis:
-
Calculate the percentage of cells with nuclear p-IRF3 for each treatment condition.
-
Determine the EC₅₀ value by fitting the dose-response data to a suitable model.
-
-
High-content imaging provides a multiparametric readout, allowing for the simultaneous assessment of target inhibition, cell viability, and potential off-target effects.
-
Measuring the nuclear translocation of a downstream transcription factor provides a more integrated and physiologically relevant measure of pathway inhibition compared to simply measuring the phosphorylation of the immediate substrate.
-
The use of an automated imaging and analysis pipeline minimizes user bias and enhances the reproducibility of the assay.
Key Performance Metrics for Assay Reproducibility
To objectively compare the reproducibility of these assays, several statistical parameters are employed.[8]
| Parameter | Biochemical Kinase Assay (Radiometric) | Cell-Based Assay (High-Content Imaging) | Significance for Reproducibility |
| Z'-Factor | Typically > 0.7 | Typically 0.5 - 0.7 | A measure of assay quality, with values > 0.5 indicating a robust and reproducible assay.[9] |
| Coefficient of Variation (%CV) | < 10% | < 20% | Indicates the precision of the assay; lower values signify higher reproducibility. |
| Signal-to-Background (S/B) Ratio | > 10 | > 3 | A measure of the assay's dynamic range; a higher ratio indicates a more robust signal. |
| Throughput | Moderate to High | Low to Moderate | The number of compounds that can be tested in a given time frame. |
Visualizing the Workflows
Caption: Comparative workflows for biochemical and cell-based assays.
Caption: Simplified TBK1/IKKε signaling pathway.
Conclusion and Recommendations
For the initial characterization and structure-activity relationship (SAR) studies of this compound and its analogs, a highly reproducible biochemical assay, such as the radiometric kinase assay, is indispensable. Its high Z'-factor, low %CV, and direct measure of target inhibition provide a solid foundation for medicinal chemistry efforts.
However, to ensure that the observed biochemical potency translates into cellular efficacy, a well-validated cell-based assay is crucial. While typically exhibiting higher variability, a high-content imaging assay provides invaluable information on cell permeability, target engagement in a native environment, and potential cytotoxicity. The ultimate confidence in a compound's biological activity comes from the convergence of data from both biochemical and cell-based assays.[4]
By employing a suite of well-characterized and validated assays, and by rigorously monitoring their performance using key statistical metrics, researchers can ensure the generation of reproducible data, which is the bedrock of successful drug discovery.
References
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. [Link]
-
HTS Assay Validation. NCBI Bookshelf. [Link]
-
Essentials in Bioassay Development. BioPharm International. [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PubMed Central. [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. R Discovery. [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Tech Briefing: Regulatory Guidances for Potency Assays. BEBPA. [Link]
-
Discovery of Novel Chromenopyridine Derivatives as Readthrough-Inducing Drugs. Chemical and Pharmaceutical Bulletin. [Link]
-
Biological Assay Development. Charles River Laboratories. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate. [Link]
Sources
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
A Researcher's Guide to Safely Handling 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of this compound contains several "structural alerts" that warrant a cautious approach. The primary concerns stem from the nitrile group (-C≡N) and the fused pyridine ring system.
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with care. While generally less acutely toxic than inorganic cyanide salts, some aliphatic nitriles can be metabolized in the body to release cyanide ions, which can disrupt cellular respiration[1][2]. Nitriles can be absorbed through the skin, ingested, or inhaled[3]. Furthermore, upon heating to decomposition or during incomplete combustion, nitriles can release highly toxic hydrogen cyanide gas[1][3].
-
Aminopyridine Moiety: The presence of an aminopyridine ring is another significant consideration. Safety data for related compounds, such as 2-Amino-5-chloropyridine and 2-Amino-5-(trifluoromethyl)pyridine, indicate that this class of chemicals can be toxic if swallowed, harmful in contact with skin, and cause serious skin and eye irritation or damage[4][5]. They may also cause respiratory irritation[5].
Given these potential hazards, we must operate under the precautionary principle, treating this compound as a substance that is potentially toxic via ingestion, dermal contact, and inhalation, and as a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory for all procedures involving this compound. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used for all manipulations of the solid compound or its solutions[6].
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Hazard | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | A face shield worn in addition to chemical safety goggles. | Protects against dust particles, splashes, and aerosols from irritating or causing serious damage to the eyes[5][7]. |
| Skin and Body Protection | Chemical-resistant lab coat. | A splash-proof apron in addition to a lab coat. | Prevents contact of the solid or solutions with skin, which could cause irritation or allow for dermal absorption[4][7]. |
| Hand Protection | High-performance, chemical-resistant nitrile gloves. | Double gloving is strongly recommended for all handling procedures. | Nitrile provides good resistance to a range of chemicals. Double gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer glove within the fume hood[6][8]. |
| Respiratory Protection | Work must be conducted in a chemical fume hood. | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be required for weighing large quantities or during spill cleanup. | Ensures that any dust or aerosols generated are contained and not inhaled, preventing potential respiratory irritation[5][6]. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocols for donning PPE, handling the compound, and doffing PPE must be followed for every experiment.
Experimental Workflow Diagram
Caption: A procedural workflow for safely handling the target compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (glassware, spatulas, solvents) and the container of this compound inside the fume hood to minimize traffic in and out of the workspace.
-
An emergency eyewash and safety shower must be readily accessible[9].
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles. If a significant splash hazard exists, add a face shield.
-
Wash hands and put on the first (inner) pair of nitrile gloves.
-
Put on the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[6].
-
-
Handling the Compound (inside the fume hood):
-
Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or aerosols.
-
Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.
-
If gloves become contaminated, remove the outer pair immediately, dispose of them in the designated hazardous waste container within the hood, and don a new pair of outer gloves[6].
-
Keep the primary container of the compound sealed when not in use.
-
-
Doffing PPE:
-
While still in the work area, remove the outer pair of gloves, turning them inside out, and dispose of them in a designated hazardous waste bag[8].
-
Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior, and hang it in its designated location or place it in a laundry bin if contaminated.
-
Step away from the immediate work area. Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a significant risk to both personnel and the environment. All materials contaminated with this compound must be treated as hazardous chemical waste[10].
Waste Segregation and Disposal Workflow
Caption: Waste stream segregation for proper disposal.
-
Solid Waste: All disposable items contaminated with the compound, such as nitrile gloves, weighing papers, and paper towels, must be placed in a clearly labeled hazardous waste container[10]. Do not mix this waste with regular trash[11].
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used[10][12].
-
Decontamination: At the end of the procedure, decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the used cleaning materials as solid hazardous waste.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations[13].
By integrating these safety protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- How to Recycle Nitrile Gloves. (2022-01-04). Vertex AI Search.
- SAFETY DATA SHEET for 2-Amino-5-chloropyridine. Fisher Scientific.
- Personal protective equipment for handling Morindone. Benchchem.
- Safety Data Sheet - 2-Amino-5-chloropyridine (CAPE). (2024-02-19). Jubilant Ingrevia Limited.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
- NITRILES. CDC Stacks.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
- How to Safely Dispose of Laboratory Waste?. (2024-10-24). Stericycle UK.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Properly Managing Chemical Waste in Labor
- Nitriles - CAMEO Chemicals. NOAA.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH.
- This compound. AiFChem.
- Heterocyclic Compounds: Health Hazards. (2011-08-07).
- The MSDS HyperGlossary: Nitrile.
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
- Safety Data Sheet - 2-Amino-5-(trifluoromethyl)pyridine. Synquest Labs.
- Stay safe with HARTMANN personal protective equipment. Hartmann.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.
- The Chromenopyridine Scaffold: A Privileged Pl
- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.
- 2-amino-4-furan-2-yl-5-oxo-4h,5h-pyrano[3,2-c]chromene-3-carbonitrile. Sigma-Aldrich.
- An In-depth Technical Guide to the Chemical Properties of 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide. Benchchem.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
Sources
- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. gloves.com [gloves.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
